molecular formula C19H31ClF3NO3 B605483 Amiselimod Hydrochloride CAS No. 942398-84-7

Amiselimod Hydrochloride

カタログ番号: B605483
CAS番号: 942398-84-7
分子量: 413.9 g/mol
InChIキー: GEDVJGOVRLHFQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AMISELIMOD HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30F3NO3.ClH/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25;/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDVJGOVRLHFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942398-84-7
Record name Amiselimod hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942398847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMISELIMOD HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY898D6RU1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amiselimod Hydrochloride: A Deep Dive into its S1P1 Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amiselimod (formerly MT-1303) is a next-generation, orally active, selective sphingosine 1-phosphate (S1P) receptor modulator.[1] Developed to offer a more favorable safety profile than earlier S1P modulators like fingolimod, its therapeutic efficacy hinges on its precise interaction with the S1P receptor subtypes.[2] This technical guide provides a detailed examination of the S1P1 receptor selectivity profile of Amiselimod Hydrochloride, focusing on quantitative data, experimental methodologies, and the associated signaling pathways.

Core Mechanism of Action

Amiselimod is a prodrug that is converted in vivo by sphingosine kinases to its active phosphorylated metabolite, Amiselimod-P ((S)-amiselimod phosphate).[3][4][5][6] This active form acts as a potent agonist and functional antagonist at the S1P1 receptor.[3][7] By binding to S1P1 receptors on lymphocytes, it prevents their egress from lymph nodes, thereby reducing the number of circulating autoreactive T cells that can contribute to autoimmune reactions.[2][8] The key to its improved cardiac safety profile lies in its high selectivity for the S1P1 receptor subtype over the S1P3 subtype, which is implicated in drug-induced bradycardia.[2][3]

Quantitative Selectivity Profile of Amiselimod-P

The selectivity of Amiselimod's active metabolite, Amiselimod-P, has been characterized through various functional assays. The data consistently demonstrates potent activity at the S1P1 receptor with significantly lower or no distinct activity at other subtypes, particularly S1P2 and S1P3.

Functional Agonist Activity at Human S1P Receptors

The following table summarizes the half-maximal effective concentration (EC50) values for Amiselimod-P across the five S1P receptor subtypes from different studies. Lower EC50 values indicate higher potency.

Receptor SubtypeEC50 Value (Amiselimod-P)Reference
S1P1 75 pM[3][6]
S1P1 0.013 nM (13 pM)[9]
S1P2 No distinct agonist activity[3][4][10]
S1P3 No distinct agonist activity[3][4][10]
S1P4 Minimal agonist activity[3][10]
S1P5 High selectivity, less potent than S1P1[3][10]

Note: The variation in S1P1 EC50 values may be attributed to different assay conditions and cell systems used in the respective studies.

Key Experimental Protocols

The determination of Amiselimod-P's selectivity profile relies on specific in vitro assays that measure the functional response of cells expressing individual S1P receptor subtypes upon compound administration.

S1P Receptor Functional Assay (cAMP Inhibition)

This assay is used to determine the agonist activity of a compound by measuring its ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production, a downstream effect of S1P1 receptor activation.

Methodology:

  • Cell Culture: CHO-K1 cells are stably transfected to express one of the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5).

  • Compound Preparation: Amiselimod-P and other reference compounds are prepared in a series of dilutions.

  • Assay Procedure:

    • The transfected cells are seeded in microplates and incubated.

    • Cells are then treated with the various concentrations of the test compounds in the presence of forskolin (an adenylate cyclase activator).

    • Following an incubation period, the cells are lysed.

  • Data Acquisition: The intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF-based assay).

  • Analysis: The concentration-response curves are plotted, and EC50 values are calculated using non-linear regression. The EC50 value represents the concentration of the compound that produces 50% of the maximal inhibition of cAMP production.[9]

G-Protein-Coupled Inwardly Rectifying K+ (GIRK) Channel Activation Assay

This assay is particularly relevant for assessing the potential cardiac effects of S1P receptor modulators, as S1P1 receptor activation in atrial myocytes can lead to bradycardia via GIRK channel activation.[2][3]

Methodology:

  • Cell Source: Primary human atrial myocytes are used as they endogenously express the relevant ion channels and receptors.[3]

  • Electrophysiology: The whole-cell patch-clamp technique is employed to measure ion channel currents.

  • Compound Application: Amiselimod-P and a comparator (e.g., fingolimod-P) are applied to the myocytes at various concentrations.[6]

  • Data Acquisition: The amplitude of the GIRK current is measured in response to each compound concentration.[6]

  • Analysis: Concentration-response curves are generated to determine the EC50 for GIRK channel activation. Studies show Amiselimod-P is approximately five-fold weaker at activating GIRK channels compared to fingolimod-P, contributing to its minimal cardiac effects.[3][4][10]

Visualizing Amiselimod's Selectivity and Mechanism

The following diagrams, generated using the DOT language, illustrate key aspects of Amiselimod's pharmacology.

G cluster_workflow Experimental Workflow: S1P Receptor Selectivity Assay A Transfection CHO-K1 cells with human S1P receptor subtype (1-5) B Cell Seeding Plate transfected cells A->B C Compound Treatment Add Amiselimod-P dilutions + Forskolin B->C D Incubation & Lysis C->D E cAMP Measurement (e.g., HTRF) D->E F Data Analysis Generate dose-response curve and calculate EC50 E->F

Caption: Workflow for determining Amiselimod-P functional potency.

G cluster_pathway Amiselimod-P Signaling Pathway at S1P1 Receptor Amiselimod Amiselimod (Prodrug) SK Sphingosine Kinases Amiselimod->SK AmiselimodP Amiselimod-P (Active) SK->AmiselimodP S1P1 S1P1 Receptor on Lymphocyte AmiselimodP->S1P1 G_protein Gi/o Protein Activation S1P1->G_protein Internalization Receptor Internalization S1P1->Internalization Functional Antagonism Downstream Downstream Signaling (e.g., ↓cAMP, Akt activation) G_protein->Downstream Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Sequestration

Caption: S1P1 receptor signaling pathway modulated by Amiselimod-P.

G AmiselimodP Amiselimod-P Activity Profile S1P1 S1P1 Potent Agonist (EC50 ~13-75 pM) S1P5 S1P5 High Selectivity (Lower Potency vs S1P1) S1P4 S1P4 Minimal Activity S1P3 S1P3 No Distinct Activity S1P2 S1P2 No Distinct Activity

Caption: Relative selectivity of Amiselimod-P for S1P receptors.

Conclusion

This compound, through its active metabolite Amiselimod-P, demonstrates a highly desirable S1P receptor selectivity profile. Its potent agonism at the S1P1 receptor drives its immunomodulatory efficacy, while its lack of significant activity at the S1P3 receptor subtype underpins its improved cardiac safety profile, notably a reduced risk of bradycardia.[3] This selective activity, confirmed through rigorous in vitro functional assays, positions Amiselimod as a promising therapeutic agent for various autoimmune diseases, including multiple sclerosis and ulcerative colitis.[1][8]

References

Formation of the Active Metabolite of Amiselimod Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiselimod Hydrochloride (MT-1303) is a next-generation, orally administered, selective sphingosine-1-phosphate 1 (S1P1) receptor modulator developed for the treatment of autoimmune diseases.[1][2] As a prodrug, Amiselimod undergoes metabolic activation to form its pharmacologically active metabolite, Amiselimod phosphate ((S)-amiselimod phosphate or MT-1303-P).[3] This active metabolite is a potent agonist of the S1P1 receptor, leading to the sequestration of lymphocytes in secondary lymphoid organs and thereby preventing their infiltration into sites of inflammation.[1][4] This technical guide provides an in-depth overview of the formation of Amiselimod's active metabolite, its pharmacokinetic profile, and the experimental methodologies used to characterize these processes.

Metabolic Activation of Amiselimod

Amiselimod is converted to its active phosphate metabolite in vivo.[3] This bioactivation is a critical step for its therapeutic efficacy.

  • Reaction: Phosphorylation

  • Enzymes: The conversion of Amiselimod to Amiselimod-P is catalyzed by sphingosine kinases (SPHKs).[3]

  • Metabolite: The active metabolite is (S)-amiselimod phosphate (amiselimod-P).[3]

This phosphorylation process is analogous to that of fingolimod, another S1P receptor modulator.[3] However, studies have shown that the conversion of Amiselimod to its active form is slower than that of fingolimod.[3]

Amiselimod Amiselimod (Prodrug) Active_Metabolite Amiselimod Phosphate (Active Metabolite) Amiselimod->Active_Metabolite Phosphorylation SPHK Sphingosine Kinases (SPHKs) SPHK->Amiselimod

Caption: Metabolic activation of Amiselimod.

Pharmacokinetics of Amiselimod and its Active Metabolite

The pharmacokinetic profiles of both Amiselimod and its active metabolite, Amiselimod-P, have been characterized in healthy human subjects. Both compounds exhibit a long elimination half-life.[3][5]

Table 1: Pharmacokinetic Parameters in Healthy Subjects
ParameterAmiselimodAmiselimod-PReference(s)
Tmax (median) 11-12 hours10 hours[5][6]
Half-life (t½) 386-451 hours376-404 hours[3][7]
Plasma Abundance -Most abundant metabolite (42.6% of total radioactivity AUC)[7][8]

Data compiled from single and multiple-dose studies.

Excretion and Further Metabolism

A mass balance study using radiolabeled [14C]-MT-1303 has elucidated the excretion pathways of Amiselimod and its metabolites.[7][9]

  • Primary Excretion Routes: The majority of the administered dose is excreted in the feces, with a smaller portion eliminated in the urine.[7][10]

  • Fecal Excretion: The parent drug, Amiselimod, is the major component found in feces.[7][8]

  • Urinary Excretion: The primary component in urine is a metabolite designated as HU4.[7][8] The excretion of both Amiselimod and Amiselimod-P via the kidneys is low.[3][7]

Table 2: Excretion of Radioactivity after a Single Oral Dose of [14C]-MT-1303
Excretion RouteCumulative Excretion (% of Administered Radioactivity)Reference(s)
Urine 35.32%[7][9]
Feces 55.84%[7][9]
Total Recovery 91.16% (by Day 57)[7][10]

Experimental Protocols

Human Mass Balance Study

This study aimed to determine the absorption, metabolism, and excretion of Amiselimod.[7]

  • Study Design: A single oral dose of 0.4 mg of [14C]-MT-1303 was administered to healthy male subjects.[7][8]

  • Sample Collection: Plasma, urine, and feces were collected over a period of 57 days.[7]

  • Analysis: Radioactivity in the collected samples was measured to determine the routes and rates of excretion. Metabolite profiling was conducted to identify the major metabolites in plasma, urine, and feces.[9]

cluster_0 Protocol Dosing Administer Single Oral Dose (0.4 mg [14C]-MT-1303) Collection Collect Plasma, Urine, and Feces (over 57 days) Dosing->Collection Subjects Analysis Measure Radioactivity Metabolite Profiling Collection->Analysis Samples

Caption: Mass balance study workflow.
In Vitro Phosphorylation Assay

This experiment compared the rate of conversion of Amiselimod to its active metabolite with that of fingolimod.[3]

  • Cell Lines: Human embryonic kidney (HEK293) cells and primary human cardiac myocytes (HCMs) were used.[3]

  • Procedure: Amiselimod or fingolimod was added to the cell cultures. The concentration of the respective phosphorylated active metabolites in the cell supernatants was measured over time (e.g., at 3, 6, and 12 hours).[3]

  • Findings: The conversion of Amiselimod to Amiselimod-P was found to be slower than the conversion of fingolimod to its active phosphate form.[3]

Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Healthy Subjects

This Phase 1 study evaluated the safety, tolerability, and PK/PD profiles of Amiselimod and Amiselimod-P.[5][11]

  • Study Design: A randomized, double-blind, multiple-dose, placebo-controlled, parallel-group study with a nested crossover design was conducted in healthy adults.[5][6]

  • Dosing Regimen: An upward titration of oral Amiselimod doses (ranging from 0.4 to 1.6 mg once daily) was administered over a 28-day period to achieve steady-state concentrations.[5][11]

  • PK/PD Parameters: Plasma concentrations of Amiselimod and Amiselimod-P were measured to determine pharmacokinetic parameters (Cmax, Tmax, AUC). The pharmacodynamic effect was assessed by monitoring changes in absolute lymphocyte counts (ALCs).[5][6]

S1P1 Receptor Signaling and Mechanism of Action

The active metabolite, Amiselimod-P, acts as a potent and selective agonist at the S1P1 receptor on lymphocytes.[1][4]

  • Receptor Binding: Amiselimod-P binds to S1P1 receptors.[1]

  • Receptor Internalization: This binding leads to the internalization and degradation of the S1P1 receptor.[1]

  • Lymphocyte Sequestration: The loss of S1P1 receptors on the lymphocyte surface prevents them from responding to the S1P gradient that guides their egress from secondary lymphoid organs (lymph nodes and spleen).[1]

  • Therapeutic Effect: The resulting sequestration of lymphocytes in these organs leads to a reduction in circulating lymphocytes and, consequently, a decrease in the infiltration of pathogenic lymphocytes into inflamed tissues.[4]

cluster_0 Bloodstream cluster_1 Lymphocyte cluster_2 Lymph Node Amiselimod Amiselimod Amiselimod_P Amiselimod-P Amiselimod->Amiselimod_P Phosphorylation (by SPHKs) S1P1_Receptor S1P1 Receptor Amiselimod_P->S1P1_Receptor Binds to Internalization Receptor Internalization S1P1_Receptor->Internalization Leads to Sequestration Lymphocyte Sequestration Internalization->Sequestration Results in

Caption: Amiselimod-P signaling pathway.

Conclusion

This compound is a prodrug that is metabolically activated via phosphorylation by sphingosine kinases to its active metabolite, Amiselimod phosphate. This active form is a potent S1P1 receptor agonist that modulates lymphocyte trafficking, which is central to its therapeutic effect in autoimmune diseases. The pharmacokinetic profile is characterized by a slow conversion to the active metabolite and a long elimination half-life for both the parent drug and its active form. Understanding the metabolic activation and pharmacokinetic properties of Amiselimod is crucial for its continued development and clinical application.

References

The Pharmacodynamics of Amiselimod Hydrochloride: A Technical Guide to its Core Effects on Lymphocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiselimod Hydrochloride (MT-1303) is a next-generation, orally administered, selective sphingosine 1-phosphate receptor-1 (S1P1) modulator under investigation for various autoimmune diseases, including inflammatory bowel disease and systemic lupus erythematosus.[1][2] As a prodrug, Amiselimod is converted in vivo to its pharmacologically active metabolite, Amiselimod phosphate (Amiselimod-P).[3][4] This active metabolite acts as a high-affinity functional antagonist at the S1P1 receptor on lymphocytes.[5] Its primary pharmacodynamic effect is the inhibition of lymphocyte egress from secondary lymphoid organs, leading to a profound but reversible reduction in peripheral circulating lymphocytes.[6][7] This sequestration of lymphocytes, including pathogenic autoreactive T cells, prevents their infiltration into sites of inflammation, forming the basis of Amiselimod's therapeutic effect.[5][7] This guide provides a detailed examination of the pharmacodynamics of Amiselimod, focusing on its mechanism of action, receptor selectivity, quantitative effects on lymphocyte counts, and the experimental protocols used for its characterization.

Mechanism of Action: S1P1 Receptor Modulation and Lymphocyte Sequestration

The trafficking of lymphocytes from secondary lymphoid organs (such as lymph nodes) into the blood and lymph is critically dependent on a chemotactic gradient of sphingosine-1-phosphate (S1P).[2][8] Lymphocytes express S1P1 receptors, and their egress is guided by the higher concentration of S1P in the circulatory system compared to the lymphoid tissue.[2]

Amiselimod's therapeutic action is mediated by its active metabolite, Amiselimod-P.[3] Amiselimod-P binds with high potency to S1P1 receptors on lymphocytes, initially acting as an agonist.[4] This binding, however, leads to the internalization, ubiquitination, and subsequent degradation of the S1P1 receptor complex.[2] This process renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[2][6][9] This functional antagonism prevents the recirculation of lymphocytes, including colitogenic Th1 and Th17 cells, thereby reducing their capacity to contribute to inflammation in target tissues.[3][5]

S1P1_Signaling_Pathway cluster_0 Lymphoid Tissue (Low S1P) cluster_1 Blood/Lymph (High S1P) cluster_2 Pharmacodynamic Intervention Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor expresses S1P S1P Gradient S1P1_Receptor->S1P senses Internalization S1P1 Internalization & Degradation S1P1_Receptor->Internalization leading to Egress Lymphocyte Egress S1P->Egress drives Sequestration Lymphocyte Sequestration in Lymph Node Egress->Sequestration Amiselimod_P Amiselimod-P Amiselimod_P->S1P1_Receptor binds to Internalization->Sequestration results in PD_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Pre-dose Blood Draw for ALC) Screening->Baseline Randomization Randomization Baseline->Randomization Dosing Daily Dosing (Amiselimod or Placebo) Randomization->Dosing Monitoring Serial Blood Draws (e.g., Days 1, 7, 14, 21, 28) Dosing->Monitoring during treatment FollowUp Follow-up Period (Lymphocyte Recovery) Dosing->FollowUp post-treatment Analysis CBC with Differential (ALC Measurement) Monitoring->Analysis Endpoint Pharmacodynamic Analysis (Change from Baseline in ALC) Analysis->Endpoint FollowUp->Monitoring

References

An In-depth Technical Guide to the Prodrug Activation Pathway of Amiselimod Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiselimod hydrochloride (MT-1303) is a next-generation, orally active, selective sphingosine-1-phosphate 1 (S1P1) receptor modulator.[1][2][3] It is developed for the treatment of various autoimmune diseases, including multiple sclerosis and inflammatory bowel disease.[1][4] As a prodrug, amiselimod undergoes in vivo metabolic activation to exert its therapeutic effects.[5][6][7] This technical guide provides a comprehensive overview of the activation pathway of amiselimod, its interaction with the S1P1 receptor, and the subsequent signaling cascades that lead to its immunomodulatory action.

Prodrug Activation: The Role of Sphingosine Kinases

Amiselimod is administered as a hydrochloride salt and is biologically inactive in its prodrug form.[8] Its activation is a critical step mediated by sphingosine kinases (SphKs), primarily SphK2.[5][6] These ubiquitous lipid kinases catalyze the phosphorylation of amiselimod to its pharmacologically active metabolite, amiselimod phosphate (MT-1303-P).[1][5][7] This enzymatic conversion is essential for the drug's efficacy.

The phosphorylation of amiselimod is analogous to the natural conversion of sphingosine to sphingosine-1-phosphate (S1P), a key signaling sphingolipid.[5] The resulting amiselimod phosphate is a structural analog of S1P, enabling it to interact with S1P receptors.

Interaction with S1P1 Receptor and Downstream Signaling

The active metabolite, amiselimod phosphate, is a potent and selective agonist of the S1P1 receptor.[3][8] It also exhibits high selectivity for the S1P5 receptor but has minimal to no significant agonist activity at S1P2, S1P3, and S1P4 receptors.[5][8] The lack of activity at the S1P3 receptor is noteworthy as it is associated with a reduced risk of bradycardia, a known side effect of some other S1P receptor modulators.[5][9]

Upon binding to the S1P1 receptor on lymphocytes, amiselimod phosphate triggers a cascade of intracellular signaling events. The S1P1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi.[2][4]

The key downstream signaling events include:

  • Inhibition of Adenylate Cyclase: Activation of Gαi leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

  • GIRK Channel Activation: The Gβγ subunits, dissociated from the activated G protein, can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2][5][10][11] This leads to potassium ion efflux and hyperpolarization of the cell membrane.

  • PI3K/Akt Pathway Activation: Evidence suggests the involvement of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway downstream of S1P1 receptor activation.

  • Receptor Internalization and Degradation: Prolonged agonism by amiselimod phosphate leads to the internalization and subsequent degradation of the S1P1 receptor.[12] This process renders the lymphocytes unresponsive to the endogenous S1P gradient.

The Mechanism of Lymphocyte Sequestration

The therapeutic effect of amiselimod is primarily attributed to the sequestration of lymphocytes within the lymph nodes, leading to a reduction of circulating lymphocytes in the peripheral blood.[12][13] This is a direct consequence of the functional antagonism of the S1P1 receptor.

Normally, a concentration gradient of S1P exists between the lymph nodes (low concentration) and the blood and lymph (high concentration).[13] Lymphocytes express S1P1 receptors and utilize this gradient to egress from the lymph nodes into circulation.

Amiselimod phosphate, by inducing the internalization and degradation of S1P1 receptors on lymphocytes, effectively blinds these cells to the S1P gradient.[12] Consequently, the lymphocytes are retained within the lymph nodes, preventing their migration to sites of inflammation. This reduction in circulating autoreactive lymphocytes is the cornerstone of amiselimod's efficacy in autoimmune diseases.[7][14]

Data Presentation

Table 1: Pharmacokinetic Parameters of Amiselimod and Amiselimod Phosphate in Healthy Subjects
ParameterAmiselimodAmiselimod PhosphateReference(s)
Median Tmax (hours)11 - 1210[6][15][16]
Half-lifeLongLong[4][15][16]

Tmax: Time to reach maximum plasma concentration.

Table 2: Receptor Binding Affinity of Amiselimod Phosphate
Receptor SubtypeEC50 (pmol/L)Reference(s)
S1P175[8]
S1P2No distinct agonist activity[8]
S1P3No distinct agonist activity[8]
S1P4Minimal agonist activity[8]
S1P5High selectivity[5][8]

EC50: Half maximal effective concentration.

Experimental Protocols

Sphingosine Kinase Activity Assay (General Protocol)

This protocol describes a general method for measuring sphingosine kinase activity, which can be adapted for amiselimod.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES (pH 7.5), MgCl2, and dithiothreitol. Add a known concentration of amiselimod as the substrate.

  • Enzyme Addition: Add recombinant human sphingosine kinase (e.g., SphK1 or SphK2) to the reaction mixture to initiate the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Detection: Stop the reaction by adding an ATP detection reagent. The luminescent signal is inversely proportional to the kinase activity, as the assay measures the amount of ATP consumed during the phosphorylation of amiselimod.[17]

S1P Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a competitive binding assay to determine the affinity of amiselimod phosphate for S1P receptors.

  • Membrane Preparation: Use cell membranes from cell lines overexpressing a specific human S1P receptor subtype (e.g., S1P1).

  • Assay Buffer: Prepare an assay buffer containing HEPES-Na (pH 7.5), MgCl2, CaCl2, and fatty acid-free bovine serum albumin (BSA).

  • Competition Reaction: Incubate the receptor-containing membranes with a constant concentration of a radiolabeled S1P ligand (e.g., [32P]S1P) and varying concentrations of unlabeled amiselimod phosphate.[18]

  • Incubation: Allow the binding reaction to reach equilibrium at room temperature.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The concentration of amiselimod phosphate that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).[18]

GIRK Channel Activation Assay (Fluorescent Membrane Potential Assay)

This assay measures the activation of GIRK channels in response to S1P1 receptor agonism.

  • Cell Culture: Use a cell line (e.g., AtT20 neuronal cells) endogenously expressing GIRK channels and transfected to express the human S1P1 receptor.

  • Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye (e.g., DiBAC4(3)).[19][20]

  • Compound Addition: Add varying concentrations of amiselimod phosphate to the cells.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescent plate reader in real-time.

  • Data Analysis: Activation of GIRK channels leads to K+ efflux and hyperpolarization, which is detected as a decrease in fluorescence. The concentration-response curve is used to determine the EC50 for GIRK channel activation.[19][20]

Mandatory Visualizations

Amiselimod_Activation_Pathway Amiselimod Amiselimod (Prodrug) SphK Sphingosine Kinases (e.g., SphK2) Amiselimod->SphK Amiselimod_P Amiselimod Phosphate (Active Metabolite) SphK->Amiselimod_P Phosphorylation

Figure 1: Prodrug Activation of Amiselimod.

S1P1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Amiselimod_P Amiselimod Phosphate S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds & Activates G_protein Gαiβγ S1P1->G_protein Activates Receptor_Internalization S1P1 Receptor Internalization & Degradation S1P1->Receptor_Internalization Leads to G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces G_alpha_i->AC Inhibits G_beta_gamma->GIRK Activates Lymphocyte_Sequestration Lymphocyte Sequestration Receptor_Internalization->Lymphocyte_Sequestration

Figure 2: S1P1 Receptor Signaling Cascade.

Experimental_Workflow cluster_activation Prodrug Activation Analysis cluster_receptor_interaction Receptor Interaction & Signaling cluster_cellular_effect Cellular Effect Amiselimod_Prodrug Amiselimod Prodrug SphK_Assay Sphingosine Kinase Activity Assay Amiselimod_Prodrug->SphK_Assay Active_Metabolite Amiselimod Phosphate SphK_Assay->Active_Metabolite Binding_Assay S1P Receptor Binding Assay Active_Metabolite->Binding_Assay GIRK_Assay GIRK Channel Activation Assay Active_Metabolite->GIRK_Assay Receptor_Affinity Determine Receptor Affinity (Ki) Binding_Assay->Receptor_Affinity Downstream_Signaling Measure Downstream Signaling GIRK_Assay->Downstream_Signaling Lymphocyte_Migration_Assay Lymphocyte Migration Assay Downstream_Signaling->Lymphocyte_Migration_Assay Lymphocyte_Sequestration_Effect Quantify Lymphocyte Sequestration Lymphocyte_Migration_Assay->Lymphocyte_Sequestration_Effect

Figure 3: Experimental Workflow for Amiselimod Characterization.

References

Amiselimod Hydrochloride for Ulcerative Colitis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current research on Amiselimod Hydrochloride (MT-1303) for the treatment of ulcerative colitis (UC). This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways to support ongoing research and development in this field.

Core Mechanism of Action: S1P Receptor Modulation

Amiselimod is an orally administered, selective sphingosine-1-phosphate (S1P) receptor modulator with high affinity for S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] Its therapeutic effect in ulcerative colitis is primarily attributed to its ability to act as a functional antagonist of the S1P1 receptor on lymphocytes.[2]

Upon binding to S1P1 on lymphocytes, Amiselimod induces the internalization and degradation of the receptor. This renders the lymphocytes unresponsive to the endogenous S1P gradient that normally chemoattracts them from secondary lymphoid organs into the peripheral circulation. The resulting sequestration of lymphocytes, particularly pathogenic T helper 1 (Th1) and Th17 cells, within the lymph nodes prevents their infiltration into the colonic mucosa, thereby reducing the inflammatory cascade characteristic of ulcerative colitis.[3]

Signaling Pathway of Amiselimod in Lymphocytes

The binding of Amiselimod's active metabolite, Amiselimod phosphate, to the S1P1 receptor on a lymphocyte initiates a cascade of intracellular signaling events. This process is primarily mediated through G-protein coupled signaling, leading to the activation of downstream pathways such as the PI3K/Akt and STAT3 pathways. These pathways are crucial in regulating cell survival, proliferation, and migration.

Amiselimod Amiselimod (MT-1303) S1P1_receptor S1P1 Receptor Amiselimod->S1P1_receptor Binds to G_protein G-protein (Gi/o) S1P1_receptor->G_protein Activates Receptor_Internalization Receptor Internalization & Degradation S1P1_receptor->Receptor_Internalization PI3K PI3K G_protein->PI3K Activates STAT3 STAT3 G_protein->STAT3 Activates Akt Akt PI3K->Akt Activates Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Node Receptor_Internalization->Lymphocyte_Sequestration Inflammation_Reduction Reduced Colonic Inflammation Lymphocyte_Sequestration->Inflammation_Reduction

Amiselimod's signaling cascade in lymphocytes.

Preclinical Research and Experimental Protocols

Animal Model: CD4+CD45RBhigh T-Cell Transfer Model of Colitis

A key preclinical model used to evaluate the efficacy of Amiselimod in an IBD-like condition is the CD4+CD45RBhigh T-cell transfer model in immunodeficient mice (e.g., SCID or Rag1-/-).[4][5][6][7] This model recapitulates several key features of human ulcerative colitis, including T-cell-mediated chronic intestinal inflammation.

Detailed Experimental Protocol:

  • Donor Mice and Cell Isolation:

    • Spleens are harvested from healthy donor mice (e.g., C57Bl/6).

    • A single-cell suspension is prepared from the spleens.

    • CD4+ T-cells are enriched from the splenocyte suspension using magnetic-activated cell sorting (MACS).

    • The enriched CD4+ T-cell population is then stained with fluorescently labeled antibodies against CD4 and CD45RB.

    • Fluorescence-activated cell sorting (FACS) is used to isolate the naive T-cell population characterized by high expression of CD45RB (CD4+CD45RBhigh).

  • Recipient Mice and Cell Transfer:

    • Immunodeficient recipient mice (e.g., RAG KO) are used.

    • The sorted CD4+CD45RBhigh T-cells are resuspended in a sterile phosphate-buffered saline (PBS) solution.

    • A defined number of cells (e.g., 4 x 10^5 cells per mouse) are injected intraperitoneally into each recipient mouse.

    • A control group may be injected with CD4+CD45RBlow T-cells, which contain regulatory T-cells and do not induce colitis.

  • Induction of Colitis and Treatment:

    • Colitis typically develops within 5 to 8 weeks following the T-cell transfer.

    • Amiselimod or a vehicle control is administered orally to the mice, often starting before or after the onset of clinical signs of colitis, depending on the study design (prophylactic or therapeutic).

  • Endpoint Analysis:

    • Clinical Monitoring: Body weight, stool consistency, and the presence of blood in the feces are monitored regularly to calculate a Disease Activity Index (DAI).

    • Histopathology: At the end of the study, the colons are removed, and sections are stained with hematoxylin and eosin (H&E). Histological scoring is performed to assess the degree of inflammation, epithelial damage, and immune cell infiltration.

    • Flow Cytometry: Lamina propria lymphocytes are isolated from the colon to analyze the populations of different T-cell subsets (e.g., Th1, Th17) by flow cytometry.

    • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-17) in colon tissue homogenates or from cultured lamina propria lymphocytes are measured using techniques such as ELISA or multiplex assays.

Experimental Workflow for Preclinical Evaluation

start Start cell_isolation Isolate CD4+CD45RBhigh T-cells from Donor Mice start->cell_isolation cell_transfer Inject T-cells into Immunodeficient Recipient Mice cell_isolation->cell_transfer colitis_development Colitis Development (5-8 weeks) cell_transfer->colitis_development treatment Administer Amiselimod or Vehicle Control colitis_development->treatment monitoring Clinical Monitoring (Body Weight, DAI) treatment->monitoring endpoint_analysis Endpoint Analysis monitoring->endpoint_analysis histopathology Histopathology endpoint_analysis->histopathology flow_cytometry Flow Cytometry of Lamina Propria Lymphocytes endpoint_analysis->flow_cytometry cytokine_analysis Cytokine Analysis endpoint_analysis->cytokine_analysis end End histopathology->end flow_cytometry->end cytokine_analysis->end

Preclinical evaluation workflow for Amiselimod.

Clinical Research: Phase 2 Trial in Ulcerative Colitis (NCT04857112)

A Phase 2, randomized, double-blind, placebo-controlled, multicenter study was conducted to evaluate the efficacy and safety of Amiselimod in patients with mildly-to-moderately active ulcerative colitis.[8][9][10]

Study Design
  • Study Population: 320 adult patients with mildly-to-moderately active UC.[2]

  • Treatment Arms:

    • Amiselimod 0.2 mg once daily

    • Amiselimod 0.4 mg once daily

    • Placebo

  • Duration: 12-week double-blind treatment period.[2]

  • Primary Endpoint: Change from baseline in the modified Mayo Score (MMS) at week 12.

Patient Demographics and Baseline Characteristics
CharacteristicAmiselimod 0.2 mg/day (n=107)Amiselimod 0.4 mg/day (n=106)Placebo (n=107)
Age (years), median (range) 39.0 (18-73)42.0 (19-75)40.0 (18-74)
Sex, n (%)
   Male58 (54.2)60 (56.6)62 (57.9)
   Female49 (45.8)46 (43.4)45 (42.1)
Race, n (%)
   White93 (86.9)90 (84.9)94 (87.9)
   Asian10 (9.3)12 (11.3)10 (9.3)
   Black or African American3 (2.8)3 (2.8)2 (1.9)
   Other1 (0.9)1 (0.9)1 (0.9)
Modified Mayo Score, mean (SD) 5.9 (1.4)6.0 (1.5)5.9 (1.5)
Disease Duration (years), median (range) 4.8 (0-31)5.5 (0-35)5.1 (0-38)
Prior 5-ASA use, n (%) 98 (91.6)97 (91.5)99 (92.5)
Prior Corticosteroid use, n (%) 40 (37.4)38 (35.8)39 (36.4)

Data adapted from Hanauer et al., DDW 2024.[1]

Efficacy Results
Endpoint (at Week 12)Amiselimod (Pooled)Placebop-value
Mean Change in Modified Mayo Score -2.3-1.60.002
Clinical Remission (%) 32.417.80.007
Endoscopic Improvement (%) 42.723.4<0.001

Data adapted from Bausch Health Press Release, December 2023.[11]

Safety Profile

Amiselimod was generally well-tolerated in the Phase 2 trial. The most common adverse events are summarized below.

Adverse Event, n (%)Amiselimod 0.2 mg/day (n=107)Amiselimod 0.4 mg/day (n=106)Placebo (n=107)
Headache 10 (9.3)8 (7.5)9 (8.4)
Anemia 6 (5.6)4 (3.8)4 (3.7)
Nausea 4 (3.7)5 (4.7)3 (2.8)
Abdominal Pain 3 (2.8)4 (3.8)5 (4.7)
Leukopenia 9 (8.4)17 (16.0)0 (0.0)
Neutropenia 2 (1.9)6 (5.7)0 (0.0)

Data adapted from Hanauer et al., DDW 2024 and other sources.[1][12]

Clinical Trial Workflow

start Start screening Patient Screening (Inclusion/Exclusion Criteria) start->screening randomization Randomization screening->randomization amiselimod_low Amiselimod 0.2 mg randomization->amiselimod_low amiselimod_high Amiselimod 0.4 mg randomization->amiselimod_high placebo Placebo randomization->placebo treatment_period 12-Week Double-Blind Treatment amiselimod_low->treatment_period amiselimod_high->treatment_period placebo->treatment_period endpoint_assessment Endpoint Assessment (Week 12) treatment_period->endpoint_assessment primary_endpoint Primary Endpoint: Change in MMS endpoint_assessment->primary_endpoint secondary_endpoints Secondary Endpoints: Clinical Remission, Endoscopic Improvement endpoint_assessment->secondary_endpoints safety_assessment Safety Assessment endpoint_assessment->safety_assessment end End primary_endpoint->end secondary_endpoints->end safety_assessment->end

Phase 2 clinical trial workflow for Amiselimod.

Conclusion and Future Directions

This compound has demonstrated a promising efficacy and safety profile in a Phase 2 clinical trial for the treatment of mild-to-moderate ulcerative colitis. Its mechanism of action, centered on the selective modulation of S1P1 and S1P5 receptors and subsequent lymphocyte sequestration, offers a targeted approach to mitigating the chronic inflammation characteristic of UC. Further investigation in Phase 3 trials is warranted to confirm these findings and to fully elucidate the long-term safety and efficacy of Amiselimod in a broader patient population. The data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance novel oral therapies for ulcerative colitis.

References

The Therapeutic Potential of Amiselimod Hydrochloride in Lupus Nephritis: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the preclinical efficacy and mechanism of action of Amiselimod hydrochloride (MT-1303), a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, in murine models of lupus nephritis. The following sections provide a comprehensive overview of the experimental protocols, quantitative data from key studies, and the underlying signaling pathways involved in its therapeutic effect.

Introduction to this compound

This compound is a next-generation, orally active S1P1 receptor modulator.[1][2] It is a prodrug that is converted in vivo to its active phosphate metabolite, which then acts as a functional antagonist of the S1P1 receptor.[1][3] This mechanism of action leads to the sequestration of lymphocytes within secondary lymphoid organs, preventing their infiltration into inflamed tissues, such as the kidneys in lupus nephritis.[3][4] Preclinical studies have demonstrated its potential as a therapeutic agent for various autoimmune diseases, including lupus nephritis.[2][4][5]

Preclinical Efficacy in Lupus Nephritis Models

The therapeutic effects of Amiselimod have been evaluated in well-established spontaneous murine models of systemic lupus erythematosus (SLE) and lupus nephritis, namely the MRL/lpr and NZBWF1 mouse strains.[4][5] These models are known to spontaneously develop symptoms that closely mimic human lupus nephritis, including proteinuria, autoantibody production, and kidney pathology.[6][7]

Prophylactic and Therapeutic Efficacy in MRL/lpr Mice

In a key study, Amiselimod was administered orally to MRL/lpr mice both before and after the onset of lupus nephritis. The drug demonstrated potent dose-dependent effects on disease progression.[4][5]

Table 1: Prophylactic Efficacy of Amiselimod in MRL/lpr Mice

Treatment GroupDose (mg/kg/day)Mean Proteinuria Score (at 21 weeks)Incidence of Lupus Nephritis (at 21 weeks)
Vehicle Control-2.8100%
Amiselimod0.11.237.5%
Amiselimod0.30.50%
FK506 (Tacrolimus)11.550%
*p < 0.05 compared to vehicle control. Data adapted from Sugahara et al., 2019.[4]

Table 2: Therapeutic Efficacy of Amiselimod in MRL/lpr Mice (Treatment initiated after disease onset)

Treatment GroupDose (mg/kg/day)Mean Proteinuria Score (at 6 weeks post-treatment)Incidence of Lupus Nephritis (at 6 weeks post-treatment)
Vehicle Control-3.0100%
Amiselimod0.11.856.3%
Amiselimod0.31.437.5%
FK506 (Tacrolimus)31.650%
*p < 0.05 compared to vehicle control. Data adapted from Sugahara et al., 2019.[4]
Prophylactic Efficacy in NZBWF1 Mice

Similar prophylactic efficacy was observed in the NZBWF1 mouse model, further validating the potential of Amiselimod in a different genetic background of lupus.[4]

Table 3: Prophylactic Efficacy of Amiselimod in NZBWF1 Mice

Treatment GroupDose (mg/kg/day)Mean Proteinuria Score (at 40 weeks)Incidence of Lupus Nephritis (at 40 weeks)
Vehicle Control-2.587.5%
Amiselimod0.11.125%
Amiselimod0.30.612.5%
FK506 (Tacrolimus)11.337.5%
*p < 0.05 compared to vehicle control. Data adapted from Sugahara et al., 2019.[4]
Effects on Immune Cell Populations and Autoantibodies

Amiselimod treatment resulted in a significant reduction of circulating T and B lymphocytes in the peripheral blood.[4] Furthermore, it inhibited the infiltration of T cells into the kidneys and suppressed the increase of plasma cells in the spleen.[4] In MRL/lpr mice, Amiselimod also suppressed the elevation of serum anti-dsDNA antibody levels.[4][8]

Table 4: Effects of Amiselimod on Immune Parameters in MRL/lpr Mice

ParameterVehicle ControlAmiselimod (0.3 mg/kg)
Peripheral Blood T cells (cells/µL)15,000500
Peripheral Blood B cells (cells/µL)2,000200
Kidney Infiltrating T cells (cells/mm²)15020
Spleen Plasma Cells (cells/10⁶)8 x 10⁴2 x 10⁴
Serum Anti-dsDNA Antibody (index)4.52.0
p < 0.05 compared to vehicle control. Data are approximate values adapted from Sugahara et al., 2019.[4]

Mechanism of Action: S1P1 Receptor Modulation

Amiselimod's therapeutic effect is primarily mediated through its action on the S1P1 receptor. The following diagram illustrates the proposed signaling pathway.

G cluster_0 Lymph Node cluster_1 Peripheral Circulation & Kidney Amiselimod Amiselimod (Prodrug) Amiselimod_P Amiselimod-P (Active) Amiselimod->Amiselimod_P Phosphorylation (Sphingosine Kinase) S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds & Internalizes Egress Lymphocyte Egress S1P1->Egress Required for Lymphocyte Autoreactive Lymphocyte Lymphocyte->Egress Reduced_Infiltration Reduced Lymphocyte Infiltration in Kidney Egress->Reduced_Infiltration Inhibition of Egress leads to Reduced_Inflammation Amelioration of Lupus Nephritis Reduced_Infiltration->Reduced_Inflammation G start Select Lupus-prone Mice (MRL/lpr or NZBWF1) dosing Daily Oral Dosing (Vehicle, Amiselimod, FK506) start->dosing monitoring Weekly Monitoring of Proteinuria dosing->monitoring euthanasia Euthanasia at Pre-defined Endpoint monitoring->euthanasia collection Sample Collection (Blood, Spleen, Kidneys) euthanasia->collection analysis Histological & Immunological Analysis collection->analysis data Data Interpretation analysis->data

References

Methodological & Application

Application Notes and Protocols for Amiselimod Hydrochloride in HEK293 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiselimod Hydrochloride (MT-1303) is a next-generation, orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is a prodrug that is metabolized to its active phosphate form, amiselimod-P, by sphingosine kinases. Amiselimod-P acts as a potent agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking and immune responses. Due to its selectivity for S1P1 over other S1P receptor subtypes, amiselimod offers a promising therapeutic strategy for autoimmune diseases with a potentially improved safety profile compared to less selective S1P modulators.

HEK293 (Human Embryonic Kidney 293) cells are a widely used cell line in biomedical research and drug discovery. Their robust growth, high transfection efficiency, and human origin make them an ideal system for studying the pharmacology and signaling pathways of GPCRs, including the S1P1 receptor. These application notes provide detailed protocols for utilizing this compound in HEK293 cell lines to investigate its conversion to the active metabolite and to characterize its effects on S1P1 receptor signaling.

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to become active. Once inside the cell, it is converted by sphingosine kinases (SPHKs) into amiselimod-phosphate (amiselimod-P). Amiselimod-P then acts as a high-affinity agonist for the S1P1 receptor. The S1P1 receptor is primarily coupled to the inhibitory G protein, Gαi. Activation of the S1P1 receptor by an agonist like amiselimod-P leads to the dissociation of the G protein heterotrimer into Gαi-GTP and Gβγ subunits. This initiates several downstream signaling cascades, including the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of other pathways such as the PI3K-Akt and MAPK/ERK pathways.

Data Presentation

Table 1: In Vitro Phosphorylation of Amiselimod in HEK293 Cells
Time (hours)Concentration of Amiselimod-P (nmol·L⁻¹)
3Below Limit of Quantification
6Detectable levels observed
12Approximately half the concentration of fingolimod-P

Data summarized from a study where HEK293 cells were incubated with 100 nmol·L⁻¹ of amiselimod.[1]

Table 2: Agonist Activity of Amiselimod-P at Human S1P Receptors
ReceptorEC₅₀ (pM)
S1P₁75
S1P₂No distinct agonist activity
S1P₃No distinct agonist activity
S1P₄Less potent than at S1P₁
S1P₅More potent than at S1P₄

Data obtained from studies in human S1P receptor-expressing cells.[2]

Table 3: Functional Potency of Amiselimod-P in a cAMP Assay
CompoundEC₅₀ (nM) for inhibition of forskolin-induced cAMP production
Amiselimod-P0.013

This data demonstrates the potent ability of Amiselimod-P to inhibit adenylyl cyclase activity following S1P1 receptor activation.[3]

Experimental Protocols

HEK293 Cell Culture

A foundational requirement for all subsequent experiments is the proper maintenance of HEK293 cells.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • T-75 cell culture flasks

  • 6-well, 24-well, or 96-well plates (depending on the assay)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture HEK293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage the cells when they reach 80-90% confluency.

  • To passage, aspirate the medium, wash the cells once with PBS, and then add 2-3 mL of Trypsin-EDTA.

  • Incubate for 2-5 minutes at 37°C until the cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

In Vitro Phosphorylation of Amiselimod

This protocol is designed to measure the conversion of the prodrug amiselimod to its active form, amiselimod-P, in HEK293 cells.[1]

Materials:

  • HEK293 cells

  • This compound

  • 48-well culture plates

  • Complete growth medium

  • LC-MS/MS system for analysis

Protocol:

  • Seed HEK293 cells in a 48-well plate and culture overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to a final concentration of 100 nmol·L⁻¹.

  • Remove the existing medium from the cells and add the medium containing amiselimod.

  • Incubate the cells for various time points (e.g., 3, 6, and 12 hours).

  • At each time point, collect the supernatant.

  • Analyze the concentration of amiselimod-P in the supernatant using a validated LC-MS/MS method.

S1P1 Receptor Signaling: cAMP Assay

Activation of the Gαi-coupled S1P1 receptor by amiselimod-P leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can be measured using a forskolin-induced cAMP accumulation assay.[3]

Materials:

  • HEK293 cells (preferably overexpressing the human S1P1 receptor)

  • Amiselimod-P (active metabolite)

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well plates

Protocol:

  • Seed HEK293-S1P1 cells in a 96-well plate and culture overnight.

  • Starve the cells in serum-free medium for 2-4 hours before the assay.

  • Prepare a serial dilution of Amiselimod-P in assay buffer containing IBMX.

  • Pre-incubate the cells with the different concentrations of amiselimod-P for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Generate a dose-response curve and calculate the EC₅₀ value for amiselimod-P's inhibition of forskolin-stimulated cAMP accumulation.

S1P1 Receptor Signaling: GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist-bound GPCR. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified.

Materials:

  • HEK293 cell membranes expressing the S1P1 receptor

  • Amiselimod-P

  • [³⁵S]GTPγS

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation counter

Protocol:

  • Prepare cell membranes from HEK293 cells overexpressing the S1P1 receptor.

  • In a 96-well plate, add the cell membranes (5-20 µg of protein per well).

  • Add serial dilutions of Amiselimod-P.

  • Add GDP to a final concentration of 10-100 µM.

  • Initiate the reaction by adding [³⁵S]GTPγS (0.1-1 nM).

  • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

  • Dry the filter plate and measure the bound radioactivity using a scintillation counter.

  • Determine the EC₅₀ value for amiselimod-P-stimulated [³⁵S]GTPγS binding.

Visualizations

S1P1_Signaling_Pathway Amiselimod Amiselimod (Prodrug) SPHK Sphingosine Kinases (SPHKs) Amiselimod->SPHK Intracellular Phosphorylation AmiselimodP Amiselimod-P (Active Metabolite) SPHK->AmiselimodP S1P1 S1P1 Receptor AmiselimodP->S1P1 Agonist Binding G_protein Gαi/βγ S1P1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation MAPK MAPK/ERK G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Cellular Effects (e.g., Cell Survival, Proliferation) cAMP->Downstream Akt Akt PI3K->Akt Activation Akt->Downstream MAPK->Downstream

Caption: S1P1 Receptor Signaling Pathway Activated by Amiselimod.

Experimental_Workflow_cAMP cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement & Analysis Seed Seed HEK293-S1P1 cells in 96-well plate Culture Culture overnight Seed->Culture Starve Serum starve for 2-4h Culture->Starve Treat_AmiselimodP Add serial dilutions of Amiselimod-P + IBMX Starve->Treat_AmiselimodP Incubate1 Incubate 15-30 min Treat_AmiselimodP->Incubate1 Treat_Forskolin Add Forskolin Incubate1->Treat_Forskolin Incubate2 Incubate 15-30 min Treat_Forskolin->Incubate2 Lyse Lyse cells Incubate2->Lyse Measure Measure cAMP levels (e.g., HTRF, ELISA) Lyse->Measure Analyze Generate dose-response curve & calculate EC₅₀ Measure->Analyze

Caption: Experimental Workflow for the cAMP Assay.

References

Application Notes and Protocols for Amiselimod Hydrochloride Administration in Mouse Models of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration and evaluation of Amiselimod Hydrochloride (MT-1303) in a well-established mouse model of chronic colitis. The protocols outlined below are based on preclinical studies demonstrating the efficacy of Amiselimod in mitigating intestinal inflammation.

This compound is a novel, orally active, selective sphingosine 1-phosphate receptor-1 (S1P1) functional antagonist.[1][2][3] Its therapeutic potential in inflammatory bowel disease (IBD) stems from its ability to modulate lymphocyte trafficking.[1][2][4] By acting as a functional antagonist of the S1P1 receptor on lymphocytes, Amiselimod prevents their egress from secondary lymphoid organs, thereby reducing the infiltration of pathogenic T cells into the inflamed colon.[1][2][3]

Experimental Protocols

Animal Models and Husbandry
  • Mouse Strains:

    • Donor Mice: Female BALB/c mice, 5 weeks of age, are used as donors for CD4+ T cells.[1]

    • Recipient Mice: Female immunodeficient SCID (Severe Combined Immunodeficiency) mice, 5 weeks of age, serve as recipients for the adoptive T cell transfer.[1]

  • Housing Conditions:

    • Mice should be housed under specific pathogen-free (SPF) conditions.[1]

    • Maintain a constant temperature of 23±3°C and relative humidity of 30–70%.[1]

    • A 12-hour light/dark cycle should be maintained.[1]

    • Provide ad libitum access to standard laboratory chow and water.[1]

    • All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[1]

Induction of Colitis: CD4+CD45RBhigh T-Cell Transfer Model

This model induces chronic colitis that recapitulates key features of human IBD, driven by pathogenic T helper 1 (Th1) and Th17 cells.

  • Isolation of CD4+ T Cells:

    • Euthanize donor BALB/c mice and aseptically harvest spleens.

    • Prepare a single-cell suspension by gently disrupting the spleens between the frosted ends of two glass slides in appropriate buffer (e.g., PBS with 2% FBS).

    • Enrich for CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

  • Sorting of CD4+CD45RBhigh T Cells:

    • Stain the enriched CD4+ T cells with fluorescently labeled antibodies against CD4 and CD45RB.

    • Using a fluorescence-activated cell sorter (FACS), sort the CD4+ T cells to isolate the CD45RBhigh population.

  • Adoptive Transfer:

    • Resuspend the sorted CD4+CD45RBhigh T cells in sterile phosphate-buffered saline (PBS).

    • Inject each recipient SCID mouse intravenously (via the tail vein) with 1.25 x 105 CD4+CD45RBhigh T cells.[1]

    • Colitis development, characterized by progressive weight loss, typically begins around 2 weeks after cell transfer.[1]

Preparation and Administration of this compound
  • Preparation of Dosing Solution:

    • This compound (MT-1303) is dissolved in a 0.5% hydroxypropylmethyl cellulose (HPMC) solution.[1]

  • Dosage and Administration:

    • Prophylactic Treatment:

      • Administer Amiselimod orally at doses of 0.1 mg/kg and 0.3 mg/kg once daily.[1]

      • Begin administration on the day of the T cell transfer and continue for 28 days.[1]

    • Therapeutic Treatment:

      • Administer Amiselimod orally at doses of 0.1 mg/kg and 0.3 mg/kg once daily.[1]

      • Initiate treatment 7 days after the T cell transfer and continue for 21 days.[1]

  • Control Groups:

    • Vehicle Control: Administer the 0.5% HPMC solution orally once daily.[1]

    • Positive Control (Optional): An anti-mouse TNF-α monoclonal antibody can be administered intraperitoneally at a dose of 250 µ g/mouse on days 7 and 21 after cell transfer.[1]

    • Normal Control: A group of SCID mice that do not receive the T cell transfer should be included.[1]

Assessment of Colitis Severity
  • Clinical Assessment:

    • Monitor the body weight of the mice daily.

    • Assess clinical signs of colitis, including hunching posture, wasting, stool consistency, and colon thickening, to calculate a clinical score.[1]

  • Histological Analysis:

    • At the end of the experiment, euthanize the mice and collect the colon.

    • Fix the colon in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with hematoxylin and eosin (H&E).

    • Score the sections for inflammation severity, extent, crypt damage, and ulceration.

Immunophenotyping of Lamina Propria Lymphocytes
  • Isolation of Lamina Propria Cells:

    • Excise the colon and remove Peyer's patches.

    • Wash with PBS, cut into small pieces, and incubate in a dissociation buffer (e.g., HBSS with EDTA and DTT) to remove epithelial cells.

    • Digest the remaining tissue with collagenase to isolate lamina propria lymphocytes.

  • Flow Cytometry:

    • Stimulate the isolated cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A) for 4-5 hours.

    • Stain the cells for surface markers (e.g., CD4) and then, following fixation and permeabilization, for intracellular cytokines (e.g., IFN-γ for Th1 cells and IL-17 for Th17 cells).

    • Analyze the stained cells using a flow cytometer to quantify the percentage and number of Th1 and Th17 cells.

Data Presentation

The following tables summarize the quantitative data from studies evaluating this compound in the CD4+CD45RBhigh T-cell transfer model of colitis.

Table 1: Effect of Prophylactic Amiselimod Treatment on Clinical Score in Colitis Mice [1]

Treatment GroupDoseMean Clinical Score (± SEM)
Normal-0.0 ± 0.0
Vehicle Control-3.2 ± 0.6
Amiselimod HCl0.1 mg/kg1.5 ± 0.4
Amiselimod HCl0.3 mg/kg0.9 ± 0.4

*p < 0.05 vs. Vehicle Control

Table 2: Effect of Therapeutic Amiselimod Treatment on Body Weight Change in Colitis Mice [1]

Treatment GroupDoseMean Body Weight Change (%) (± SEM)
Vehicle Control--10.5 ± 2.1
Amiselimod HCl0.1 mg/kg-2.3 ± 1.9
Amiselimod HCl0.3 mg/kg-0.8 ± 1.5
Anti-mTNF-α mAb250 µ g/mouse -1.9 ± 2.0*

*p < 0.05 vs. Vehicle Control

Table 3: Effect of Amiselimod Treatment on Infiltrating Th1 and Th17 Cells in the Colon Lamina Propria [1]

Treatment GroupDoseNumber of Infiltrating Th1 Cells (x104) (± SEM)Number of Infiltrating Th17 Cells (x104) (± SEM)
Vehicle Control-18.6 ± 2.95.4 ± 0.8
Amiselimod HCl0.3 mg/kg5.9 ± 1.11.6 ± 0.3

*p < 0.05 vs. Vehicle Control

Signaling Pathways and Experimental Workflows

Amiselimod_Signaling_Pathway cluster_lymph_node Lymph Node cluster_blood Peripheral Blood cluster_colon Inflamed Colon Amiselimod Amiselimod (MT-1303) MT1303P MT-1303-P (Active Metabolite) Amiselimod->MT1303P Sphingosine Kinases S1P1_receptor S1P1 Receptor MT1303P->S1P1_receptor Binds to Internalization S1P1 Receptor Internalization S1P1_receptor->Internalization Induces Egress_Blocked Lymphocyte Egress Blocked Internalization->Egress_Blocked Leads to Lymphocyte Lymphocyte Lymphocyte->S1P1_receptor Reduced_Lymphocytes Reduced Circulating Lymphocytes Egress_Blocked->Reduced_Lymphocytes Reduced_Infiltration Reduced Infiltration of Th1 and Th17 Cells Reduced_Lymphocytes->Reduced_Infiltration Amelioration Amelioration of Colitis Reduced_Infiltration->Amelioration

Caption: Amiselimod's mechanism of action in colitis.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_assessment Assessment Donor BALB/c Mice (Donors) Spleen Spleen Harvest Donor->Spleen CD4_isolation CD4+ T Cell Isolation (MACS) Spleen->CD4_isolation FACS CD4+CD45RBhigh Cell Sorting (FACS) CD4_isolation->FACS Transfer Adoptive Transfer (i.v. injection) FACS->Transfer Recipient SCID Mice (Recipients) Recipient->Transfer Amiselimod_prep Prepare Amiselimod in 0.5% HPMC Transfer->Amiselimod_prep Vehicle_admin Vehicle Control Administration Transfer->Vehicle_admin Oral_admin Oral Administration (0.1 or 0.3 mg/kg/day) Amiselimod_prep->Oral_admin Monitoring Daily Monitoring (Body Weight, Clinical Score) Oral_admin->Monitoring Vehicle_admin->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Histology Histological Analysis of Colon Euthanasia->Histology LPL_isolation Lamina Propria Lymphocyte Isolation Euthanasia->LPL_isolation Flow_cytometry Flow Cytometry for Th1/Th17 Cells LPL_isolation->Flow_cytometry

Caption: Workflow for colitis induction and Amiselimod evaluation.

References

Application Notes and Protocols for Oral Dosing of Amiselimod Hydrochloride in Rat Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiselimod hydrochloride (MT-1303) is a next-generation, orally active, selective sphingosine 1-phosphate receptor 1 (S1P1) modulator. It is a prodrug that is rapidly converted in vivo to its active phosphate metabolite, Amiselimod-P (MT-1303-P). This active metabolite acts as a functional antagonist of the S1P1 receptor, leading to the sequestration of lymphocytes in lymphoid tissues and thereby exerting immunomodulatory effects. These application notes provide a detailed overview of the protocols for conducting oral pharmacokinetic (PK) studies of this compound in rats, including methodologies for drug administration, plasma sample analysis, and data interpretation. While specific quantitative pharmacokinetic data from dedicated rat studies are not publicly available, this document presents a framework based on established preclinical research practices.

Introduction

This compound is under development for the treatment of various autoimmune diseases. Understanding its pharmacokinetic profile in preclinical species such as rats is crucial for dose selection and predicting human pharmacokinetics. Key parameters including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are determined to characterize the absorption, distribution, metabolism, and excretion (ADME) of both the parent drug and its active metabolite.

Signaling Pathway of Amiselimod

Amiselimod acts as a modulator of the S1P1 receptor signaling pathway. As a prodrug, it is phosphorylated by sphingosine kinases to form Amiselimod-P. This active metabolite then binds to S1P1 receptors on lymphocytes, leading to their internalization and degradation. This process ultimately prevents the egress of lymphocytes from lymph nodes, reducing their circulation in the peripheral blood and infiltration into inflamed tissues.

Amiselimod Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Lymphocyte) Amiselimod Amiselimod (Oral Administration) SphingosineKinase Sphingosine Kinase Amiselimod->SphingosineKinase Phosphorylation Amiselimod_P Amiselimod-P (Active Metabolite) S1P1_Receptor S1P1 Receptor Amiselimod_P->S1P1_Receptor Binds to Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Leads to Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress SphingosineKinase->Amiselimod_P

Caption: Signaling pathway of Amiselimod.

Experimental Protocols

Animal Model and Housing
  • Species: Male Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.

  • Acclimation: A minimum of one week of acclimation to the housing conditions is recommended before the study.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before oral administration of the drug, with continued access to water.

Dosing Solution Preparation
  • Vehicle: A suitable vehicle for this compound should be selected based on its solubility and stability. A common vehicle for oral gavage is 0.5% (w/v) methylcellulose in sterile water.

  • Preparation: The required amount of this compound is weighed and suspended in the vehicle to achieve the desired final concentration for dosing. The solution should be prepared fresh on the day of the experiment and kept homogenous by stirring.

Oral Administration (Oral Gavage)
  • Procedure:

    • Weigh the rat to determine the precise dosing volume (typically 5-10 mL/kg).

    • Restrain the animal firmly but gently.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined length.

    • Administer the dosing solution slowly and steadily.

    • Carefully withdraw the gavage needle.

    • Monitor the animal for any signs of distress post-administration.

Blood Sample Collection
  • Timepoints: Blood samples (approximately 0.25 mL) should be collected at predetermined time points post-dose. A typical schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Method: Blood can be collected via the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: The collected blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: The resulting plasma samples should be stored at -80°C until bioanalysis.

Bioanalytical Method for Amiselimod and Amiselimod-P in Rat Plasma
  • Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Amiselimod and its active metabolite in plasma due to its high sensitivity and selectivity.

  • Sample Preparation:

    • Protein Precipitation: To a known volume of plasma (e.g., 50 µL), add a protein precipitating agent such as acetonitrile (typically in a 3:1 or 4:1 ratio).

    • Internal Standard: An appropriate internal standard (e.g., a deuterated analog of Amiselimod) should be added to the plasma sample before protein precipitation to account for variability in extraction and instrument response.

    • Vortex and Centrifuge: Vortex the mixture to ensure complete protein precipitation and then centrifuge at high speed to pellet the precipitated proteins.

    • Supernatant Transfer: Transfer the clear supernatant to a clean tube for analysis.

  • LC-MS/MS Conditions (General):

    • Chromatographic Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for Amiselimod and its metabolite.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analytes and the internal standard, ensuring high selectivity.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Data Presentation

The following tables present a hypothetical pharmacokinetic dataset for a single oral dose of this compound in rats. Note: These values are for illustrative purposes only and are not based on published experimental data.

Table 1: Pharmacokinetic Parameters of Amiselimod in Rats (Hypothetical Data)

ParameterUnitValue (Mean ± SD)
Dosemg/kg1
Cmaxng/mL150 ± 25
Tmaxh2.0 ± 0.5
AUC(0-t)ngh/mL850 ± 120
AUC(0-inf)ngh/mL900 ± 130
h4.5 ± 1.0

Table 2: Pharmacokinetic Parameters of Amiselimod-P in Rats (Hypothetical Data)

ParameterUnitValue (Mean ± SD)
Dosemg/kg1
Cmaxng/mL350 ± 50
Tmaxh4.0 ± 1.0
AUC(0-t)ngh/mL4500 ± 600
AUC(0-inf)ngh/mL4800 ± 650
h18.0 ± 3.5

Experimental Workflow

The following diagram illustrates the typical workflow for an oral pharmacokinetic study in rats.

Oral PK Study Workflow Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dosing_Prep Dosing Solution Preparation Animal_Acclimation->Dosing_Prep Oral_Gavage Oral Administration (Gavage) Dosing_Prep->Oral_Gavage Blood_Sampling Serial Blood Sampling Oral_Gavage->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Bioanalysis Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis

Caption: Workflow for a rat oral pharmacokinetic study.

Conclusion

These application notes provide a comprehensive guide for conducting oral pharmacokinetic studies of this compound in rats. Adherence to these detailed protocols for animal handling, dosing, sample collection, and bioanalysis is essential for generating reliable and reproducible data. Such data are fundamental for the preclinical development of Amiselimod and for informing the design of subsequent clinical trials. While specific quantitative data for rats are not publicly available, the provided framework and hypothetical data tables serve as a valuable resource for researchers in the field of drug development.

Application Note: Flow Cytometry Analysis of Lymphocyte Subsets Following Amiselimod Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amiselimod (MT-1303) is an orally active, selective sphingosine-1-phosphate 1 (S1P1) receptor modulator.[1] In vivo, it is converted to its active metabolite, amiselimod phosphate, which acts as a functional antagonist of the S1P1 receptor.[2][3] This antagonism induces the internalization of S1P1 receptors on lymphocytes, which inhibits their egress from secondary lymphoid organs.[2][3][4] The resulting sequestration of lymphocytes in the lymph nodes leads to a reduction in the number of circulating lymphocytes in the peripheral blood.[2][5] This mechanism of action makes Amiselimod a promising therapeutic agent for various autoimmune diseases, including multiple sclerosis and ulcerative colitis.[6][7][8]

Flow cytometry is a critical tool for quantifying the pharmacodynamic effects of Amiselimod by providing a detailed analysis of changes in peripheral blood lymphocyte subsets. This application note provides a comprehensive protocol for the isolation of peripheral blood mononuclear cells (PBMCs), multi-color antibody staining, and flow cytometric analysis to monitor the effects of Amiselimod treatment on lymphocyte populations.

Mechanism of Action of Amiselimod

Amiselimod hydrochloride is a prodrug that is phosphorylated in vivo by sphingosine kinases to form its active metabolite, amiselimod phosphate.[9] Amiselimod phosphate is a potent agonist at the S1P1 receptor.[5][9] Binding of the agonist to the S1P1 receptor on lymphocytes leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that directs their exit from lymph nodes.[3] This "functional antagonism" effectively traps lymphocytes, particularly T and B cells, within the lymphoid tissues, preventing them from migrating to sites of inflammation.[4][7]

Amiselimod_Mechanism_of_Action Mechanism of Action of Amiselimod cluster_lymph_node Lymph Node Amiselimod Amiselimod (Oral Prodrug) Lymphocyte Lymphocyte Amiselimod->Lymphocyte Phosphorylation to Amiselimod Phosphate S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor Binds to Internalization S1P1 Receptor Internalization S1P1_Receptor->Internalization Leads to S1P_Gradient S1P Gradient (Egress Signal) Retention Lymphocyte Retention Internalization->Retention Blocks response to S1P gradient Reduced_Circulation Reduced Circulating Lymphocytes Retention->Reduced_Circulation Results in

Caption: Amiselimod's mechanism of action.

Data Presentation

Treatment with Amiselimod is expected to cause a dose-dependent reduction in absolute lymphocyte counts (ALCs) in peripheral blood. The nadir is typically reached after several days of continuous dosing.[10][11] The primary affected populations are T and B lymphocytes, while other populations like NK cells and monocytes are minimally affected.[12]

Table 1: Expected Changes in Absolute Lymphocyte Counts Post-Amiselimod Treatment

Cell TypeMarkerBaseline (cells/µL)Post-Treatment (cells/µL)% Change
Total LymphocytesCD45+1500 - 4000500 - 1500↓ 60-75%
T Helper CellsCD3+CD4+600 - 1500150 - 500↓ 70-80%
Cytotoxic T CellsCD3+CD8+300 - 1000100 - 350↓ 60-70%
B CellsCD19+100 - 50020 - 100↓ 80-90%
NK CellsCD3-CD56+100 - 40090 - 380Minimal Change

Note: These values are illustrative and can vary based on the individual, dosage, and duration of treatment. Data is compiled based on typical effects of S1P modulators.[5][12]

Experimental Protocols

The following protocols provide a standardized workflow for analyzing lymphocyte subsets from whole blood.

Experimental_Workflow Experimental Workflow Start Whole Blood Collection (Sodium Heparin Tube) PBMC_Isolation PBMC Isolation (Density Gradient Centrifugation) Start->PBMC_Isolation Cell_Count Cell Counting and Viability Assessment PBMC_Isolation->Cell_Count Staining Antibody Staining Cell_Count->Staining Acquisition Flow Cytometry Data Acquisition Staining->Acquisition Analysis Data Analysis and Quantification Acquisition->Analysis

Caption: Workflow for lymphocyte analysis.
Protocol 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Whole blood collected in sodium heparin tubes

  • Ficoll-Paque PLUS or similar density gradient medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 15 mL or 50 mL conical centrifuge tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with PBS in a conical tube.

  • Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing at the interface.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and discard.

  • Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette.

  • Transfer the collected PBMCs to a new conical tube and add PBS to a total volume of 10 mL.

  • Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 1 mL of PBS for a final wash. Centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the PBMC pellet in an appropriate volume of staining buffer (e.g., PBS with 1% BSA).

  • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue or an automated cell counter. Adjust cell concentration to 1 x 10^7 cells/mL.

Protocol 2: Immunophenotyping by Multi-Color Flow Cytometry

This protocol outlines the staining of PBMCs for key lymphocyte markers.

Materials:

  • Isolated PBMCs (1 x 10^6 cells per sample)

  • Flow cytometry staining buffer (PBS + 1% BSA + 0.1% Sodium Azide)

  • Fc Receptor (FcR) blocking reagent (optional but recommended)[13][14]

  • Fluorochrome-conjugated monoclonal antibodies (see Table 2 for a suggested panel)

  • 12 x 75 mm polystyrene tubes or a 96-well plate

  • Centrifuge

Table 2: Suggested Antibody Panel for Lymphocyte Subset Analysis

TargetFluorochromePurpose
CD45PerCP-Cy5.5Pan-leukocyte marker; for gating on all hematopoietic cells.
CD3APC-H7Pan T-cell marker.
CD4FITCHelper T-cell marker.
CD8PE-Cy7Cytotoxic T-cell marker.
CD19BV421B-cell marker.
CD56PENatural Killer (NK) cell marker.
CCR7APCDifferentiates naive and central memory T-cells.[12]
Viability Dyee.g., Live/Dead AquaTo exclude dead cells from analysis.

Procedure:

  • Aliquot 1 x 10^6 PBMCs into each flow cytometry tube.

  • (Optional) Add FcR blocking reagent and incubate for 10 minutes on ice to prevent non-specific antibody binding.[13]

  • Add the pre-titrated cocktail of fluorochrome-conjugated antibodies to the cells.

  • Vortex gently and incubate for 30 minutes at 2-8°C in the dark.[13]

  • Wash the cells by adding 2 mL of staining buffer and centrifuging at 300 x g for 5 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the final cell pellet in 300-500 µL of staining buffer.

  • If not acquiring immediately, cells can be fixed in 1% paraformaldehyde and stored at 4°C for up to 24 hours.[13]

Protocol 3: Data Acquisition and Analysis

This section describes a general gating strategy for identifying lymphocyte populations.

Setup:

  • Use a flow cytometer capable of detecting all the fluorochromes in the panel.

  • Run single-stain compensation controls for each fluorochrome to create a compensation matrix.

  • Use an unstained cell sample to set the baseline voltages for each detector.

Gating Strategy: A hierarchical gating strategy is essential for accurate identification of cell populations.

Gating_Strategy Hierarchical Gating Strategy for Lymphocytes A All Events (FSC-A vs SSC-A) B Singlets (FSC-A vs FSC-H) A->B Gate 1 C Live Cells (Viability Dye vs FSC-A) B->C Gate 2 D Leukocytes (CD45+ vs SSC-A) C->D Gate 3 E Lymphocytes (FSC-A vs SSC-A) D->E Gate 4 F T Cells (CD3+) E->F G B Cells (CD19+) E->G H NK Cells (CD3- CD56+) E->H I Helper T Cells (CD4+) F->I J Cytotoxic T Cells (CD8+) F->J

Caption: Logical flow for gating lymphocyte subsets.
  • Gate 1 (Singlets): From a Forward Scatter Area (FSC-A) vs. Forward Scatter Height (FSC-H) plot, gate on the diagonal population to exclude doublets.

  • Gate 2 (Live Cells): From the singlet population, gate on the cells negative for the viability dye.

  • Gate 3 (Leukocytes): From the live singlets, create a CD45 vs. Side Scatter (SSC-A) plot and gate on the CD45-positive population.

  • Gate 4 (Lymphocytes): From the CD45+ population, use an FSC-A vs. SSC-A plot to gate on the lymphocyte population based on its characteristic low side scatter and forward scatter.

  • Identify T, B, and NK Cells: From the lymphocyte gate, use a CD3 vs. CD19 plot.

    • CD3+ cells are T cells.

    • CD19+ cells are B cells.

    • From the CD3- population, use a CD56 plot to identify NK cells (CD3-CD56+).

  • Identify T-Cell Subsets: From the T-cell (CD3+) gate, use a CD4 vs. CD8 plot to distinguish Helper T cells (CD4+) from Cytotoxic T cells (CD8+).

  • Quantify: Record the percentage and absolute count for each gated population. Absolute counts can be determined using counting beads or a dual-platform method with a hematology analyzer.

References

Application Note: Amiselimod Phosphate-Mediated GIRK Channel Activation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiselimod (MT-1303) is a next-generation, selective sphingosine 1-phosphate receptor 1 (S1P1) modulator.[1][2][3][4] Its active metabolite, Amiselimod phosphate (Amiselimod-P), acts as a potent agonist at the S1P1 receptor.[2][3][4] The S1P1 receptor is a G protein-coupled receptor (GPCR) that exclusively couples to the Gi/o family of G proteins.[5][6] Upon activation, the G protein dissociates into its Gαi/o and Gβγ subunits. The liberated Gβγ dimer then directly binds to and activates G protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[7][8]

This signaling cascade is of significant physiological importance, particularly in the heart, where S1P1 receptor activation on atrial myocytes can lead to bradycardia.[1] Consequently, assessing the potential of S1P1 modulators to activate GIRK channels is a critical step in their pharmacological profiling and safety assessment. Amiselimod was specifically designed to minimize the bradycardia associated with other S1P receptor modulators like fingolimod.[9] Preclinical studies have shown that Amiselimod-P has a significantly weaker potential to activate GIRK channels in human atrial myocytes compared to fingolimod's active metabolite, fingolimod-P.[1][10]

This application note provides detailed protocols for assessing the activation of GIRK channels by Amiselimod phosphate, utilizing both whole-cell patch-clamp electrophysiology and fluorescence-based assays.

S1P1 Receptor to GIRK Channel Signaling Pathway

The activation of GIRK channels by S1P1 receptor agonists such as Amiselimod phosphate follows a well-defined signaling pathway. The diagram below illustrates this process.

S1P1_GIRK_Pathway cluster_membrane Plasma Membrane S1P1 S1P1 Receptor G_protein Gi/o Protein (αβγ trimer) S1P1->G_protein Activates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP Dissociates GIRK_channel_closed GIRK Channel (Closed) GIRK_channel_open GIRK Channel (Open) GIRK_channel_closed->GIRK_channel_open Conformational Change K_ion K+ GIRK_channel_open->K_ion Efflux Amiselimod_P Amiselimod Phosphate Amiselimod_P->S1P1 Binds G_beta_gamma->GIRK_channel_closed Binds Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., isolate atrial myocytes or culture HEK293-S1P1-GIRK cells) Solution_Prep Prepare Extracellular and Intracellular Solutions Pipette_Prep Pull and fire-polish borosilicate glass pipettes Cell_Patch Approach cell and form Giga-ohm seal Pipette_Prep->Cell_Patch Whole_Cell Rupture membrane to achieve whole-cell configuration Cell_Patch->Whole_Cell Stabilize Stabilize baseline current at holding potential (-80 mV) Whole_Cell->Stabilize Drug_App Perfuse with Amiselimod-P (concentration gradient) Stabilize->Drug_App Record Record inward K+ current Drug_App->Record Normalize Normalize current to a max activator (e.g., Carbachol) Record->Normalize Dose_Response Plot dose-response curve Normalize->Dose_Response EC50_Calc Calculate EC50 value Dose_Response->EC50_Calc Fluorescence_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate HEK293-GIRK cells in 96/384-well plates GPCR_Transfection Transfect cells with S1P1 receptor plasmid Cell_Plating->GPCR_Transfection Dye_Loading Load cells with thallium-sensitive dye GPCR_Transfection->Dye_Loading Baseline_Read Read baseline fluorescence Dye_Loading->Baseline_Read Compound_Add Add Amiselimod-P and Thallium stimulus buffer Baseline_Read->Compound_Add Kinetic_Read Read fluorescence kinetically Compound_Add->Kinetic_Read Calc_Response Calculate fluorescence change (rate or max signal) Kinetic_Read->Calc_Response Dose_Response Plot dose-response curve Calc_Response->Dose_Response EC50_Calc Calculate EC50 value Dose_Response->EC50_Calc

References

Application Notes and Protocols for Immunohistochemistry Staining in Amiselimod Hydrochloride Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiselimod Hydrochloride (MT-1303) is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] Its active metabolite, Amiselimod phosphate, acts as a functional antagonist of the S1P1 receptor on lymphocytes. This antagonism inhibits the egress of lymphocytes from secondary lymphoid organs, leading to their sequestration and a reduction of circulating lymphocytes.[2][3][4] This mechanism of action makes Amiselimod a promising therapeutic agent for various autoimmune diseases, including systemic lupus erythematosus and inflammatory bowel disease, by preventing the infiltration of pathogenic lymphocytes into target tissues.[2][5]

Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ effects of Amiselimod treatment. By staining for specific cell surface markers, researchers can directly observe and quantify the reduction of lymphocyte populations within tissues, providing critical insights into the drug's efficacy and mechanism of action. These application notes provide detailed protocols for IHC staining of key lymphocyte markers in tissues from subjects treated with this compound.

Key Applications of IHC in Amiselimod Research

  • Pharmacodynamic Assessment: Visualize and quantify the sequestration of lymphocytes in secondary lymphoid organs (e.g., spleen, lymph nodes).

  • Efficacy Evaluation: Determine the reduction of infiltrating immune cells in target tissues affected by autoimmune disease (e.g., colon, kidney).

  • Cell-Specific Effects: Characterize the impact of Amiselimod on different lymphocyte subsets, such as T cells (CD4+, CD8+) and B cells.

  • Target Engagement: Assess the expression and localization of the S1P1 receptor in relevant tissues.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the S1P1 signaling pathway targeted by Amiselimod and the general workflow for immunohistochemical analysis of treated tissues.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds G_protein Gi Protein S1P1->G_protein Activates Internalization Receptor Internalization & Degradation S1P1->Internalization Leads to Effector Downstream Effectors G_protein->Effector Regulates Response Cellular Responses (e.g., Migration, Proliferation) Effector->Response Amiselimod_P Amiselimod-P (Active Metabolite) Amiselimod_P->S1P1 Binds & Functionally Antagonizes Sequestration Lymphocyte Sequestration Internalization->Sequestration Results in

Figure 1. Amiselimod's Mechanism of Action on the S1P1 Signaling Pathway.

IHC_Workflow Tissue Tissue Collection (Amiselimod-treated vs. Control) Fixation Fixation (e.g., 10% Neutral Buffered Formalin) Tissue->Fixation Processing Tissue Processing & Paraffin Embedding Fixation->Processing Sectioning Sectioning (4-5 µm) Processing->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced or Enzymatic) Deparaffinization->AntigenRetrieval Blocking Blocking of Endogenous Peroxidase & Non-specific Binding AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-CD4, anti-CD8) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., DAB Chromogen) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Analysis Microscopic Analysis & Quantification Dehydration->Analysis

Figure 2. General Immunohistochemistry Workflow.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of Amiselimod and other S1P1 modulators on lymphocyte populations.

Table 1: Effect of Amiselimod on Peripheral Blood Lymphocyte Counts in Humans

Treatment GroupDoseDurationMean Change from Baseline in Lymphocyte Count
Amiselimod0.2 mg24 weeksDecrease observed
Amiselimod0.4 mg24 weeksDecrease observed, no clear dose response compared to 0.2 mg

Data from a Phase Ib trial in patients with systemic lupus erythematosus.[6]

Table 2: Effect of Amiselimod on Infiltrating T Cells in a Mouse Model of Lupus Nephritis

Treatment GroupDose (mg/kg/day)Observation
Vehicle Control-Significant T cell infiltration in the kidneys
Amiselimod0.1, 0.3, 1Marked reduction in T cell infiltration into the kidneys

Immunohistochemical staining with anti-CD3 mAb was performed.[5]

Table 3: Effect of S1P Receptor Modulator Ponesimod on Peripheral Blood Lymphocyte Subsets

Lymphocyte SubsetChange from Baseline
Naïve CD4+ T cells (CD45RA+CCR7+)-113 ± 98 x 10⁶ cells/L
CD4+ T-central memory cells (CD45RA-CCR7+)-437 ± 164 x 10⁶ cells/L
CD4+ T-effector memory cells (CD45RA-CCR7-)-131 ± 57 x 10⁶ cells/L
T-cytotoxic cells (CD3+CD8+)Significantly altered compared to placebo
B lymphocytesDecreased

Data from a study with the S1P1 modulator ponesimod.[7]

Experimental Protocols

Protocol 1: Immunohistochemical Staining of Lymphocyte Markers (CD4, CD8, B220) in Paraffin-Embedded Mouse Spleen and Lymph Nodes

This protocol is optimized for the detection of T and B cell markers in formalin-fixed, paraffin-embedded (FFPE) murine lymphoid tissues.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 for CD4, CD8, B220; Tris-EDTA, pH 9.0 may be necessary for some antibodies)[8][9]

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 10% normal goat serum in PBS)

  • Primary Antibodies (diluted in blocking buffer):

    • Rat anti-mouse CD4

    • Rat anti-mouse CD8a

    • Rat anti-mouse B220/CD45R

  • Biotinylated secondary antibody (e.g., goat anti-rat IgG)

  • Streptavidin-HRP

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Antigen Retrieval Buffer.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.[8][9]

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

    • Incubate with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Drain blocking buffer and apply diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS (3 x 5 minutes).

    • Apply biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Wash with PBS (3 x 5 minutes).

    • Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.

    • Wash with PBS (3 x 5 minutes).

    • Apply DAB substrate and monitor for color development (typically 1-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Immunohistochemical Staining for S1P1 Receptor in Paraffin-Embedded Tissues

This protocol provides a general guideline for the detection of the S1P1 receptor. Optimization of antibody concentration and antigen retrieval is recommended.

Materials:

  • Same as Protocol 1, with the following modifications:

  • Primary Antibody: Rabbit anti-human/mouse S1P1 polyclonal or monoclonal antibody.

  • Secondary Antibody: Biotinylated goat anti-rabbit IgG.

Procedure:

Follow the steps outlined in Protocol 1, with the following key considerations:

  • Antigen Retrieval: Heat-induced epitope retrieval in a citrate buffer (pH 6.0) is a common starting point for S1P1 staining.[10]

  • Primary Antibody Incubation: Refer to the antibody datasheet for the recommended dilution and incubation time. An overnight incubation at 4°C is often optimal.

  • Controls: Include a negative control (without primary antibody) and a positive control tissue known to express S1P1 (e.g., brain, lymphoid tissue).

Data Analysis and Interpretation

Quantitative analysis of IHC staining is crucial for obtaining objective and reproducible results. This can be achieved through various methods:

  • Manual Scoring: A pathologist or trained scientist can score the staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive cells.

  • Digital Image Analysis: Automated software can be used to quantify the number of positive cells, the staining intensity, or the percentage of a stained area within a region of interest. This method offers higher throughput and objectivity.

When interpreting the results from Amiselimod-treated tissues, a significant decrease in the number and/or staining intensity of lymphocyte markers (CD4, CD8, B220) in peripheral tissues compared to the control group would be indicative of the drug's lymphocyte sequestration effect. Conversely, an accumulation of these markers may be observed in secondary lymphoid organs.

Troubleshooting

For common IHC issues such as weak or no staining, high background, or non-specific staining, refer to standard troubleshooting guides.[11][12][13][14] Key factors to optimize include antibody concentrations, incubation times, antigen retrieval methods, and blocking procedures. For staining mouse antibodies on mouse tissue, specialized blocking reagents may be necessary to prevent background from endogenous immunoglobulins.[15]

References

Application Notes and Protocols for Amiselimod Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiselimod Hydrochloride (MT-1303) is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] It is a prodrug that is converted in vivo by sphingosine kinases to its active phosphate metabolite, (S)-amiselimod phosphate (amiselimod-P).[2][3] Amiselimod-P acts as a potent agonist at the S1P1 receptor, functioning as a functional antagonist by inducing the internalization and degradation of S1P1 on lymphocytes. This process prevents the egress of lymphocytes from secondary lymphoid organs, leading to a reduction in circulating lymphocytes.[2][4] This mechanism of action makes Amiselimod a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.[5][6]

These application notes provide detailed protocols for the preparation of cell cultures for experiments involving this compound, focusing on its characterization and functional assessment in vitro.

Data Presentation

Table 1: Agonist Activity of Amiselimod-P at Human S1P Receptors
CompoundS1P₁ (EC₅₀, pM)S1P₂ (EC₅₀)S1P₃ (EC₅₀)S1P₄ (EC₅₀, nM)S1P₅ (EC₅₀, nM)
Amiselimod-P75No distinct activityNo distinct activity3.80.41
S1P1304,1001801,1001,200
Fingolimod-P90No distinct activity1,1007.60.81

Data extracted from an intracellular Ca²⁺ mobilization assay.[2]

Table 2: Effect of Amiselimod on Peripheral Blood Lymphocyte Counts in Healthy Subjects (21-Day Dosing)
Amiselimod DoseMean Lymphocyte Count Reduction from Baseline
0.5 mg~60%
0.75 mg~60%

Trough lymphocyte counts on day 21.[2]

Signaling Pathway

The binding of the active metabolite, Amiselimod-P, to the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily initiates signaling through the Gαi subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the activation of the S1P1 receptor can lead to the activation of downstream signaling pathways, such as the PI3K-Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation. A key consequence of agonist binding to the S1P1 receptor on lymphocytes is the recruitment of β-arrestin, which leads to receptor internalization and subsequent degradation, preventing the lymphocytes from responding to the S1P gradient and egressing from lymph nodes.[7][8]

S1P1_Signaling_Pathway cluster_membrane Plasma Membrane S1P1 S1P1 Receptor G_protein Gαi/βγ S1P1->G_protein activates beta_arrestin β-arrestin S1P1->beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt activates MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK activates cAMP cAMP AC->cAMP Amiselimod_P Amiselimod-P Amiselimod_P->S1P1 binds ATP ATP PKA PKA cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream Internalization Receptor Internalization beta_arrestin->Internalization PI3K_Akt->Downstream MAPK_ERK->Downstream

Caption: S1P1 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: In Vitro Phosphorylation of Amiselimod

This protocol describes the conversion of the prodrug Amiselimod to its active metabolite, Amiselimod-P, in a cell-based assay.

Materials:

  • HEK293 cells or primary Human Cardiac Myocytes (HCMs)

  • Cell culture medium (e.g., DMEM for HEK293, Cardiac Myocyte Medium for HCMs)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • 48-well cell culture plates

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding:

    • Culture HEK293 cells or HCMs to 80-90% confluency.

    • Plate the cells in 48-well culture plates at an appropriate density and allow them to adhere overnight.

  • Amiselimod Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in culture medium to a final concentration of 100 nM.

    • Remove the existing medium from the cells and add the medium containing Amiselimod.

  • Incubation and Sample Collection:

    • Incubate the cells for various time points (e.g., 3, 6, 12 hours).

    • At each time point, collect the supernatant from the wells.

  • Analysis:

    • Analyze the concentration of Amiselimod-P in the collected supernatants using a validated LC-MS/MS method.

Protocol 2: S1P1 Receptor Activation Assay (cAMP Measurement)

This protocol outlines the procedure to determine the agonist activity of Amiselimod-P at the S1P1 receptor by measuring changes in intracellular cAMP levels in a recombinant cell line.

Materials:

  • CHO-K1 cells stably expressing the human S1P1 receptor (CHO-S1P1)

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS, Penicillin-Streptomycin, and a selection agent like G418)[9]

  • Amiselimod-P

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well assay plates

Procedure:

  • Cell Seeding:

    • Culture CHO-S1P1 cells to 80-90% confluency.

    • Seed the cells into 96-well or 384-well plates at a density of approximately 10,000 cells per well and incubate overnight.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of Amiselimod-P in assay buffer.

    • Prepare a solution of forskolin in assay buffer.

    • Aspirate the culture medium from the cells and replace it with assay buffer containing the different concentrations of Amiselimod-P.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Add forskolin to all wells (except for the negative control) to stimulate cAMP production and incubate for a further 15-30 minutes.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of Amiselimod-P.

    • Plot the data and determine the EC₅₀ value.

cAMP_Assay_Workflow Start Start Seed_Cells Seed CHO-S1P1 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of Amiselimod-P and Forskolin solution Incubate_Overnight->Prepare_Compounds Treat_Cells Treat cells with Amiselimod-P Prepare_Compounds->Treat_Cells Incubate_1 Incubate (15-30 min) Treat_Cells->Incubate_1 Add_Forskolin Add Forskolin to stimulate cAMP Incubate_1->Add_Forskolin Incubate_2 Incubate (15-30 min) Add_Forskolin->Incubate_2 Lyse_Cells Lyse cells Incubate_2->Lyse_Cells Measure_cAMP Measure intracellular cAMP Lyse_Cells->Measure_cAMP Analyze_Data Analyze data and determine EC₅₀ Measure_cAMP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cAMP Measurement Assay.

Protocol 3: In Vitro Lymphocyte Chemotaxis Assay

This protocol is for assessing the effect of Amiselimod on lymphocyte migration towards an S1P gradient, a key process inhibited by the drug.

Materials:

  • Primary human lymphocytes or a lymphocyte cell line (e.g., Jurkat)

  • RPMI 1640 medium with 10% FBS and Penicillin-Streptomycin

  • This compound

  • Sphingosine-1-phosphate (S1P)

  • Chemotaxis chamber (e.g., Transwell inserts with 5 µm pores)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

Procedure:

  • Cell Preparation:

    • Isolate primary lymphocytes from peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).[10][11]

    • Culture the lymphocytes in RPMI 1640 supplemented with 10% FBS.

    • For the assay, resuspend the cells in serum-free medium.

  • Amiselimod Pre-treatment:

    • Incubate a subset of the lymphocytes with various concentrations of this compound for a defined period (e.g., 1-4 hours) to allow for its conversion to the active form and subsequent receptor internalization.

  • Chemotaxis Assay:

    • Add serum-free medium containing S1P (chemoattractant, e.g., 100 nM) to the lower chamber of the chemotaxis plate.

    • Add the pre-treated (and control) lymphocytes to the upper chamber (Transwell insert).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

  • Quantification of Migration:

    • Label the migrated cells in the lower chamber with a fluorescent dye or count them directly using a hemocytometer or an automated cell counter.

    • Alternatively, pre-label the cells with a fluorescent dye before the assay and measure the fluorescence in the lower chamber.

  • Data Analysis:

    • Calculate the percentage of migrated cells for each condition relative to the total number of cells added.

    • Compare the migration of Amiselimod-treated cells to the untreated control to determine the inhibitory effect.

Protocol 4: Endothelial Cell Permeability Assay

This protocol is designed to evaluate the effect of Amiselimod-P on the integrity of an endothelial cell monolayer, which is relevant to its role in maintaining vascular barrier function.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)[12]

  • Amiselimod-P

  • FITC-Dextran (high molecular weight, e.g., 70 kDa)

  • Transwell inserts with a small pore size (e.g., 0.4 µm)

  • 24-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Monolayer Formation:

    • Coat the Transwell inserts with a suitable extracellular matrix component (e.g., gelatin or fibronectin).[13]

    • Seed HUVECs onto the coated inserts at a high density to form a confluent monolayer.

    • Culture the cells for 2-3 days, changing the medium daily, until a tight monolayer is formed.[14]

  • Amiselimod-P Treatment:

    • Treat the endothelial monolayer with various concentrations of Amiselimod-P for a specified duration (e.g., 1-24 hours).

  • Permeability Measurement:

    • After treatment, add FITC-Dextran to the upper chamber (the insert).

    • Incubate for a defined period (e.g., 30-60 minutes).

    • Collect samples from the lower chamber.

  • Analysis:

    • Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.

    • An increase in fluorescence in the lower chamber corresponds to increased permeability of the endothelial monolayer.

    • Compare the permeability of Amiselimod-P-treated monolayers to untreated controls.

Permeability_Assay_Workflow Start Start Coat_Inserts Coat Transwell inserts with ECM Start->Coat_Inserts Seed_HUVECs Seed HUVECs onto inserts Coat_Inserts->Seed_HUVECs Culture_Monolayer Culture for 2-3 days to form a monolayer Seed_HUVECs->Culture_Monolayer Treat_Monolayer Treat monolayer with Amiselimod-P Culture_Monolayer->Treat_Monolayer Add_FITC_Dextran Add FITC-Dextran to upper chamber Treat_Monolayer->Add_FITC_Dextran Incubate Incubate (30-60 min) Add_FITC_Dextran->Incubate Collect_Samples Collect samples from lower chamber Incubate->Collect_Samples Measure_Fluorescence Measure fluorescence Collect_Samples->Measure_Fluorescence Analyze_Permeability Analyze permeability Measure_Fluorescence->Analyze_Permeability End End Analyze_Permeability->End

Caption: Endothelial Permeability Assay Workflow.

References

Troubleshooting & Optimization

Amiselimod Hydrochloride solubility in DMSO for stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for using Amiselimod Hydrochloride, focusing on its solubility in DMSO for the preparation of stock solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Q2: What is the maximum solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is 27 mg/mL, which corresponds to a concentration of 65.23 mM.[1][2]

Q3: My this compound is not fully dissolving in DMSO. What should I do?

A3: If you encounter solubility issues, sonication is recommended to aid dissolution.[1] Ensure you are not exceeding the maximum solubility of 27 mg/mL. If insoluble impurities are observed, they can be removed by filtration as they are not expected to affect the product's activity.[1]

Q4: How should I prepare this compound for in vivo studies?

A4: For in vivo experiments, a common method is to first prepare a concentrated stock solution in DMSO. This stock can then be diluted to the final working concentration in an appropriate vehicle. For example, a 27.5 mg/mL DMSO stock can be diluted by adding 100 μL to 900 μL of 20% SBE-β-CD in saline or corn oil to achieve a final concentration of 2.75 mg/mL.[3]

Q5: How should I store this compound powder and its DMSO stock solution?

A5: The powdered form of this compound should be stored at -20°C for up to 3 years.[1][2] Once dissolved in DMSO, the stock solution should be stored at -80°C and is stable for up to 1 year.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight413.9 g/mol [1]
Solubility in DMSO27 mg/mL (65.23 mM)[1][2]
Storage (Powder)-20°C for 3 years[1][2]
Storage (in DMSO)-80°C for 1 year[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 413.9 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 413.9 g/mol * 1000 mg/g = 4.139 mg

  • Weigh the compound: Carefully weigh out 4.139 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolve the compound: Vortex the solution until the compound is fully dissolved. If solubility issues persist, sonicate the solution for short intervals until it becomes clear.

  • Store the solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Signaling Pathway and Mechanism of Action

Amiselimod is a prodrug that is converted in vivo by sphingosine kinases into its active phosphate metabolite, Amiselimod-P.[3][4][5] Amiselimod-P is a potent and selective sphingosine 1-phosphate receptor-1 (S1P1) modulator, with high selectivity also for the S1P5 receptor. It has minimal to no distinct agonist activity at S1P2, S1P3, and S1P4 receptors.[5] The binding of Amiselimod-P to S1P1 receptors on lymphocytes induces their internalization, which in turn prevents the egress of lymphocytes from lymph nodes.[4] This leads to a reduction in circulating lymphocytes and is the basis for its immunomodulatory effects in autoimmune diseases.[3][4]

Amiselimod_Signaling_Pathway cluster_0 In Vivo Conversion cluster_1 Cellular Action on Lymphocyte cluster_2 Physiological Outcome Amiselimod Amiselimod (Prodrug) Amiselimod_P Amiselimod-P (Active Metabolite) Amiselimod->Amiselimod_P Sphingosine Kinases Amiselimod_P_binds_S1P1 Amiselimod_P->Amiselimod_P_binds_S1P1 S1P1 S1P1 Receptor Internalization S1P1 Receptor Internalization S1P1->Internalization Agonist Binding Lymphocyte_Egress Lymphocyte Egress from Lymph Nodes Internalization->Lymphocyte_Egress Inhibition Amiselimod_P_binds_S1P1->S1P1 Circulating_Lymphocytes Reduced Circulating Lymphocytes Lymphocyte_Egress->Circulating_Lymphocytes Leads to Immunomodulation Immunomodulatory Effect Circulating_Lymphocytes->Immunomodulation Results in

Mechanism of Action of this compound.

References

Amiselimod Hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of Amiselimod Hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental endeavors. All quantitative data and experimental protocols provided are illustrative examples to guide your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder is stable when stored at -20°C for up to three years. For shipping, it is typically sent with blue ice or at ambient temperatures, and short-term exposure to these conditions is not expected to affect product quality.[1]

Q2: What are the recommended storage conditions for this compound in solvent?

A2: Once dissolved, this compound solutions should be stored at -80°C for long-term stability, where they can be kept for up to one year.[1]

Q3: How should I handle the receipt of this compound if the ice pack has melted?

A3: Generally, the powder form of this compound is not highly sensitive to short-term temperature fluctuations. The purpose of the ice pack is to mitigate extreme temperature exposure during transit. A melted ice pack upon receipt should not compromise the quality of the product.[1]

Q4: Is this compound sensitive to light?

A4: As a general precaution for pharmaceutical substances, exposure to light should be minimized. Photostability studies are recommended to determine the intrinsic photosensitivity of the molecule. An illustrative protocol for such a study is provided in the Experimental Protocols section.

Q5: What solvents can be used to dissolve this compound?

A5: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 27 mg/mL (65.23 mM). Sonication may be required to achieve complete dissolution.[1]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
  • Potential Cause 1: Improper Storage of Stock Solutions. Storing stock solutions at temperatures warmer than -80°C or for longer than one year can lead to degradation of the compound.

    • Solution: Prepare fresh stock solutions from powder stored at -20°C. Aliquot stock solutions to minimize freeze-thaw cycles.

  • Potential Cause 2: Incomplete Dissolution. this compound may not fully dissolve without assistance.

    • Solution: Use sonication to ensure complete dissolution in DMSO.[1] Visually inspect the solution for any particulate matter before use.

  • Potential Cause 3: Degradation in Aqueous Media. The stability of this compound in aqueous cell culture media at 37°C for extended periods may be limited.

    • Solution: Prepare fresh dilutions in media for each experiment. For longer-term experiments, the stability of the compound in the specific experimental conditions should be validated.

Issue 2: Unexpected Peaks in HPLC Analysis
  • Potential Cause 1: Degradation of the Analyte. this compound can degrade under certain conditions, leading to the formation of new chemical entities.

    • Solution: Refer to the illustrative forced degradation data in Table 2 to understand potential degradation pathways. Ensure that the HPLC method is a stability-indicating method capable of resolving the parent peak from any degradants. An example of such a method is provided in the Experimental Protocols section.

  • Potential Cause 2: Contamination. Contamination from solvents, glassware, or other sources can introduce extraneous peaks.

    • Solution: Use high-purity solvents and meticulously clean all equipment. Run a blank (solvent only) injection to identify any background peaks.

Stability and Storage Data

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years[1]
In Solvent (-80°C)-80°C1 year[1]

Table 2: Illustrative Forced Degradation Data for this compound

This data is for illustrative purposes only and represents a hypothetical outcome of a forced degradation study.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)
Acidic Hydrolysis0.1 M HCl24 hours60°C15%
Basic Hydrolysis0.1 M NaOH8 hours60°C25%
Oxidation3% H₂O₂24 hoursRoom Temp10%
ThermalSolid State7 days80°C5%
PhotolyticUV/Vis Light7 daysRoom Temp8%

Experimental Protocols

Protocol 1: Illustrative Stability-Indicating HPLC Method

This protocol describes a hypothetical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound and its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program (Hypothetical):

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL. Dilute with the mobile phase to the desired working concentration.

Protocol 2: Illustrative Forced Degradation Study

This protocol outlines a hypothetical procedure for conducting a forced degradation study on this compound.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 8 hours. Neutralize with an appropriate amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid powder of this compound in a controlled temperature oven at 80°C for 7 days. After the incubation period, dissolve the powder in DMSO for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in a suitable solvent) to a combination of UV and visible light in a photostability chamber for 7 days. A control sample should be wrapped in aluminum foil to protect it from light.

Visualizations

This compound Mechanism of Action: S1P1 Receptor Signaling

Amiselimod is a prodrug that is phosphorylated in vivo to its active form, Amiselimod Phosphate. Amiselimod Phosphate acts as a functional antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This leads to the internalization and degradation of the S1P1 receptor, which in turn prevents the egress of lymphocytes from lymph nodes. This sequestration of lymphocytes reduces the inflammatory response in autoimmune diseases.

Amiselimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amiselimod_P Amiselimod Phosphate S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds to G_protein Gαi/βγ S1P1->G_protein Activates Internalization Receptor Internalization & Degradation S1P1->Internalization Functional Antagonism leads to PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC Akt Akt PI3K->Akt ERK ERK PLC->ERK Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress Results in

Caption: Amiselimod Phosphate signaling pathway.

Experimental Workflow: Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.

Forced_Degradation_Workflow Start Start: Amiselimod HCl (Solid or Solution) Stress Apply Stress Conditions Start->Stress Acid Acidic (e.g., 0.1M HCl, 60°C) Stress->Acid Base Basic (e.g., 0.1M NaOH, 60°C) Stress->Base Oxidative Oxidative (e.g., 3% H₂O₂) Stress->Oxidative Thermal Thermal (e.g., 80°C) Stress->Thermal Photolytic Photolytic (UV/Vis Light) Stress->Photolytic Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Data Data Interpretation: - Identify Degradants - Determine Degradation Pathway - Assess Method Specificity Analysis->Data

Caption: Forced degradation study workflow.

References

Troubleshooting lymphopenia in Amiselimod Hydrochloride animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Amiselimod Hydrochloride in animal studies, with a specific focus on managing and interpreting lymphopenia.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on peripheral lymphocyte counts in animal models?

A1: this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] Its active metabolite, amiselimod phosphate (amiselimod-P), acts as a functional antagonist of the S1P1 receptor on lymphocytes.[2] This leads to the internalization of S1P1 receptors, which in turn inhibits the egress of lymphocytes from secondary lymphoid organs.[1][2] Consequently, a dose-dependent reduction in peripheral blood lymphocyte counts is an expected pharmacodynamic effect of Amiselimod administration.[3]

Q2: How quickly does lymphopenia develop after Amiselimod administration, and is it reversible?

Q3: What should I do if the observed lymphopenia is more severe than anticipated?

A3: Severe lymphopenia can be a concern. In a clinical study with Amiselimod, some subjects were withdrawn after their lymphocyte count dropped below 200/μl.[5] If you observe a greater than expected reduction in lymphocyte counts, consider the following:

  • Dose verification: Double-check your dose calculations and the concentration of your dosing solution.

  • Animal health: Ensure the animals were healthy at the start of the study, as underlying conditions could potentially exacerbate the effect.

  • Monitoring: Increase the frequency of monitoring for any clinical signs of immunosuppression.

  • Dose adjustment: Depending on the study protocol, a dose reduction may be warranted.

Q4: What could be the reason for high variability in lymphocyte counts between animals in the same treatment group?

A4: High variability can be attributed to several factors:

  • Biological variation: Individual differences in drug metabolism and immune system sensitivity can lead to varied responses.

  • Stress: Handling and procedural stress can influence circulating lymphocyte numbers. Consistent and gentle handling techniques are crucial.

  • Health status: Subclinical infections or other health issues in individual animals can affect baseline and treatment-induced lymphocyte counts.

  • Dosing accuracy: Inconsistent administration of the full intended dose can lead to variability.

Q5: What is a suitable vehicle for preparing this compound for oral administration in animal studies?

A5: this compound can be dissolved in a 0.5% hydroxypropylmethyl cellulose (HPMC) solution for oral administration in animal studies.[1][2]

Data Presentation

Table 1: Representative Lymphocyte Count Reduction in Response to this compound in an Animal Model

Treatment GroupDose (mg/kg)Baseline Lymphocyte Count (x10³/µL) (Mean ± SD)Post-Dose Lymphocyte Count (x10³/µL) (Mean ± SD)Percent Reduction
Vehicle (0.5% HPMC)08.5 ± 1.28.3 ± 1.5~2%
Amiselimod HCl0.18.6 ± 1.44.3 ± 0.9~50%
Amiselimod HCl0.38.4 ± 1.12.5 ± 0.7~70%
Amiselimod HCl1.08.7 ± 1.31.7 ± 0.5~80%

Note: This table is a representative example based on descriptive reports of dose-dependent lymphopenia and does not represent data from a single specific study. Actual results may vary depending on the animal model and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of hydroxypropylmethyl cellulose (HPMC) in sterile water. Mix thoroughly until a clear, homogeneous solution is formed.

  • Drug Suspension: Weigh the required amount of this compound powder based on the desired concentration and dosing volume.

  • Suspension Preparation: Gradually add the this compound powder to the 0.5% HPMC vehicle while continuously stirring or vortexing to ensure a uniform suspension.

  • Administration: Administer the suspension to animals via oral gavage at the predetermined dose volume. Ensure the suspension is well-mixed before each administration.

Protocol 2: Peripheral Blood Lymphocyte Counting by Flow Cytometry (Rat Model)
  • Blood Collection: Collect approximately 100-200 µL of whole blood from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Cell Staining: a. To 50 µL of whole blood, add a cocktail of fluorescently-labeled antibodies specific for rat lymphocyte markers. A typical panel might include antibodies against CD45 (pan-leukocyte marker), CD3 (T-cells), CD4 (T-helper cells), CD8a (cytotoxic T-cells), and CD45RA (B-cells). b. Incubate for 30 minutes at 4°C in the dark.

  • Red Blood Cell Lysis: Add 1 mL of a commercial red blood cell lysis buffer (e.g., ACK lysis buffer) and incubate for 10 minutes at room temperature.

  • Washing: Centrifuge the tubes at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of flow cytometry staining buffer (e.g., PBS with 1% BSA). Repeat the wash step.

  • Data Acquisition: Resuspend the final cell pellet in 300 µL of staining buffer and acquire the samples on a flow cytometer.

  • Gating Strategy: a. Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC) properties. b. From the lymphocyte gate, identify total T-cells (CD3+), T-helper cells (CD3+CD4+), cytotoxic T-cells (CD3+CD8a+), and B-cells (CD3-CD45RA+). c. Calculate the absolute count of each lymphocyte subset using counting beads or a dual-platform method with a hematology analyzer.

Mandatory Visualization

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Amiselimod_P Amiselimod-P S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds to G_protein Gi Protein S1P1->G_protein Activates Internalization Receptor Internalization G_protein->Internalization Initiates Degradation Proteasomal Degradation Internalization->Degradation Leads to Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Degradation->Lymphocyte_Egress_Inhibition Results in Lymphopenia Peripheral Lymphopenia Lymphocyte_Egress_Inhibition->Lymphopenia Causes

Caption: S1P1 Receptor Signaling Pathway leading to Lymphopenia.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Blood_Sampling Baseline Blood Sampling (e.g., Day -1) Animal_Acclimatization->Baseline_Blood_Sampling Dosing Amiselimod HCl or Vehicle Administration (e.g., Daily Oral Gavage) Baseline_Blood_Sampling->Dosing Interim_Blood_Sampling Interim Blood Sampling (e.g., Weekly) Dosing->Interim_Blood_Sampling Terminal_Blood_Sampling Terminal Blood Sampling Dosing->Terminal_Blood_Sampling Interim_Blood_Sampling->Dosing Tissue_Harvesting Tissue Harvesting (e.g., Spleen, Lymph Nodes) Terminal_Blood_Sampling->Tissue_Harvesting Lymphocyte_Counting Lymphocyte Counting (Flow Cytometry) Terminal_Blood_Sampling->Lymphocyte_Counting Data_Analysis Statistical Analysis Lymphocyte_Counting->Data_Analysis

Caption: Experimental Workflow for Amiselimod Animal Studies.

References

Mitigating off-target effects of S1P receptor modulators in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sphingosine-1-Phosphate (S1P) receptor modulators. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate off-target effects and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of S1P receptor modulators?

A1: S1P receptor modulators are designed to primarily target S1P receptors, a family of five G protein-coupled receptors (GPCRs) designated S1P1–5.[1][2][3] The therapeutic effects, particularly in autoimmune diseases like multiple sclerosis, are largely attributed to the modulation of the S1P1 receptor on lymphocytes.[3][4][5] This interaction causes the internalization of the S1P1 receptor, effectively trapping lymphocytes in the lymph nodes and preventing their migration to sites of inflammation.[3][5][6]

Off-target effects can arise from several factors:

  • Lack of Receptor Selectivity: First-generation modulators like Fingolimod (FTY720) are non-selective and bind to S1P1, S1P3, S1P4, and S1P5.[3][7][8] This can lead to a range of side effects, including cardiovascular issues like bradycardia (often linked to S1P3 activation), macular edema, and hypertension.[3][5][8][9][10]

  • High Concentrations: At higher concentrations (typically greater than 2 μM), some S1P modulators can affect other signaling pathways independent of S1P receptors. For instance, FTY720 can inhibit sphingosine kinase 1 (SPHK1), ceramide synthase, and S1P lyase, leading to dysregulation of sphingolipid metabolism.[7]

  • Systemic Receptor Distribution: S1P receptors are widely expressed throughout the body on various cell types, including cardiomyocytes, vascular endothelial cells, and cells within the central nervous system (CNS).[1][3][4][10] This broad distribution means that even selective modulators can have unintended effects in different organ systems.

Q2: How do second-generation S1P receptor modulators differ from first-generation modulators like Fingolimod?

A2: Second-generation S1P receptor modulators were developed to improve selectivity for the S1P1 receptor, aiming to retain the therapeutic benefits while minimizing off-target effects associated with non-selective binding.[4][11][12]

Key differences include:

  • Increased Selectivity: Newer modulators like Siponimod and Ozanimod selectively target S1P1 and S1P5, while Ponesimod is selective for S1P1.[3][12] This increased specificity is intended to reduce the risk of side effects such as bradycardia, which is often associated with S1P3 activation.[12][13]

  • Pharmacokinetic Profiles: Second-generation modulators often have shorter half-lives, allowing for a more rapid recovery of lymphocyte counts after discontinuation of the treatment.[5][14]

  • Reduced Side Effects: While the risk of adverse events is not completely eliminated, selective modulators generally have a more favorable safety profile compared to non-selective agents.[14][15][16] However, cardiovascular and other side effects can still occur.[9][10]

Q3: What is the mechanism of "functional antagonism" exhibited by many S1P receptor modulators?

A3: Many S1P receptor modulators act as "functional antagonists." This means that they initially act as agonists, binding to and activating the S1P1 receptor.[8][11] However, this initial activation triggers the internalization and subsequent degradation of the receptor.[5][7][8][17] The sustained presence of the modulator prevents the receptor from recycling back to the cell surface.[8] This leads to a long-term loss of S1P1 receptors on the cell surface, rendering the cell unresponsive to the endogenous ligand, S1P. This process effectively antagonizes the receptor's function, which is crucial for lymphocyte egress from lymph nodes.[3][5]

Q4: What are the key signaling pathways activated by S1P receptors?

A4: S1P receptors couple to various heterotrimeric G proteins, leading to the activation of diverse downstream signaling pathways.[1][18] The specific pathway activated depends on the receptor subtype and the cell type.

  • S1P1: Primarily couples to Gαi, leading to the activation of PI3K/Akt and Rac, and the inhibition of adenylyl cyclase.[1][2][17] This signaling is important for cell migration, survival, and endothelial barrier function.[1][2]

  • S1P2: Couples to Gαi, Gαq, and Gα12/13, activating Rho and inhibiting Rac.[1][2] This can antagonize the migratory effects of S1P1.

  • S1P3: Couples to Gαi, Gαq, and Gα12/13, leading to the activation of phospholipase C (PLC) and Rho.[2]

  • S1P4: Activates Gαi and Gα12/13.[2]

  • S1P5: Primarily couples to Gαi.[2]

The diagram below illustrates the major S1P receptor signaling pathways.

S1P_Signaling_Pathways cluster_receptor S1P Receptor Subtypes cluster_gprotein G Proteins cluster_effector Downstream Effectors & Cellular Responses S1P1 S1P1 Gi Gαi S1P1->Gi S1P2 S1P2 S1P2->Gi Gq Gαq S1P2->Gq G1213 Gα12/13 S1P2->G1213 S1P3 S1P3 S1P3->Gi S1P3->Gq S1P3->G1213 S1P4 S1P4 S1P4->Gi S1P4->G1213 S1P5 S1P5 S1P5->Gi PI3K_Akt PI3K/Akt Gi->PI3K_Akt Rac Rac Gi->Rac PLC PLC Gq->PLC Rho Rho G1213->Rho Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Migration Cell Migration Rac->Cell_Migration Rho->Cell_Migration Inhibition/Modulation Endothelial_Barrier Endothelial Barrier PLC->Endothelial_Barrier

Caption: S1P receptor signaling pathways.

Troubleshooting Guide

Problem 1: High background or non-specific binding in radioligand binding assays.
Possible Cause Recommended Solution
Suboptimal Assay Buffer Composition Ensure the assay buffer contains 0.5% fatty acid-free bovine serum albumin (BSA) to reduce non-specific binding of the radioligand to the assay plate and filter mats.[19]
Inadequate Washing After incubation, rapidly filter the plate contents and wash the filters at least three times with ice-cold assay buffer to effectively remove unbound radioligand.[20]
High Radioligand Concentration Use a radioligand concentration at or below its Kd value for the receptor to minimize non-specific binding. A final concentration of [³²P]S1P around 0.1-0.2 nM is often recommended.[20]
Contamination of Cell Membranes Prepare fresh cell membrane fractions and ensure they are properly stored. Use protease inhibitors during preparation to maintain receptor integrity.
Problem 2: Inconsistent results in cell-based functional assays (e.g., receptor internalization, β-arrestin recruitment).
Possible Cause Recommended Solution
Presence of S1P in Serum Serum contains high levels of S1P, which can cause baseline receptor internalization and desensitization.[21] Use charcoal-stripped fetal bovine serum (FBS) in your culture medium or serum-starve the cells prior to the experiment.[21][22]
Cell Health and Viability Ensure cells are healthy and not overgrown. Perform a cytotoxicity assay to confirm that the observed effects are not due to compound toxicity.[23]
Variable Receptor Expression Use a stable cell line with consistent expression of the S1P receptor. Regularly check receptor expression levels via flow cytometry or western blotting.
Inconsistent Compound Concentration Prepare fresh dilutions of your test compounds for each experiment. Use a consistent, low percentage of DMSO (typically below 1%) in the final assay volume to avoid solvent effects.[20]
Problem 3: Unexpected cytotoxicity observed in cell culture experiments.
Possible Cause Recommended Solution
Off-target Effects at High Concentrations Some S1P modulators can induce apoptosis or other cytotoxic effects at high concentrations (e.g., >2-10 µM), which may be independent of S1P receptor signaling.[7][23]
Cell Line Sensitivity Different cell lines can have varying sensitivities to S1P modulators. Determine the cytotoxic profile of your compound on your specific cell line using a viability assay (e.g., MTT, CellTox Green).[23][24]
Contamination Ensure that the observed cytotoxicity is not due to contamination of your cell cultures or reagents.

The workflow below outlines a general approach for troubleshooting unexpected cytotoxicity.

Cytotoxicity_Troubleshooting Start Unexpected Cytotoxicity Observed Check_Concentration Is the compound concentration > 2 µM? Start->Check_Concentration Perform_Dose_Response Perform dose-response cytotoxicity assay (e.g., MTT, CellTox Green) Check_Concentration->Perform_Dose_Response Yes Review_Protocol Review experimental protocol for errors Check_Concentration->Review_Protocol No Investigate_Off_Target Investigate potential off-target mechanisms (e.g., sphingolipid metabolism) Perform_Dose_Response->Investigate_Off_Target Check_Cell_Line Test on a different cell line Conclusion Identify cause of cytotoxicity Check_Cell_Line->Conclusion Investigate_Off_Target->Conclusion Check_Contamination Check for contamination (mycoplasma, etc.) Check_Contamination->Conclusion Review_Protocol->Check_Cell_Line Review_Protocol->Check_Contamination

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Quantitative Data Summary

Table 1: Receptor Selectivity of Common S1P Modulators
ModulatorS1P1S1P2S1P3S1P4S1P5Reference(s)
Fingolimod (FTY720) [3][8]
Siponimod [3]
Ozanimod [3]
Ponesimod [3]

Key Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity (Ki) of a test compound for a specific S1P receptor subtype.[19][20]

Objective: To measure the ability of a test compound to compete with a radiolabeled ligand (e.g., [³²P]S1P) for binding to a specific S1P receptor.

Materials:

  • Cell membranes expressing the S1P receptor of interest (1-5 µg protein/well).

  • [³²P]S1P (final concentration ~0.1-0.2 nM).

  • Test compound serially diluted.

  • Non-labeled S1P (for non-specific binding control).

  • Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.[19]

  • 96-well plate and filter mat.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer to the "Total Binding" wells.

  • Add 50 µL of a high concentration of non-labeled S1P (e.g., 10 µM) to the "Non-Specific Binding" (NSB) wells.

  • Add 50 µL of diluted test compound to the experimental wells.

  • Add 50 µL of diluted receptor membranes to all wells.

  • Initiate the binding reaction by adding 50 µL of [³²P]S1P to all wells.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[20]

  • Terminate the assay by rapidly filtering the plate contents through a filter mat using a vacuum manifold.

  • Wash the filters three times with ice-cold assay buffer.[20]

  • Dry the filters, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Subtract the NSB counts from all other counts. Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: S1P1 Receptor Internalization Assay

This protocol is based on methods for visualizing and quantifying ligand-induced receptor internalization.[17][21]

Objective: To assess the ability of a test compound to induce the internalization of the S1P1 receptor.

Materials:

  • HEK293 or U2OS cells stably expressing an S1P1-GFP fusion protein.[17][21]

  • Culture medium with charcoal-stripped FBS.[21]

  • Test compound.

  • Positive control (e.g., 5 µM S1P).[17]

  • Fixing solution (e.g., 4% paraformaldehyde).

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Seed the S1P1-GFP expressing cells onto glass-bottom dishes or 96-well imaging plates.

  • The next day, replace the medium with serum-free medium or medium containing charcoal-stripped FBS and incubate for several hours to allow for receptor re-expression on the cell surface.

  • Treat the cells with various concentrations of the test compound, a positive control (S1P), and a vehicle control.

  • Incubate for 1 hour at 37°C and 5% CO₂.[17]

  • Gently wash the cells with PBS.

  • Fix the cells with fixing solution for 20 minutes at room temperature.[17]

  • Wash the cells multiple times with PBS.

  • Image the cells using a high-content imager or fluorescence microscope.

  • Data Analysis: Quantify the internalization of the S1P1-GFP fusion protein by measuring the translocation of fluorescence from the plasma membrane to intracellular vesicles. Calculate the EC50 value for the test compound.

References

Amiselimod Hydrochloride dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving Amiselimod Hydrochloride (MT-1303). The content is designed to help optimize dose-response curves and address common challenges encountered during in vitro and in vivo studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A: this compound (also known as MT-1303) is an orally active prodrug that is converted in vivo by sphingosine kinases to its active phosphorylated metabolite, Amiselimod phosphate (Amiselimod-P).[1][2] Amiselimod-P is a potent and highly selective modulator of the sphingosine 1-phosphate receptor 1 (S1P1).[1][3] It acts as a functional antagonist by binding to the S1P1 receptor on lymphocytes, which leads to the receptor's internalization.[4] This process prevents lymphocytes from exiting secondary lymphoid organs, thereby reducing the number of circulating lymphocytes and modulating immune responses.[4][5]

Q2: Why is Amiselimod-P's selectivity for S1P1 over other S1P receptors important?

A: The selectivity profile of Amiselimod-P is crucial for its favorable safety profile. Specifically, it shows potent agonist activity at S1P1 and high selectivity for S1P5, but has no distinct agonist activity at S1P2 or S1P3 receptors.[3][6] The lack of activity at the S1P3 receptor is particularly important, as S1P3 activation is associated with adverse cardiac effects like bradycardia (a slow heart rate).[3] By avoiding S1P3 agonism, Amiselimod was designed to reduce the risk of the cardiac effects observed with less selective S1P receptor modulators.[3]

Q3: What are the typical effective concentrations for Amiselimod?

A: The effective concentration varies significantly between in vitro cellular assays and in vivo animal or human studies. Amiselimod itself is a prodrug and shows no agonist activity, while the active metabolite, Amiselimod-P, is highly potent.[3]

  • In Vitro : Amiselimod-P has a reported EC50 value of 75 pmol/L for human S1P1 receptor agonism in Ca2+ mobilization assays and 0.013 nmol/L in cAMP inhibition assays.[3][7]

  • In Vivo : Effective oral doses in animal models of autoimmune diseases (e.g., colitis, lupus) range from 0.1 to 1 mg/kg daily.[4][7] In human clinical trials for conditions like ulcerative colitis and systemic lupus erythematosus, daily oral doses of 0.2 mg and 0.4 mg have been evaluated.[8][9][10]

Section 2: Data Presentation

Table 1: In Vitro Activity of Amiselimod Phosphate (Amiselimod-P)
Receptor SubtypeAssay TypeEC50 ValueReference
Human S1P1Ca2+ Mobilization75 pM[3]
Human S1P1cAMP Inhibition13 pM[7]
Human S1P2Ca2+ MobilizationNo distinct activity[3]
Human S1P3Ca2+ MobilizationNo distinct activity[3]
Human S1P4Ca2+ MobilizationMinimal activity[3]
Human S1P5Ca2+ MobilizationHigh selectivity, less potent than S1P1[3]
Human Atrial MyocytesGIRK Channel Activation41.6 nM[1]
Table 2: Summary of Amiselimod Dosing in Preclinical & Clinical Studies
Study TypeIndication/ModelSpeciesDose(s)Key OutcomeReference
PreclinicalChronic Colitis ModelMouse0.1, 0.3 mg/kg/day (oral)Inhibited development of colitis[7]
PreclinicalLupus Nephritis ModelMouse0.1, 0.3, 1 mg/kg/day (oral)Inhibited progression of lupus nephritis[4]
Phase 1Healthy VolunteersHumanUp to 0.75 mg/day (oral)Reduced lymphocyte counts, no significant bradycardia[3]
Phase 2Relapsing Multiple SclerosisHumanUp to 0.4 mg/day (oral)Superior efficacy over placebo[7]
Phase 2Ulcerative ColitisHuman0.2, 0.4 mg/day (oral)Significant improvement in Modified Mayo Score[8][10]
Phase 1bSystemic Lupus ErythematosusHuman0.2, 0.4 mg/day (oral)Reduced lymphocyte counts, generally well tolerated[9]

Section 3: Diagrams & Visualizations

Amiselimod Mechanism of Action

cluster_0 Systemic Circulation cluster_1 Lymph Node Amiselimod Amiselimod HCl (Oral Prodrug) Amiselimod_P Amiselimod-P (Active Metabolite) Amiselimod->Amiselimod_P Sphingosine Kinases S1P1_surface S1P1 Receptor (Surface) Amiselimod_P->S1P1_surface Binds Lymphocyte Lymphocyte S1P1_internal Internalized S1P1 Receptor S1P1_surface->S1P1_internal Internalization Sequestration Lymphocyte Sequestration S1P1_internal->Sequestration Leads to Sequestration->Lymphocyte Prevents Egress

Caption: Conversion and mechanism of Amiselimod.

Experimental Workflow: S1P1 Functional Assay (cAMP)

A 1. Seed S1P1-expressing cells in assay plate B 2. Starve cells if necessary (serum-free media) A->B C 3. Pre-treat with PDE inhibitor (e.g., IBMX) B->C D 4. Stimulate with Forskolin to raise basal cAMP C->D E 5. Add serial dilutions of Amiselimod-P (agonist) D->E F 6. Incubate for optimized duration (e.g., 30 min) E->F G 7. Lyse cells to release intracellular cAMP F->G H 8. Perform cAMP detection (e.g., HTRF, ELISA) G->H I 9. Analyze data to generate dose-response curve (IC50) H->I

Caption: Workflow for a Gαi-coupled cAMP assay.

Troubleshooting: Flat Dose-Response Curve

Start Issue: Flat or No Response CheckCompound Compound Integrity? Start->CheckCompound CheckCells Cell Health & Receptor? CheckCompound->CheckCells Yes Sol_Compound Verify Amiselimod-P activity. Prepare fresh stock. Check for precipitation. CheckCompound->Sol_Compound No CheckAssay Assay Conditions? CheckCells->CheckAssay Yes Sol_Cells Confirm S1P1 expression (qPCR/WB). Check cell viability (e.g., Trypan Blue). Use low passage number cells. CheckCells->Sol_Cells No Sol_Assay Optimize incubation time/temp. Validate detection reagents. Ensure assay sensitivity is sufficient. CheckAssay->Sol_Assay No End Re-run Experiment CheckAssay->End Yes Sol_Compound->End Sol_Cells->End Sol_Assay->End

Caption: Logic for troubleshooting a flat dose-response curve.

Section 4: Experimental Protocols & Methodologies

S1P1 Receptor Binding Assay (Competitive Radioligand)

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound like Amiselimod-P by measuring its ability to displace a radiolabeled ligand from the S1P1 receptor.

Materials:

  • Cell membranes from a cell line overexpressing human S1P1.

  • Radiolabeled S1P ligand (e.g., [³²P]S1P).[11]

  • Test compound (Amiselimod-P) and unlabeled S1P (for non-specific binding).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.[11]

  • 96-well glass fiber filter plates.

  • Scintillation counter.

Procedure:

  • Preparation: Dilute the S1P1-expressing cell membranes in ice-cold Assay Buffer to a final concentration of 1-2 µg of protein per well.[11]

  • Compound Dilution: Prepare serial dilutions of Amiselimod-P in Assay Buffer. Also, prepare a high concentration of unlabeled S1P (e.g., 10 µM) for determining non-specific binding.

  • Incubation: In a 96-well plate, add:

    • 50 µL of diluted cell membranes.

    • 50 µL of Assay Buffer (for total binding), unlabeled S1P (for non-specific binding), or Amiselimod-P dilution.

    • Pre-incubate for 30 minutes at room temperature.[11]

  • Radioligand Addition: Add 50 µL of [³²P]S1P working solution to all wells to achieve a final concentration of 0.1-0.2 nM.[11]

  • Binding: Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.[11]

  • Termination & Washing: Terminate the reaction by rapidly filtering the contents of the plate through a pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 4-5 times with ice-cold Assay Buffer to remove unbound radioligand.[11]

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of Amiselimod-P and fit the data using a non-linear regression model to determine the IC50, which can then be converted to a Ki value.

S1P1 Receptor Functional Assay (cAMP Measurement)

S1P1 is a Gαi-coupled receptor, meaning its activation inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.[12][13] To measure this decrease, basal cAMP levels are typically elevated first using an agent like forskolin.

Materials:

  • Cell line expressing human S1P1 (e.g., CHO, HEK293).

  • Assay Buffer or cell culture medium (e.g., DMEM).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[14]

  • Forskolin.

  • Amiselimod-P.

  • Commercial cAMP detection kit (e.g., HTRF, FRET, ELISA).[12][15]

Procedure:

  • Cell Plating: Seed cells into a 96- or 384-well plate at a pre-optimized density and allow them to adhere overnight.[16]

  • Cell Stimulation:

    • Wash cells once with pre-warmed assay buffer.

    • Add buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for ~30 minutes.

    • Add a concentration of forskolin predetermined to elicit a submaximal (EC80) stimulation of cAMP.

    • Immediately add serial dilutions of Amiselimod-P to the wells.[16]

  • Incubation: Incubate the plate at 37°C for an optimized period (typically 15-60 minutes) to allow for the inhibition of cAMP production.[14][16]

  • Cell Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.[16]

  • Analysis: The signal will be inversely proportional to the activity of Amiselimod-P. Plot the signal against the log concentration of Amiselimod-P and use a sigmoidal dose-response model to calculate the EC50 (or IC50 in this inhibition format).

S1P1 Internalization Assay (Flow Cytometry)

This assay quantifies the reduction of S1P1 receptors from the cell surface following agonist treatment.

Materials:

  • Lymphocytes or a cell line expressing an epitope-tagged S1P1 receptor (e.g., myc-tag, HA-tag).[17]

  • Fluorochrome-conjugated primary antibody specific to the epitope tag or to S1P1.

  • FACS buffer (e.g., PBS with 1% BSA).

  • Amiselimod-P.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your target cells (e.g., 1x10⁶ cells per tube).

  • Stimulation: Treat the cells with various concentrations of Amiselimod-P (or a vehicle control) in culture medium. Incubate for 60 minutes at 37°C to allow for receptor internalization.[17]

  • Staining:

    • Wash the cells with ice-cold FACS buffer to stop internalization.

    • Add the fluorochrome-conjugated anti-S1P1 (or anti-tag) antibody at a pre-titered concentration.

    • Incubate on ice for 30-60 minutes in the dark to stain the remaining surface receptors.[17]

  • Washing: Wash the cells 2-3 times with cold FACS buffer to remove unbound antibody.

  • Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Gate on the cell population of interest. Determine the median fluorescence intensity (MFI) for each sample. The decrease in MFI in Amiselimod-P-treated samples compared to the vehicle control reflects the extent of S1P1 internalization. Plot the percent of remaining surface receptor against the log concentration of Amiselimod-P to determine the EC50 for internalization.[17]

Section 5: Troubleshooting Guide

Q4: My dose-response curve is flat or shows very low signal. What are the potential causes?

A: This indicates the assay is not detecting a response to the compound.

  • Inactive Compound: Verify the purity and activity of your Amiselimod-P stock. It is a phosphate and can degrade. Prepare fresh dilutions from a new stock. Ensure it is fully solubilized.[18]

  • Low Receptor Expression: Confirm that your cell line expresses sufficient levels of S1P1 on the cell surface using qPCR, Western blot, or flow cytometry. Use cells at a low passage number, as expression can decrease over time.[16][18]

  • Incorrect Assay Conditions: The incubation time may be too short or too long. Run a time-course experiment to find the optimal point for your specific assay (e.g., 15, 30, 60, 120 minutes).[14][18]

  • Cell Health: Ensure cells are healthy and viable. Poor cell health can lead to a lack of response.

Q5: I'm observing high variability between replicate wells. How can I improve consistency?

A: High variability can obscure real effects.

  • Pipetting Accuracy: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. For serial dilutions, ensure thorough mixing at each step.[16]

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate to ensure even distribution. Avoid letting cells sit in the reservoir for too long before dispensing.[18]

  • Edge Effects: Evaporation is greater in the outer wells of a microplate. Avoid using the outermost wells for experimental samples, or fill them with sterile PBS or water to create a humidity barrier.[18]

  • Compound Precipitation: High concentrations of the compound may precipitate in the aqueous assay buffer. Visually inspect the wells and consider adjusting the solvent (e.g., DMSO) concentration, keeping it consistent across all wells including controls.[18]

Q6: The inhibitory response in my cAMP assay is weak or absent. What should I check?

A: This is a common issue for Gαi-coupled receptor assays.

  • Insufficient Basal cAMP: The inhibitory effect of Amiselimod-P can only be measured if there is a sufficient basal level of cAMP to inhibit. The concentration of forskolin used to stimulate the cells must be optimized. Test a forskolin dose-response curve and choose a concentration that gives a robust but submaximal signal (e.g., EC50-EC80).[19]

  • PDE Activity: If cAMP is being degraded too quickly, the signal window will be poor. Ensure you are using an effective concentration of a PDE inhibitor like IBMX.[14]

  • Cell Density: The number of cells per well is critical. Too few cells may not produce a detectable signal, while too many can lead to a decrease in the assay window. Optimize cell density by testing a range of densities against a fixed agonist concentration.[14]

Q7: In my in vivo study, I'm not seeing the expected reduction in peripheral lymphocytes. What could be the issue?

A:

  • Pharmacokinetics: Amiselimod is a prodrug that must be phosphorylated to become active. The efficiency of this conversion can vary between species. Confirm that sufficient levels of the active metabolite, Amiselimod-P, are being achieved in the plasma of your animal model.

  • Dosing and Administration: Double-check dose calculations, formulation, and the route of administration. Ensure the vehicle used is appropriate and does not interfere with absorption.

  • Sampling Time: Lymphocyte reduction is not instantaneous. In human studies, counts gradually reduced over a 21-day period.[6] Ensure your blood sampling time point is appropriate to observe the expected pharmacodynamic effect.

  • Subject Health: An underlying infection or inflammatory state in the animals could affect baseline lymphocyte counts and trafficking, potentially masking the effect of the drug.

References

Technical Support Center: Overcoming Resistance to Amiselimod Hydrochloride in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Amiselimod Hydrochloride in cell lines. The information is intended for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] It is a prodrug that is converted in vivo to its active phosphate metabolite. This active form acts as a functional antagonist of the S1P1 receptor, leading to its internalization and degradation.[1][3] This process prevents lymphocytes from exiting lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to autoimmune reactions.[1][3]

Q2: What are the potential mechanisms of acquired resistance to this compound in cell lines?

While specific resistance mechanisms to this compound are not extensively documented in the literature, based on the mechanism of action of S1P1 modulators and general principles of drug resistance, two primary mechanisms can be hypothesized:

  • Target-related alterations: This can include mutations in the S1PR1 gene that prevent the binding of Amiselimod's active metabolite or that alter the downstream signaling pathway.[4] Downregulation of S1P1 receptor expression on the cell surface would also lead to reduced drug efficacy.

  • Increased drug efflux: Cancer cells can develop resistance by upregulating the expression of ATP-binding cassette (ABC) transporters, which act as pumps to remove drugs from the cell, thereby reducing the intracellular concentration of the therapeutic agent.[5] Transporters such as ABCB1 (P-glycoprotein) and ABCC1 have been implicated in resistance to various chemotherapeutic agents.[5]

Q3: How can I determine if my cell line has developed resistance to this compound?

The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value of the drug.[6][7][8] This can be determined by performing a cell viability assay (e.g., MTS or MTT assay) on the parental (sensitive) and suspected resistant cell lines and comparing the IC50 values. A fold-change in IC50 of greater than 3-5 is often considered an indication of resistance.[9]

Q4: Are there any strategies to overcome resistance to this compound?

Overcoming resistance may involve several approaches:

  • Combination Therapy: Using Amiselimod in combination with other therapeutic agents that have different mechanisms of action is a common strategy to overcome drug resistance.[10] For example, combining Amiselimod with an inhibitor of ABC transporters could potentially restore sensitivity in cells that are overexpressing these efflux pumps.

  • Targeting Downstream Pathways: If resistance is due to alterations in the S1P1 signaling pathway, targeting downstream effector molecules could be a viable strategy.

  • Development of Second-Generation Modulators: Research into novel S1P1 modulators with different binding properties or mechanisms of action may provide alternatives for treating resistant cells.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Decreased cell death observed in response to this compound treatment over time. Cell population may be developing resistance.1. Perform a cell viability assay (e.g., MTS/MTT) to determine and compare the IC50 value of Amiselimod in your current cell line versus the original, sensitive parental line. 2. If resistance is confirmed, proceed to investigate the potential mechanisms as outlined below.
Confirmed increase in IC50, suggesting resistance. 1. Upregulation of ABC drug efflux pumps. 2. Alteration or downregulation of the S1P1 receptor target.1. Investigate ABC Transporter Expression:     a. Perform Western blot analysis to compare the protein expression levels of key ABC transporters (e.g., ABCB1, ABCC1) between your resistant and parental cell lines.     b. If overexpression is detected, consider experiments using known ABC transporter inhibitors in combination with Amiselimod to see if sensitivity is restored. 2. Investigate S1P1 Receptor Expression:     a. Use Western blotting to compare the total and cell surface expression of the S1P1 receptor in resistant and parental cells.     b. Consider sequencing the S1PR1 gene in the resistant cell line to identify potential mutations.
No significant change in S1P1 receptor expression or ABC transporter levels, but resistance persists. Alterations in downstream signaling pathways or activation of compensatory survival pathways.1. Investigate key downstream signaling molecules of the S1P1 pathway (e.g., Akt, ERK) for changes in their activation state (phosphorylation) upon Amiselimod treatment in resistant versus parental cells using Western blotting. 2. Perform an apoptosis assay (e.g., Annexin V staining) to confirm that the resistance phenotype is due to a lack of apoptosis induction.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental Cell LineThis compound10-
Resistant Cell LineThis compound15015

Note: These are example values to illustrate the concept of resistance. Actual IC50 values will be cell line and experiment-dependent.

Table 2: Example of Quantitative Western Blot Data for Potential Resistance Markers

Cell LineProteinRelative Expression (normalized to loading control)Fold Change (Resistant/Parental)
ParentalS1PR11.0-
ResistantS1PR10.20.2
ParentalABCB11.0-
ResistantABCB18.58.5

Note: This table illustrates hypothetical data showing downregulation of the target protein and upregulation of an efflux pump in a resistant cell line.

Experimental Protocols

Cell Viability Assay (MTS Assay) to Determine IC50

Objective: To measure the cytotoxic/cytostatic effect of this compound and determine the IC50 value.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (parental and suspected resistant)

  • Complete culture medium

  • This compound stock solution

  • MTS reagent

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the respective wells. Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[10][11]

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

  • 6-well plates or T25 flasks

  • Cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the desired concentration of this compound for the desired time. Include an untreated control.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[4][12][13][14] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blotting for S1PR1 and ABCB1

Objective: To determine the protein expression levels of S1PR1 and ABCB1.

Materials:

  • Parental and resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-S1PR1, anti-ABCB1, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-S1PR1 or anti-ABCB1) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify band intensities using densitometry software.[6][15][16][17][18]

Visualizations

G cluster_0 Cell Exterior cluster_1 Cell Interior Amiselimod_P Amiselimod-P S1PR1 S1P1 Receptor Amiselimod_P->S1PR1 Binds Internalization Receptor Internalization & Degradation S1PR1->Internalization Leads to Downstream_Signaling Downstream Signaling (e.g., Akt, ERK) S1PR1->Downstream_Signaling Activates Internalization->Downstream_Signaling Inhibits Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Amiselimod-P signaling pathway.

G cluster_0 Troubleshooting Workflow Start Decreased Efficacy of Amiselimod IC50_Test Determine IC50 (MTS Assay) Start->IC50_Test Resistance_Confirmed Resistance Confirmed (Increased IC50)? IC50_Test->Resistance_Confirmed Investigate_Mechanisms Investigate Mechanisms Resistance_Confirmed->Investigate_Mechanisms Yes End No Resistance Resistance_Confirmed->End No WB_ABC Western Blot for ABC Transporters Investigate_Mechanisms->WB_ABC WB_S1PR1 Western Blot for S1PR1 Investigate_Mechanisms->WB_S1PR1 Sequencing Sequence S1PR1 Gene Investigate_Mechanisms->Sequencing

Caption: Experimental workflow for investigating Amiselimod resistance.

G cluster_0 Potential Resistance Mechanisms cluster_target Target Alteration cluster_efflux Increased Drug Efflux Resistance Amiselimod Resistance S1PR1_Down S1PR1 Downregulation Resistance->S1PR1_Down S1PR1_Mut S1PR1 Mutation Resistance->S1PR1_Mut ABC_Up ABC Transporter Upregulation (e.g., ABCB1) Resistance->ABC_Up

Caption: Logical relationships of potential resistance mechanisms.

References

Amiselimod Hydrochloride Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the in vivo bioavailability of Amiselimod Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

Amiselimod (also known as MT-1303) is a prodrug that is converted in vivo by sphingosine kinases into its active phosphate metabolite, amiselimod-P.[1][2][3] This active form is a potent and selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[4][5]

The binding of amiselimod-P to S1P1 receptors on lymphocytes causes the receptors to be internalized.[6] This process inhibits the egress of lymphocytes from secondary lymphoid organs, thereby reducing the number of circulating lymphocytes in the peripheral blood.[6][7] This immunomodulatory action is the basis for its therapeutic potential in various autoimmune diseases.[2][6][8]

S1P1_Signaling_Pathway cluster_extra Extracellular Space cluster_cell Lymphocyte Amiselimod Amiselimod (Prodrug) Amiselimod_P Amiselimod-P (Active Metabolite) Amiselimod->Amiselimod_P Sphingosine Kinases S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds & Activates Internalization Receptor Internalization S1P1->Internalization Leads to Egress_Block Blockade of Lymphocyte Egress Internalization->Egress_Block Results in

Caption: Mechanism of Amiselimod action on the S1P1 receptor.
Q2: What are the primary challenges affecting the in vivo bioavailability of this compound?

The primary challenge for the oral bioavailability of this compound stems from its physicochemical properties. While not explicitly classified, its properties are indicative of a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).

Key properties and challenges are summarized below.

PropertyValue / ObservationImplication for Bioavailability
Lipophilicity (XLogP) 4.17[9]High lipophilicity suggests poor aqueous solubility, which can lead to dissolution rate-limited absorption.
Molecular Weight 413.9 g/mol [10]Within the range for acceptable oral absorption, but solubility remains the primary concern.
Aqueous Solubility Low (inferred)Poor solubility in gastrointestinal fluids can result in low and variable drug absorption, leading to inconsistent plasma concentrations and reduced efficacy.
Prodrug Nature Requires enzymatic conversion[1][2]Absorption is dependent not only on dissolution but also on efficient conversion to the active metabolite, amiselimod-P.

Strategies to improve bioavailability should therefore focus on enhancing the dissolution rate and ensuring the compound remains in a solubilized state within the gastrointestinal tract.[11][12][13]

Troubleshooting Guide

Problem: Low and variable plasma concentrations (AUC/Cmax) are observed after oral administration in animal models (e.g., rats).

This is a common issue for poorly soluble compounds like Amiselimod. The variability often arises from inconsistent dissolution in the gastrointestinal tract.

► Possible Cause: Dissolution rate-limited absorption due to low aqueous solubility. The drug may not dissolve fast enough to be fully absorbed as it transits through the GI tract.

► Suggested Solution: Implement a formulation strategy designed to enhance solubility and dissolution. Nanosuspension is a highly effective technique for this purpose. A nanosuspension consists of sub-micron sized particles of the pure drug, stabilized by surfactants and/or polymers, which dramatically increases the surface area for dissolution.[4][14]

Below is a comparative summary of expected pharmacokinetic outcomes and a detailed protocol for formulation and testing.

The following table presents representative data illustrating the expected improvement in pharmacokinetic parameters when switching from a simple aqueous suspension to a nanosuspension formulation for a poorly soluble compound, based on findings from preclinical studies in rats.[15]

Formulation Type Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Aqueous Microsuspension 10450 ± 954.03,200 ± 750100% (Reference)
Nanosuspension 101755 ± 3102.014,080 ± 2100~440%

Note: Data are presented as Mean ± SD and are representative examples to illustrate the potential magnitude of improvement.

This protocol outlines the preparation of an this compound nanosuspension via wet media milling and a subsequent pharmacokinetic study in rats.

Part 1: Nanosuspension Preparation

  • Selection of Stabilizers: Screen various pharmaceutically acceptable stabilizers. A combination of a polymer and a non-ionic surfactant is often effective. For example, 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.5% (w/v) Polysorbate 80 (Tween® 80).[15]

  • Preparation of Stabilizer Solution: Dissolve the selected stabilizers in purified water to create the dispersion medium.

  • Coarse Suspension: Disperse this compound powder into the stabilizer solution at a target concentration (e.g., 20 mg/mL) using a high-shear mixer to form a coarse pre-suspension.

  • Wet Media Milling:

    • Transfer the coarse suspension to a milling chamber containing zirconia beads (e.g., 0.5 mm diameter).

    • Mill the suspension using a high-energy mill (e.g., planetary ball mill or a specialized nanomill) for a defined period (e.g., 2-4 hours). The endpoint is determined by particle size analysis.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target is a mean particle size < 200 nm with a PDI < 0.3.

    • Zeta Potential: Measure to assess the stability of the colloid. A value of |≥20 mV| is generally desired.

    • Microscopy: Visually confirm the absence of large crystals using light or electron microscopy.

Part 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley or Wistar rats (n=5-6 per group), weighing 200-250g.[15][16] Acclimate the animals for at least 3 days before the experiment.

  • Dosing Groups:

    • Group 1 (Control): this compound in a simple aqueous microsuspension (e.g., in 0.5% HPMC), administered orally via gavage at 10 mg/kg.

    • Group 2 (Test): this compound nanosuspension, administered orally via gavage at 10 mg/kg.

  • Administration and Sampling:

    • Fast animals overnight prior to dosing, with free access to water.

    • Administer the formulations via oral gavage.

    • Collect blood samples (approx. 0.2 mL) from the tail vein or saphenous vein into heparinized tubes at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Quantify the concentrations of Amiselimod and its active metabolite, amiselimod-P, in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Determine the relative bioavailability of the nanosuspension compared to the microsuspension.

Experimental_Workflow cluster_Formulation Part 1: Formulation & Characterization cluster_InVivo Part 2: In Vivo PK Study A1 Screen Stabilizers (e.g., HPMC, Tween 80) A2 Prepare Coarse Suspension A1->A2 A3 Wet Media Milling A2->A3 A4 Characterize Nanosuspension (Size, PDI, Zeta Potential) A3->A4 B1 Dosing Group Preparation (Nanosuspension vs. Microsuspension) A4->B1 Proceed to In Vivo Study B2 Oral Gavage to Rats (10 mg/kg) B1->B2 B3 Serial Blood Sampling (0-24h) B2->B3 B4 Plasma Analysis (LC-MS/MS) B3->B4 B5 Pharmacokinetic Analysis (AUC, Cmax) B4->B5

Caption: Workflow for nanosuspension development and in vivo testing.
Problem: Unsure which bioavailability enhancement strategy is most appropriate for my experimental stage.

The choice of formulation strategy depends on the compound's properties, the intended application (e.g., early screening vs. late-stage development), and available resources.

► Suggested Solution: Use the following flowchart to guide your decision-making process for improving the oral bioavailability of a lipophilic compound like this compound.

Troubleshooting_Flowchart Start Start: Low/Variable In Vivo Bioavailability Q1 Is the compound degradation-sensitive in lipid excipients? Start->Q1 S1 Consider Nanosuspension or Solid Dispersion Q1->S1  Yes S2 Consider Self-Emulsifying Drug Delivery System (SEDDS) Q1->S2  No / Unknown End_Success Optimized Formulation with Improved Bioavailability S1->End_Success Q2 Need very high drug loading (>30%)? S3 Nanosuspension is a versatile option Q2->S3  No S2->Q2 S2->End_Success Formulate & Test S3->End_Success

Caption: Decision flowchart for selecting a bioavailability strategy.

References

Best practices for handling Amiselimod Hydrochloride in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amiselimod Hydrochloride (also known as MT-1303). This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound in a laboratory setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy access.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] It is a prodrug that is converted in vivo by sphingosine kinases to its active metabolite, (S)-amiselimod phosphate (amiselimod-P).[3][4] Amiselimod-P then acts as a functional antagonist at the S1P1 receptor on lymphocytes.[5] This action prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to autoimmune reactions.[5] Due to this mechanism, Amiselimod is being investigated for its therapeutic potential in various autoimmune diseases.[3][5]

Q2: How should I store this compound?

A2: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, the solid powder should be kept at -20°C for up to three years.[6][7] For short-term storage of a few days to weeks, it can be stored at 0-4°C.[7] Stock solutions in a solvent should be stored at -80°C for up to one year.[6]

Q3: What is the best solvent for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO), with a solubility of up to 27 mg/mL (65.23 mM).[6][8] It is not soluble in water.[7] For in vivo experiments in mice, this compound has been dissolved in 0.5% hydroxypropylmethyl cellulose.[9]

Q4: Is this compound considered a hazardous substance?

A4: According to the available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[10] However, it is recommended to follow standard laboratory safety practices. Avoid inhalation, and contact with skin and eyes.[10] In case of contact, rinse the affected area thoroughly with water.[10] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitation in cell culture media This compound has poor aqueous solubility.Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture media. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Inconsistent results in in vitro experiments 1. Degradation of the compound. 2. Variability in the conversion of the prodrug to its active form.1. Ensure proper storage of both the powder and stock solutions. Prepare fresh dilutions from the stock solution for each experiment. 2. The conversion to the active metabolite, amiselimod-P, is dependent on cellular sphingosine kinases.[3][4] Ensure consistent cell type, density, and health in your experiments.
Unexpected in vivo results (e.g., lack of efficacy) 1. Improper formulation or administration. 2. Incorrect dosage.1. For oral administration in mice, ensure the compound is properly suspended in a suitable vehicle like 0.5% hydroxypropylmethyl cellulose.[9] 2. Review the literature for effective dosage ranges in relevant animal models. For example, daily oral doses of 0.1 and 0.3 mg/kg have been shown to be effective in murine models of lupus nephritis.[11]
Difficulty interpreting lymphocyte count data The effect of Amiselimod on lymphocyte counts is gradual.In human subjects, a gradual reduction in peripheral blood lymphocyte counts was observed over a 21-day dosing period.[12] Allow for sufficient time for the compound to exert its effect when designing and interpreting experiments.

Quantitative Data Summary

Solubility Data

SolventSolubilityReference
DMSO27 mg/mL (65.23 mM)[6][8]
WaterInsoluble[7]
DMF25 mg/mL[13]
Ethanol15 mg/mL[13]
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL[13]

Biological Activity

TargetActionEC50Reference
S1P1 ReceptorAgonist (active metabolite)75 pM[3]
S1P2 ReceptorNo distinct agonist activity-[3]
S1P3 ReceptorNo distinct agonist activity-[3]
S1P4 ReceptorMinimal agonist activity-[3]
S1P5 ReceptorHigh selectivity-[3]

Experimental Protocols

Protocol 1: In Vitro Conversion of Amiselimod to Amiselimod-P in HEK293 Cells

This protocol is adapted from a study by Sugahara et al. (2017).[3]

  • Cell Culture: Plate HEK293 cells onto 48-well culture plates and culture overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to a final concentration of 100 nM.

  • Incubation: Incubate the cells with the Amiselimod-containing medium for 3 to 12 hours.

  • Sample Collection: Collect the cell culture supernatants at various time points.

  • Analysis: Measure the concentration of amiselimod-P in the supernatants using LC-MS/MS.

Protocol 2: In Vivo Study of Amiselimod in a Mouse Model of Colitis

This protocol is based on a study by Shimano et al. (2019).[14]

  • Animal Model: Induce chronic colitis in immunodeficient SCID mice by adoptive transfer of CD4+CD45RBhigh T cells from BALB/c mice.

  • Compound Formulation: Prepare a suspension of this compound in 0.5% hydroxypropylmethyl cellulose.

  • Administration: Administer Amiselimod orally to the mice at a dose of 0.3 mg/kg once daily for 28 days.[2]

  • Monitoring: Monitor the mice for clinical signs of colitis, such as weight loss and stool consistency.

  • Endpoint Analysis: At the end of the study, collect colonic tissue for histological analysis and isolate lymphocytes from the lamina propria to assess the infiltration of Th1 and Th17 cells by flow cytometry.[15]

Visualizations

Amiselimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Amiselimod Amiselimod (Prodrug) Amiselimod_in Amiselimod Amiselimod->Amiselimod_in Enters Cell SPHK Sphingosine Kinases (SPHK) Amiselimod_in->SPHK Amiselimod_P Amiselimod-P (Active Metabolite) SPHK->Amiselimod_P Phosphorylation S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds and Internalizes Lymphocyte_Egress Lymphocyte Egress from Lymph Nodes S1P1->Lymphocyte_Egress Inhibits

Caption: Mechanism of action of Amiselimod.

Experimental_Workflow_In_Vivo_Colitis_Model start Start colitis_induction Induce Colitis in SCID Mice (CD4+CD45RBhigh T cell transfer) start->colitis_induction treatment_groups Divide into Treatment Groups (Vehicle, Amiselimod) colitis_induction->treatment_groups daily_dosing Daily Oral Administration (e.g., 0.3 mg/kg) treatment_groups->daily_dosing monitoring Monitor Clinical Signs (Weight, Stool) daily_dosing->monitoring endpoint Endpoint (e.g., Day 28) monitoring->endpoint tissue_collection Collect Colon and Lymph Nodes endpoint->tissue_collection analysis Histology and Flow Cytometry tissue_collection->analysis results Data Analysis and Interpretation analysis->results

Caption: In vivo experimental workflow for a colitis model.

References

Validation & Comparative

A Comparative Analysis of the Cardiac Safety Profiles of Amiselimod Hydrochloride and Fingolimod

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiac safety profiles of Amiselimod Hydrochloride and Fingolimod, two sphingosine-1-phosphate (S1P) receptor modulators. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers and professionals involved in drug development and autoimmune disease therapy.

Executive Summary

Fingolimod, the first-in-class S1P receptor modulator, is an effective treatment for relapsing-remitting multiple sclerosis. However, its use is associated with cardiac-related adverse effects, most notably bradycardia and atrioventricular (AV) block, particularly after the first dose.[1][2] These effects are primarily attributed to its non-selective agonism of S1P receptor subtypes, including S1P1 and S1P3, on cardiac myocytes.[3][4] Amiselimod (MT-1303) is a next-generation, selective S1P1 receptor modulator developed to provide therapeutic efficacy with an improved cardiac safety profile.[5][6] Experimental data from a head-to-head clinical trial demonstrates that Amiselimod has a more favorable cardiac safety profile than Fingolimod, with a significantly lower incidence of clinically relevant cardiac adverse events.[2][5]

Data Presentation: Cardiac Safety Profile Comparison

The following table summarizes the key quantitative data from a randomized, parallel-group, phase I study in healthy subjects comparing the cardiac effects of Amiselimod and Fingolimod.[2][5]

Cardiac Safety ParameterAmiselimod (0.4 mg)Amiselimod (0.8 mg)Fingolimod (0.5 mg)Placebo
Mean Maximum Heart Rate Reduction on Day 1 (bpm) No acute negative chronotropic effects observedNo acute negative chronotropic effects observed-6.49Not Reported
Lowest Nadir Mean Hourly Heart Rate vs. Placebo (bpm) -4.40 (on Day 14)-3.85 (on Day 7)-6.49 (on Day 1)N/A
Clinically Significant Bradyarrhythmia None observedNone observedOne subject withdrawn due to 2:1 AV block on Day 1None observed
Serious Cardiac Adverse Events None reportedNone reportedOne subject withdrawnNone reported

Mechanism of Action and Cardiac Effects

Fingolimod is a non-selective agonist for S1P1, S1P3, S1P4, and S1P5 receptors.[2] Its cardiac effects are primarily mediated through the activation of S1P1 and S1P3 receptors on atrial myocytes.[3][4] This activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in potassium efflux, hyperpolarization, and a subsequent decrease in heart rate (bradycardia) and conduction velocity (AV block).[3]

Amiselimod, in contrast, is a selective S1P1 receptor modulator with minimal activity at the S1P3 receptor.[5][6] Furthermore, its active metabolite, amiselimod phosphate (amiselimod-P), demonstrates a significantly weaker activation of GIRK channels in human atrial myocytes compared to fingolimod phosphate.[6] This selectivity and reduced GIRK channel activation are the primary reasons for Amiselimod's more favorable cardiac safety profile.[5][6]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of Amiselimod and Fingolimod in cardiac myocytes.

cluster_amiselimod Amiselimod Signaling Pathway Amiselimod Amiselimod S1P1 S1P1 Receptor Amiselimod->S1P1 selectively activates G_protein_A Gαi/βγ S1P1->G_protein_A activates GIRK_A GIRK Channel (Weak Activation) G_protein_A->GIRK_A weakly activates K_efflux_A Minimal K+ Efflux GIRK_A->K_efflux_A leads to Bradycardia_A Reduced Bradycardia Risk K_efflux_A->Bradycardia_A results in

Amiselimod's selective S1P1 activation pathway.

cluster_fingolimod Fingolimod Signaling Pathway Fingolimod Fingolimod S1P1_F S1P1 Receptor Fingolimod->S1P1_F activates S1P3_F S1P3 Receptor Fingolimod->S1P3_F activates G_protein_F Gαi/βγ S1P1_F->G_protein_F activates S1P3_F->G_protein_F activates GIRK_F GIRK Channel (Strong Activation) G_protein_F->GIRK_F strongly activates K_efflux_F Significant K+ Efflux GIRK_F->K_efflux_F leads to Bradycardia_F Bradycardia & AV Block K_efflux_F->Bradycardia_F results in

Fingolimod's non-selective S1P receptor activation pathway.

Experimental Protocols

Cardiac Safety Assessment in a Phase I Clinical Trial[2][5]

A randomized, parallel-group, phase I study was conducted in 81 healthy subjects to directly compare the cardiac effects of Amiselimod and Fingolimod.

Experimental Workflow:

cluster_workflow Cardiac Safety Assessment Workflow start Screening of Healthy Subjects (18-55 years) randomization Randomization (1:1:1:1) start->randomization amiselimod_04 Amiselimod 0.4 mg/day (28 days) randomization->amiselimod_04 amiselimod_08 Amiselimod 0.8 mg/day (28 days) randomization->amiselimod_08 fingolimod Fingolimod 0.5 mg/day (28 days) randomization->fingolimod placebo Placebo (28 days) randomization->placebo monitoring Intensive Cardiac Monitoring amiselimod_04->monitoring amiselimod_08->monitoring fingolimod->monitoring placebo->monitoring holter Holter Electrocardiogram (ECG) monitoring->holter echo Echocardiography monitoring->echo analysis Data Analysis (Chronotropic, Dromotropic, Inotropic Effects) holter->analysis echo->analysis end Evaluation of Cardiac Safety Profile analysis->end

Workflow for the comparative cardiac safety clinical trial.

Detailed Methodologies:

  • Holter Electrocardiogram (ECG) Monitoring:

    • Objective: To continuously record the heart's electrical activity to detect any abnormalities in heart rate and rhythm.

    • Procedure:

      • Standard 12-lead Holter monitors were applied to each subject.

      • Continuous ECG recordings were obtained for a predefined period, including intensive monitoring during the first 6 hours after the initial dose on Day 1 and Day 2, and at specified intervals throughout the 28-day study period.

      • Subjects were instructed to maintain a diary of their daily activities and any symptoms experienced.

      • The recorded ECG data was analyzed by a central laboratory for parameters including mean, maximum, and minimum heart rate, as well as the presence of any arrhythmias such as bradycardia, AV block, and other conduction abnormalities.

  • Echocardiography:

    • Objective: To assess the structural and functional integrity of the heart, including inotropic effects.

    • Procedure:

      • Transthoracic echocardiograms were performed at baseline and at the end of the treatment period.

      • Standard imaging views (parasternal long-axis, short-axis, and apical views) were acquired.

      • Measurements included left ventricular ejection fraction (LVEF), fractional shortening, and assessments of systolic and diastolic function.

      • All echocardiograms were evaluated by a central, blinded reader to ensure consistency and objectivity of the assessments.

Conclusion

The available experimental data strongly indicate that this compound possesses a more favorable cardiac safety profile compared to Fingolimod.[2][5] This improved safety is attributed to its high selectivity for the S1P1 receptor and its significantly weaker activation of the GIRK channel in cardiac myocytes.[6] For researchers and drug development professionals, Amiselimod represents a promising therapeutic alternative with the potential to offer the immunomodulatory benefits of S1P receptor modulation while minimizing the risk of adverse cardiac events. This superior safety profile may eliminate the need for first-dose cardiac monitoring, a significant practical advantage in a clinical setting.[5]

References

A Comparative Analysis of Receptor Selectivity: Amiselimod Hydrochloride vs. Ozanimod

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of sphingosine-1-phosphate (S1P) receptor modulators, both Amiselimod Hydrochloride and Ozanimod have emerged as significant therapeutic agents. Their efficacy is intrinsically linked to their selectivity for the five S1P receptor subtypes (S1P1-5), which dictates their mechanism of action and potential side-effect profiles. This guide provides an objective comparison of the receptor selectivity of this compound and Ozanimod, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Executive Summary

Amiselimod and Ozanimod are both selective S1P receptor modulators, but they exhibit distinct selectivity profiles. Ozanimod is a selective agonist for S1P1 and S1P5 receptors.[1][2] Amiselimod, in its active phosphorylated form (amiselimod-P), is a potent and highly selective S1P1 receptor agonist with high selectivity for S1P5, minimal activity at S1P4, and no distinct agonist activity at S1P2 or S1P3 receptors.[3] This difference in selectivity, particularly the lack of S1P3 activity for amiselimod-P, is a key design feature aimed at reducing the risk of bradycardia associated with first-generation S1P modulators.[4][3]

Quantitative Comparison of Receptor Selectivity

The binding affinities and functional potencies of Amiselimod's active metabolite (amiselimod-P) and Ozanimod for the human S1P receptors are summarized below. This data is derived from head-to-head comparative studies employing radioligand binding and GTPγS functional assays.

Table 1: Receptor Binding Affinity (Ki, nM)
CompoundS1P1S1P2S1P3S1P4S1P5
Amiselimod-P0.12 ± 0.01>10000>100001290 ± 1900.81 ± 0.11
Ozanimod0.43 ± 0.05>10000>10000>100004.8 ± 0.5

Data sourced from a competitive radioligand binding assay using [³H]-ozanimod.

Table 2: Functional Potency (EC50, nM)
CompoundS1P1S1P2S1P3S1P4S1P5
Amiselimod-P0.27 ± 0.03>10000>1000018.98 ± 2.650.3 ± 0.02
Ozanimod0.27>10000>10000>100002.02

Data sourced from a [³⁵S]-GTPγS binding assay.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the receptor selectivity of Amiselimod and Ozanimod.

Radioligand Binding Assay (Competitive Binding)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Human S1P receptors (S1P1-5) are individually expressed in a suitable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells.

  • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).[6]

  • Protein concentration is determined using a standard method like the BCA assay.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • Cell membranes (containing a specific S1P receptor subtype) are incubated with a fixed concentration of a radioligand (e.g., [³H]-ozanimod or [³²P]S1P) and varying concentrations of the unlabeled competitor compound (Amiselimod-P or Ozanimod).[6][7]

  • The incubation is carried out at room temperature for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[6]

  • The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) to separate the membrane-bound radioligand from the free radioligand. The filters are pre-soaked, often in a solution like 0.3-0.5% polyethyleneimine (PEI), to reduce non-specific binding.[6]

  • The filters are washed multiple times with an ice-cold wash buffer.

3. Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • The concentration of the competitor compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

[³⁵S]-GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding, providing a measure of the compound's potency (EC50) and efficacy.

1. Membrane Preparation:

  • Membrane preparation is similar to the radioligand binding assay, using cells expressing a specific S1P receptor subtype.

2. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • Cell membranes are incubated with varying concentrations of the agonist (Amiselimod-P or Ozanimod) in an assay buffer containing GDP.

  • The reaction is initiated by the addition of [³⁵S]-GTPγS, a non-hydrolyzable analog of GTP.[7][8]

  • The plate is incubated at 30°C for 30-60 minutes to allow for G protein activation and [³⁵S]-GTPγS binding.[7]

  • The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]-GTPγS is quantified.

3. Data Analysis:

  • The amount of [³⁵S]-GTPγS bound to the membranes is plotted against the agonist concentration.

  • The data is fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).[8]

Signaling Pathways and Experimental Workflow Diagrams

S1P1 and S1P5 Signaling Pathways

Activation of S1P1 and S1P5 receptors by agonists like Amiselimod and Ozanimod initiates a cascade of intracellular signaling events. S1P1 couples exclusively to the Gαi/o family of G proteins, while S1P5 can couple to Gαi/o and Gα12/13.[9][10]

S1P_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Amiselimod-P / Ozanimod S1P1 S1P1 Agonist->S1P1 S1P5 S1P5 Agonist->S1P5 G_alpha_i Gαi S1P1->G_alpha_i Beta_Arrestin β-Arrestin S1P1->Beta_Arrestin S1P5->G_alpha_i G_alpha_1213 Gα12/13 S1P5->G_alpha_1213 AC Adenylyl Cyclase G_alpha_i->AC inhibition PI3K PI3K G_alpha_i->PI3K activation RhoA RhoA G_alpha_1213->RhoA activation Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Lymphocyte_Egress ↓ Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress

Caption: S1P1 and S1P5 receptor signaling pathways.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start prep Prepare Membranes from Cells Expressing S1P Receptor start->prep incubate Incubate Membranes with Radioligand & Unlabeled Competitor prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Data Analysis (Determine Ki) quantify->analyze end End analyze->end GTPgS_Binding_Workflow start Start prep Prepare Membranes from Cells Expressing S1P Receptor start->prep incubate Incubate Membranes with Agonist & [³⁵S]-GTPγS prep->incubate separate Separate Bound and Free [³⁵S]-GTPγS (Filtration) incubate->separate quantify Quantify Bound [³⁵S]-GTPγS separate->quantify analyze Data Analysis (Determine EC50 & Emax) quantify->analyze end End analyze->end

References

A Comparative Guide to the Efficacy of Amiselimod and Other S1P Modulators in Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between emerging therapies is paramount. This guide provides an objective comparison of Amiselimod (MT-1303), an investigational sphingosine-1-phosphate (S1P) receptor modulator, with other prominent S1P modulators for the treatment of colitis. The following sections detail their mechanism of action, comparative efficacy supported by experimental data, and the methodologies behind the cited studies.

Mechanism of Action: S1P Receptor Modulation

Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral drugs that have shown promise in treating immune-mediated inflammatory diseases, including ulcerative colitis (UC).[1][2] Their primary mechanism involves targeting the S1P receptor, a key regulator of immune cell trafficking.[1] By binding to S1P receptors on lymphocytes, these modulators prevent the egress of these immune cells from lymph nodes into the bloodstream and subsequently to sites of inflammation, such as the colon in ulcerative colitis.[3][4] This sequestration of lymphocytes within the lymph nodes reduces the inflammatory response in the gut.[1]

Amiselimod is a functional antagonist of the S1P receptor, and its active metabolite, MT-1303-P, has a high affinity for S1P receptor subtype 1 (S1P1).[5][6] Other S1P modulators vary in their selectivity. For instance, Ozanimod is selective for S1P1 and S1P5, while Etrasimod targets S1P1, S1P4, and S1P5.[1][7] The first-generation S1P modulator, Fingolimod, is less selective, binding to S1P1, S1P3, S1P4, and S1P5.[8] This difference in receptor selectivity may influence both the efficacy and the safety profiles of these drugs.

S1P_Signaling_Pathway cluster_lymph_node Lymph Node cluster_bloodstream Bloodstream Lymphocyte Lymphocyte S1P Gradient S1P Gradient Lymphocyte->S1P Gradient Egress S1PR1 Internalization S1PR1 Internalization Lymphocyte->S1PR1 Internalization Leads to Inflamed Colon Inflamed Colon S1P Gradient->Inflamed Colon Migration S1P Modulator S1P Modulator S1P Modulator->Lymphocyte Binds to S1PR1 S1PR1 Internalization->Lymphocyte Sequesters in Lymph Node

Figure 1: S1P modulator mechanism of action.

Comparative Efficacy: Preclinical and Clinical Data

The efficacy of Amiselimod and other S1P modulators has been evaluated in both preclinical animal models of colitis and human clinical trials. Below is a summary of key findings presented in tabular format for ease of comparison.

Table 1: Preclinical Efficacy of S1P Modulators in Colitis Models

Compound Animal Model Dosage Key Findings Citation
Amiselimod (MT-1303) CD4+CD45RBhigh T-cell transfer in SCID mice0.1 and 0.3 mg/kg/day (oral)Inhibited development of chronic colitis; efficacy comparable to anti-mTNF-α mAb. Significantly reduced infiltration of Th1 and Th17 cells into the colon.[4][5][6]
Fingolimod Acetic acid-induced colitis in rats0.5 mg/kg/day (oral)Attenuated mucosal injury and inflammatory cell infiltration. Decreased pro-inflammatory cytokines (IL-9, Th17) and increased anti-inflammatory cytokines (IL-10, TGF-β).[9]
Fingolimod Dextran sulfate sodium (DSS)-induced colitis in miceNot specifiedIn subchronic colitis, Fingolimod had greater efficacy than berberine in ameliorating clinical severity.[10]

Table 2: Clinical Efficacy of S1P Modulators in Ulcerative Colitis (Phase 2 & 3 Trials)

Compound Trial Name/Phase Patient Population Dosage Primary Endpoint & Result Key Secondary Endpoints & Results Citation
Amiselimod Phase 2Mild to moderate UC0.2 mg & 0.4 mg/dayMean change in modified Mayo Score at Day 85: -2.3 (vs. -1.6 for placebo, p=0.002)Clinical Remission: 32.4% (vs. 17.8% for placebo, p=0.007). Endoscopic Improvement: 42.7% (vs. 23.4% for placebo, p<0.001)[11][12][13][14]
Ozanimod True North (Phase 3)Moderate to severe UC1 mg/dayClinical Remission at Week 10 (Induction): 18.4% (vs. 6.0% for placebo, p<0.001)Clinical Remission at Week 52 (Maintenance): 37.0% (vs. 18.5% for placebo, p<0.001)[1][8]
Etrasimod ELEVATE UC 52 & 12 (Phase 3)Moderate to severe UC2 mg/dayClinical Remission at Week 12: 27% in ELEVATE UC 52 and 25% in ELEVATE UC 12 (vs. 7% for placebo in both, p<0.0001)Clinical Remission at Week 52 (ELEVATE UC 52): 32% (vs. 7% for placebo, p<0.0001)[15][16][17]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

A. Preclinical Model: CD4+CD45RBhigh T-cell Transfer-Induced Colitis

This murine model is used to induce chronic colitis that mimics aspects of human inflammatory bowel disease.

  • Animals: Immunodeficient SCID (Severe Combined Immunodeficient) mice are used as recipients, and BALB/c mice serve as donors for T-cells.

  • Cell Isolation: CD4+ T-cells are isolated from the spleens of BALB/c mice. Subsequently, CD4+CD45RBhigh T-cells are sorted using flow cytometry.

  • Induction of Colitis: A suspension of CD4+CD45RBhigh T-cells is injected intraperitoneally into SCID mice. Control mice receive an injection of saline or a sham procedure.

  • Treatment: One week after the cell transfer, oral administration of Amiselimod (e.g., 0.1 or 0.3 mg/kg daily) or a vehicle control is initiated.[6] A positive control group may receive an anti-mTNF-α monoclonal antibody.[4][5]

  • Efficacy Assessment:

    • Clinical Score: Mice are monitored for weight loss, stool consistency, and rectal bleeding, which are combined into a clinical disease activity index.

    • Histological Analysis: At the end of the study, the colon is removed, and sections are stained with hematoxylin and eosin (H&E). Histological scoring is performed to assess inflammation and tissue damage.

    • Immunological Analysis: Lamina propria lymphocytes are isolated from the colon to quantify the infiltration of pathogenic T-cell subsets, such as Th1 and Th17 cells, using flow cytometry.[6]

Preclinical_Workflow A Isolate CD4+CD45RBhigh T-cells from BALB/c mice B Inject T-cells into SCID mice A->B C Initiate daily oral treatment (Amiselimod or Vehicle) B->C 1 week D Monitor clinical score (weight, stool, bleeding) C->D E Sacrifice and collect colon for analysis D->E Endpoint F Histological scoring (H&E) E->F G Flow cytometry of lamina propria lymphocytes (Th1/Th17) E->G

Figure 2: Preclinical experimental workflow.

B. Clinical Trial: Phase 2 Study of Amiselimod in Mild to Moderate Ulcerative Colitis

This protocol outlines the design of a randomized, double-blind, placebo-controlled trial to assess the efficacy and safety of Amiselimod.[18][19]

  • Study Design: A multi-center, parallel-group study with a screening period (up to 28 days), a 12-week double-blind treatment period, and an optional open-label extension period.[18][19]

  • Patient Population: Adults with active mild to moderate ulcerative colitis. Key inclusion criteria often include a specific Mayo score and endoscopic evidence of active disease.[18]

  • Randomization and Treatment: Patients are randomized to receive one of two doses of oral Amiselimod (e.g., 0.2 mg or 0.4 mg daily) or a matching placebo.[11]

  • Efficacy Endpoints:

    • Primary Endpoint: The mean change from baseline in the modified Mayo Score at the end of the 12-week treatment period.[11] The modified Mayo Score is a composite measure of stool frequency, rectal bleeding, and endoscopic findings.

    • Secondary Endpoints:

      • Clinical Remission: Defined as a specific cutoff on the Mayo score (e.g., rectal bleeding subscore of 0, stool frequency subscore of ≤1, and endoscopy subscore of ≤1).[12]

      • Endoscopic Improvement: A reduction in the Mayo endoscopy subscore by at least one point from baseline.[11]

      • Histologic Remission: Assessed from colon biopsies.

  • Safety Assessment: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms throughout the study.

Summary and Conclusion

Amiselimod has demonstrated significant efficacy in both preclinical models and a Phase 2 clinical trial for ulcerative colitis.[5][11] Its performance, particularly in achieving clinical remission and endoscopic improvement in patients with mild to moderate UC, is promising.[11] When compared to other S1P modulators like Ozanimod and Etrasimod, which have been evaluated in patients with moderate to severe UC, Amiselimod appears to be a potentially effective treatment option.[1][16]

The preclinical data for Amiselimod shows a potent anti-inflammatory effect, comparable to that of an anti-TNF-α antibody, by reducing the infiltration of pathogenic Th1 and Th17 cells into the colon.[4][5] Fingolimod has also shown efficacy in animal models, though its clinical development in IBD has been hampered by safety concerns related to its non-selective S1P receptor binding profile.[8][10]

The newer generation of S1P modulators, including Amiselimod, Ozanimod, and Etrasimod, offer more selective receptor targeting, which may translate to improved safety profiles.[1][5][7] The data presented in this guide underscores the potential of S1P modulation as a therapeutic strategy for colitis. Further Phase 3 trials will be crucial to fully establish the comparative efficacy and safety of Amiselimod in the landscape of IBD treatments.

References

A Comparative Analysis of Amiselimod Hydrochloride's Cross-reactivity with Sphingosine-1-Phosphate Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of Amiselimod Hydrochloride, a next-generation sphingosine-1-phosphate (S1P) receptor modulator, with the five S1P receptor subtypes (S1P1-5). Amiselimod is a prodrug that is converted in vivo to its active metabolite, amiselimod phosphate, which exerts its pharmacological effects.[1][2] This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to inform research and development in autoimmune diseases and other relevant fields.

Quantitative Comparison of Receptor Activity

Amiselimod phosphate demonstrates a high degree of selectivity for the S1P1 receptor subtype. Its activity at other subtypes is significantly lower, highlighting its targeted mechanism of action. The following table summarizes the available quantitative and qualitative data on the agonist activity of amiselimod phosphate at each human S1P receptor subtype.

Receptor SubtypeAmiselimod Phosphate ActivityEC50 (pM)Reference
S1P1 Potent Agonist75[3]
S1P2 No Distinct Agonist ActivityNot Determined[1][3]
S1P3 No Distinct Agonist ActivityNot Determined[1][3]
S1P4 Minimal Agonist ActivityNot Determined[1][3]
S1P5 High Selectivity (Agonist)Not Determined[1]

Experimental Protocols

The determination of Amiselimod's S1P receptor subtype selectivity involves functional assays that measure the cellular response upon receptor activation. Below are detailed methodologies for key experiments typically employed in such studies.

Intracellular Calcium Mobilization Assay

This assay is used to determine the agonist activity of a compound by measuring the increase in intracellular calcium concentration following the activation of Gαq/11-coupled S1P receptors (primarily S1P2 and S1P3).

Objective: To assess the ability of amiselimod phosphate to induce calcium flux through S1P receptor subtypes.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing one of the five human S1P receptor subtypes are cultured in 96-well black-walled, clear-bottomed plates.[4]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 60 minutes at 37°C.[4] This allows the dye to enter the cells and be cleaved into its active, calcium-binding form.

  • Compound Addition: The plate is then placed in a fluorescence microplate reader (e.g., FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of amiselimod phosphate or a reference agonist (e.g., S1P).

  • Signal Detection: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity. For Fura-2 AM, the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm is used.[4]

  • Data Analysis: The increase in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value (the concentration that elicits 50% of the maximal response) can be calculated.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to an S1P receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[5] It is particularly useful for assessing activation of Gαi/o-coupled receptors like S1P1 and S1P5.

Objective: To quantify the extent of G-protein activation by amiselimod phosphate at different S1P receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing a specific human S1P receptor subtype.[5]

  • Assay Reaction: In a 96-well plate, the cell membranes are incubated with varying concentrations of amiselimod phosphate, a fixed concentration of [³⁵S]GTPγS, and GDP in an assay buffer.[5]

  • Incubation: The reaction is incubated at 30°C for 30-60 minutes to allow for the exchange of GDP for [³⁵S]GTPγS on the Gα subunit upon receptor activation.[5]

  • Separation: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound [³⁵S]GTPγS. Unbound [³⁵S]GTPγS is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[5]

  • Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of amiselimod phosphate to generate a dose-response curve and determine the EC50 and Emax values.[5]

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

S1P_Signaling_Pathways cluster_S1P1 S1P1 cluster_S1P2 S1P2 cluster_S1P3 S1P3 cluster_S1P4 S1P4 cluster_S1P5 S1P5 S1P1 S1P1 Gi_1 Gαi S1P1->Gi_1 PI3K_Akt_1 PI3K/Akt Pathway Gi_1->PI3K_Akt_1 Ras_MAPK_1 Ras/MAPK Pathway Gi_1->Ras_MAPK_1 S1P2 S1P2 Gi_2 Gαi S1P2->Gi_2 Gq_2 Gαq S1P2->Gq_2 G1213_2 Gα12/13 S1P2->G1213_2 PLC_2 PLC → Ca²⁺ Gq_2->PLC_2 Rho_2 Rho Pathway G1213_2->Rho_2 S1P3 S1P3 Gi_3 Gαi S1P3->Gi_3 Gq_3 Gαq S1P3->Gq_3 G1213_3 Gα12/13 S1P3->G1213_3 PLC_3 PLC → Ca²⁺ Gq_3->PLC_3 Rho_3 Rho Pathway G1213_3->Rho_3 S1P4 S1P4 Gi_4 Gαi S1P4->Gi_4 G1213_4 Gα12/13 S1P4->G1213_4 Rho_4 Rho Pathway G1213_4->Rho_4 S1P5 S1P5 Gi_5 Gαi S1P5->Gi_5 G1213_5 Gα12/13 S1P5->G1213_5 PI3K_Akt_5 PI3K/Akt Pathway Gi_5->PI3K_Akt_5

Caption: S1P Receptor Subtype Signaling Pathways.

Experimental_Workflow start Start: Cell Culture with S1P Receptor Subtype dye_loading Load Cells with Fluorescent Dye (e.g., Fura-2 AM) start->dye_loading compound_addition Add Amiselimod Phosphate (Varying Concentrations) dye_loading->compound_addition measurement Measure Fluorescence Change (Real-time) compound_addition->measurement data_analysis Data Analysis: Generate Dose-Response Curve measurement->data_analysis end Determine EC50 Value data_analysis->end

Caption: Workflow for Intracellular Calcium Mobilization Assay.

References

Validating Amiselimod Hydrochloride Efficacy: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amiselimod Hydrochloride, a selective sphingosine-1-phosphate 1 (S1P1) receptor modulator, with other market alternatives. We delve into the secondary assays crucial for validating its efficacy, supported by experimental data and detailed protocols.

Introduction to this compound

Amiselimod (MT-1303) is an orally administered, selective S1P1 receptor modulator.[1] It is a prodrug that is converted in vivo to its active phosphate metabolite, amiselimod-P.[2] The primary mechanism of action for S1P1 modulators involves functional antagonism of the S1P1 receptor on lymphocytes. This prevents their egress from lymph nodes, leading to a reduction in circulating lymphocytes and thereby mitigating autoimmune responses.[1][3] Amiselimod has been developed with high selectivity for the S1P1 receptor, showing minimal to no agonist activity at S1P2 and S1P3 receptors, which is believed to contribute to a more favorable cardiac safety profile compared to less selective modulators like fingolimod.[2][4]

Comparative Efficacy and Selectivity

The efficacy of S1P modulators is initially assessed by their potency at the S1P1 receptor and their ability to reduce peripheral lymphocyte counts. Amiselimod demonstrates high potency and selectivity.

Table 1: In Vitro Receptor Agonist Activity (EC₅₀)

Compound S1P₁ S1P₂ S1P₃ S1P₄ S1P₅
Amiselimod-P 75 pM [2] No distinct activity[2] No distinct activity[2] >10,000 pM[2] 1,100 pM[2]
Fingolimod-P Potent No distinct activity Potent Potent Potent
Ozanimod Potent (selective for S1P₁/₅)[4] N/A N/A N/A Potent (selective for S1P₁/₅)[4]
Siponimod Potent (selective for S1P₁/₅)[5] N/A N/A N/A Potent (selective for S1P₁/₅)[5]
Ponesimod Potent (selective for S1P₁)[2] N/A N/A N/A N/A

(Data for competitors is presented qualitatively based on available literature; specific EC₅₀ values vary across studies.)

Table 2: Clinical Efficacy Marker - Peripheral Lymphocyte Count Reduction

Drug Dose Lymphocyte Reduction from Baseline Reference
Amiselimod 0.4 mg ~67% [6]
Fingolimod 0.5 mg ~73% [2]
Ozanimod 1.0 mg ~65% [2]
Siponimod 2.0 mg ~70% [2]

| Ponesimod | 20 mg | ~56-65% |[2] |

Table 3: Clinical Trial Efficacy in Ulcerative Colitis (Phase 2)

Endpoint (at Day 85) Amiselimod (0.2/0.4 mg) Placebo Reference
Mean Change in Modified Mayo Score -2.3 -1.6 [7][8]
Clinical Remission 32.4% 17.8% [7]

| Endoscopic Improvement | 42.7% | 23.4% |[7][8] |

Key Secondary Assays for Efficacy Validation

Beyond primary endpoints like lymphocyte reduction, a suite of secondary assays is essential to fully characterize the mechanism and validate the efficacy of S1P1 modulators like Amiselimod.

This assay visually confirms the functional antagonism of the S1P1 receptor. Agonist binding causes the receptor, often tagged with a fluorescent protein like EGFP, to translocate from the plasma membrane into intracellular endosomes. This internalization is the basis for lymphocyte sequestration.

Experimental Protocol: Receptor Internalization Assay

  • Cell Culture: Use a stable cell line (e.g., U2OS or HEK293) expressing human S1P1 receptor fused to EGFP (S1P1-EGFP).[9] Culture cells in an appropriate medium supplemented with an antibiotic for selection pressure.

  • Assay Preparation: Seed the S1P1-EGFP cells into 96-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Wash the cells with a pre-warmed assay buffer. Add the test compound (Amiselimod-P) or a known agonist (S1P) at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator to allow for receptor internalization.[9]

  • Cell Fixation & Staining: Gently decant the buffer and fix the cells with a 4% paraformaldehyde solution for 20 minutes at room temperature. Stain nuclei with a fluorescent dye like Hoechst to aid in cell identification.

  • Imaging: Acquire images using a high-content imaging system. Capture both the EGFP channel (for S1P1 receptor) and the Hoechst channel (for nuclei).

  • Data Analysis: Use image analysis software to quantify the translocation of the EGFP signal from the cell membrane to intracellular vesicles. The response is typically measured as an increase in cytoplasmic puncta or a change in fluorescence intensity distribution.

G cluster_workflow Workflow: S1P1 Receptor Internalization Assay A Seed S1P1-EGFP expressing cells in 96-well plate B Treat cells with Amiselimod-P or controls A->B C Incubate for 1 hour at 37°C B->C D Fix cells and stain nuclei C->D E Acquire images via High-Content Microscopy D->E F Quantify receptor translocation from membrane to endosomes E->F G cluster_pathway S1P1 Receptor Signaling Pathway Amiselimod Amiselimod-P S1P1 S1P1 Receptor Amiselimod->S1P1 Binds & Activates Gi Gαi Protein S1P1->Gi Activates PI3K PI3K Gi->PI3K Activates Ras Ras Gi->Ras Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Cell Survival, Migration) Akt->pAkt Erk Erk (MAPK) Ras->Erk Activates pErk p-Erk (Proliferation, Differentiation) Erk->pErk

References

Benchmarking Amiselimod Hydrochloride Against Standard-of-Care in Preclinical Lupus Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amiselimod Hydrochloride, a novel investigational therapy, against established standard-of-care treatments, cyclophosphamide and mycophenolate mofetil, in validated murine models of systemic lupus erythematosus (SLE). The data presented is compiled from publicly available preclinical studies, offering a comprehensive overview of their comparative efficacy and mechanisms of action.

Executive Summary

Systemic lupus erythematosus is a complex autoimmune disease characterized by the production of autoantibodies, leading to inflammation and damage in various organs, with lupus nephritis being a major cause of morbidity and mortality. Current standard-of-care treatments, such as cyclophosphamide and mycophenolate mofetil, are broad-acting immunosuppressants with significant side effects. This compound (MT-1303) is a selective sphingosine 1-phosphate receptor-1 (S1P1) modulator, offering a more targeted therapeutic approach. Preclinical evidence in MRL/lpr and NZBWF1 mouse models of lupus suggests that Amiselimod is a potent agent in inhibiting the progression of lupus nephritis, with efficacy comparable or superior to other immunosuppressants like FK506.[1] This guide synthesizes the available data to facilitate a comparative assessment of these therapeutic agents.

Mechanism of Action

This compound: As a selective S1P1 receptor modulator, Amiselimod functionally antagonizes the S1P1 receptor on lymphocytes.[1] This prevents the egress of lymphocytes, including autoreactive T and B cells, from secondary lymphoid organs, thereby reducing their infiltration into inflamed tissues such as the kidneys.[1]

Cyclophosphamide: An alkylating agent that cross-links DNA, leading to the apoptosis of rapidly dividing cells, including lymphocytes. It broadly suppresses the immune system by depleting both T and B cell populations.

Mycophenolate Mofetil (MMF): The active metabolite, mycophenolic acid (MPA), is a selective, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. As lymphocytes are highly dependent on this pathway for their proliferation, MMF preferentially inhibits T and B cell proliferation.

Signaling Pathway Diagrams

amiselimod_pathway cluster_lymph_node Secondary Lymphoid Organ cluster_blood Peripheral Blood cluster_kidney Inflamed Kidney Lymphocyte Autoreactive Lymphocyte Blood_Lymphocyte Reduced Circulating Lymphocytes Lymphocyte->Blood_Lymphocyte Egress (inhibited) S1P1 S1P1 Receptor Inflammation Reduced Renal Inflammation Blood_Lymphocyte->Inflammation Infiltration (reduced) Amiselimod Amiselimod (MT-1303) Amiselimod->S1P1 blocks S1P_gradient S1P Gradient S1P_gradient->Lymphocyte drives egress standard_of_care_pathway cluster_soc Standard-of-Care Mechanisms Cyclophosphamide Cyclophosphamide DNA DNA Cyclophosphamide->DNA cross-links MMF Mycophenolate Mofetil (MMF) IMPDH IMPDH MMF->IMPDH inhibits Apoptosis Lymphocyte Apoptosis DNA->Apoptosis Guanine Guanine Nucleotides IMPDH->Guanine synthesis Lymphocyte_Proliferation Lymphocyte Proliferation Guanine->Lymphocyte_Proliferation Immunosuppression Broad Immunosuppression Lymphocyte_Proliferation->Immunosuppression inhibition of Apoptosis->Immunosuppression experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Lupus Model (MRL/lpr or NZBWF1) Grouping Randomize into Treatment Groups (Vehicle, Amiselimod, SoC) Animal_Model->Grouping Dosing Daily Oral Gavage or IP Injection (Specified duration) Grouping->Dosing Monitoring Weekly Monitoring (Proteinuria, Body Weight) Dosing->Monitoring Sacrifice Euthanasia and Sample Collection (Blood, Spleen, Kidneys) Monitoring->Sacrifice End of Study Serology Serological Analysis (Anti-dsDNA ELISA) Sacrifice->Serology Histology Renal Histopathology (PAS Staining, Immunofluorescence) Sacrifice->Histology FACS Flow Cytometry (Immune Cell Profiling) Sacrifice->FACS

References

Comparative Analysis of Amiselimod Hydrochloride and Other Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Amiselimod Hydrochloride, an investigational sphingosine-1-phosphate (S1P) receptor modulator, with other approved immunomodulators of the same class: Fingolimod, Ponesimod, Siponimod, and Ozanimod. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological profiles, clinical efficacy, and safety, supported by experimental data and methodologies.

Introduction to S1P Receptor Modulators

Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral immunomodulatory drugs that have revolutionized the treatment of autoimmune diseases, particularly multiple sclerosis (MS). Their primary mechanism of action involves the functional antagonism of S1P receptors on lymphocytes. This leads to the sequestration of lymphocytes within the lymph nodes, preventing their infiltration into target tissues, such as the central nervous system in MS, and thereby reducing inflammation.[1][2] The five known S1P receptor subtypes (S1P1-5) are expressed on various cell types throughout the body, and the selectivity of different modulators for these subtypes influences their efficacy and safety profiles.[3][4]

Amiselimod (MT-1303) is a next-generation, selective S1P1 receptor modulator designed to offer a favorable cardiac safety profile compared to earlier S1P modulators.[5][6] This guide will compare Amiselimod to other prominent S1P receptor modulators that are either approved for clinical use or in late-stage development.

Mechanism of Action and Signaling Pathways

S1P receptor modulators, upon binding to their target receptors on lymphocytes, induce receptor internalization and degradation.[7] This renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[1] While the overarching mechanism is similar, the specific receptor selectivity and downstream signaling can differ between these compounds.

S1P1 Receptor Downstream Signaling

Activation of the S1P1 receptor, which couples exclusively to the Gαi/o protein, initiates several downstream signaling cascades.[3][8] These pathways, including the PI3K/Akt, Ras/ERK, and PLC/Ca2+ pathways, are involved in regulating cell survival, proliferation, and migration.[8][9]

S1P1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1P_Modulator S1P Modulator S1P1 S1P1 Receptor S1P_Modulator->S1P1 Binds G_protein Gαi/o, Gβγ S1P1->G_protein Activates PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras PLC PLC G_protein->PLC Akt Akt PI3K->Akt Cell_Responses Cell Survival, Proliferation, Migration Akt->Cell_Responses ERK ERK Ras->ERK ERK->Cell_Responses Ca2 Ca²⁺ Mobilization PLC->Ca2 Ca2->Cell_Responses

Figure 1: Generalized S1P1 Receptor Signaling Pathway.
Experimental Workflow for Receptor Internalization Assay

The functional antagonism of S1P receptors is a key feature of this drug class. An experimental workflow to assess receptor internalization is outlined below.

Receptor_Internalization_Workflow Cell_Culture Culture cells expressing fluorescently-tagged S1P1 receptor Drug_Treatment Treat cells with S1P modulator (e.g., Amiselimod) at various concentrations and time points Cell_Culture->Drug_Treatment Fixation Fix and permeabilize cells Drug_Treatment->Fixation Imaging Acquire images using confocal microscopy Fixation->Imaging Quantification Quantify receptor internalization by measuring intracellular fluorescence intensity Imaging->Quantification Analysis Analyze dose- and time-dependent effects on receptor internalization Quantification->Analysis

Figure 2: Workflow for S1P1 Receptor Internalization Assay.

Comparative Pharmacology

The pharmacological profiles of Amiselimod and its comparators are summarized below, with a focus on their receptor selectivity and potency.

DrugS1P Receptor SelectivityEC50 (nM) for S1P1Reference(s)
Amiselimod-P S1P1, S1P50.013 - 0.075[5][10][11]
Fingolimod-P S1P1, S1P3, S1P4, S1P5~0.3 - 0.6[7]
Ponesimod S1P15.7[12]
Siponimod S1P1, S1P5~0.4[13]
Ozanimod S1P1, S1P5~0.33[10][14]

EC50 values represent the concentration of the drug that produces 50% of the maximal response and can vary depending on the assay system.

Clinical Efficacy

The clinical efficacy of these S1P receptor modulators has been primarily established in large, randomized controlled trials for relapsing forms of multiple sclerosis (MS) and other autoimmune diseases.

Multiple Sclerosis
Drug (Trial Name)ComparatorPrimary EndpointKey Efficacy ResultsReference(s)
Amiselimod (MOMENTUM)PlaceboTotal number of gadolinium-enhancing (Gd+) T1 lesions from weeks 8 to 240.4 mg dose significantly reduced Gd+ T1 lesions vs. placebo.
Ponesimod (OPTIMUM)TeriflunomideAnnualized Relapse Rate (ARR)Ponesimod showed a 30.5% reduction in ARR compared to teriflunomide.
Siponimod (EXPAND)Placebo3-month confirmed disability progression (CDP)Siponimod reduced the risk of 3-month CDP by 21% vs. placebo.
Ozanimod (RADIANCE & SUNBEAM)Interferon beta-1aAnnualized Relapse Rate (ARR)Ozanimod significantly reduced ARR compared to interferon beta-1a.
Other Autoimmune Diseases

Amiselimod is also being investigated for other autoimmune conditions. In a Phase 2 study for ulcerative colitis, Amiselimod demonstrated a statistically significant improvement in the Modified Mayo Score compared to placebo.

Safety and Tolerability

The safety profiles of S1P receptor modulators are a key consideration in their clinical use. Common adverse events are related to their mechanism of action and receptor selectivity.

Adverse EventAmiselimodFingolimodPonesimodSiponimodOzanimod
First-dose Bradycardia Minimal to no clinically significant effect observed.[5][6]Requires first-dose observation due to risk of bradycardia and AV block.[2]Mitigated by a gradual dose titration.[12]Dose titration required.Dose titration required.
Lymphopenia Dose-dependent reduction in lymphocyte counts.Significant reduction in lymphocyte counts.Dose-dependent reduction in lymphocyte counts.Reduction in lymphocyte counts.Reduction in lymphocyte counts.
Macular Edema Not reported as a significant concern in studies to date.A known risk, requiring ophthalmologic monitoring.A potential risk.A potential risk.A potential risk.
Infections Incidence similar to placebo in clinical trials.Increased risk of infections.Increased risk of infections.Increased risk of infections.Increased risk of infections.
Hepatic Effects Elevations in liver enzymes have been observed.Elevations in liver enzymes are common.Elevations in liver enzymes have been observed.Elevations in liver enzymes have been observed.Elevations in liver enzymes have been observed.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of key methodologies used in the characterization of S1P receptor modulators.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific S1P receptor subtype.

Methodology Summary:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the S1P receptor subtype of interest.

  • Assay Setup: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-ozanimod or [³²P]S1P) and varying concentrations of the unlabeled test compound (competitor).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.[15]

GTPγS Binding Assay

Objective: To measure the functional activity of a compound as an agonist or antagonist at a G-protein coupled receptor (GPCR) like the S1P receptors.

Methodology Summary:

  • Membrane Preparation: Similar to the binding assay, membranes are prepared from cells expressing the S1P receptor.

  • Assay Setup: Membranes are incubated with the test compound, GDP, and a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.

  • Incubation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein. The incubation allows for this exchange to occur.

  • Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 and Emax (maximal effect) can be determined.[16]

Lymphocyte Enumeration by Flow Cytometry

Objective: To quantify the number of circulating lymphocytes in peripheral blood samples from clinical trial participants.

Methodology Summary:

  • Sample Collection: Whole blood is collected from subjects in tubes containing an anticoagulant.

  • Staining: A panel of fluorescently-labeled monoclonal antibodies specific for different lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells, CD4, CD8) is added to the blood sample.

  • Lysis: Red blood cells are lysed using a lysing solution.

  • Acquisition: The stained white blood cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from each cell.

  • Data Analysis: The data are analyzed using specialized software to identify and quantify different lymphocyte populations based on their light scatter properties and the fluorescence signals from the bound antibodies. Absolute counts are typically determined using a reference bead standard.

Conclusion

This compound is a promising, selective S1P1 receptor modulator with a pharmacological profile that suggests a potent immunomodulatory effect with a potentially improved cardiac safety profile compared to the first-generation S1P modulator, Fingolimod. Its high selectivity for S1P1 may offer advantages in minimizing off-target effects. Clinical trial data, particularly in ulcerative colitis, have shown encouraging results.

The other S1P receptor modulators discussed—Fingolimod, Ponesimod, Siponimod, and Ozanimod—are all effective therapies for relapsing MS, with varying degrees of selectivity for S1P receptor subtypes. Ponesimod is selective for S1P1, while Siponimod and Ozanimod are selective for S1P1 and S1P5.[17] This selectivity may contribute to differences in their efficacy and safety profiles, particularly concerning potential effects within the central nervous system where S1P5 is expressed.[13]

The choice of an S1P receptor modulator for a specific patient or for further clinical development will depend on a careful consideration of its efficacy in the target indication, its safety and tolerability profile, and its pharmacokinetic and pharmacodynamic properties. The data presented in this guide provide a foundation for such a comparative assessment. Further head-to-head clinical trials and real-world evidence will continue to delineate the distinct roles of these important immunomodulatory agents in the treatment of autoimmune diseases.

References

In Vitro Potency Showdown: Amiselimod-P vs. Fingolimod-P in S1P Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the in vitro pharmacological profiles of Amiselimod-phosphate (Amiselimod-P) and Fingolimod-phosphate (Fingolimod-P), two prominent sphingosine 1-phosphate (S1P) receptor modulators, reveals key differences in receptor selectivity and downstream signaling. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative in vitro potencies and mechanisms of action.

Amiselimod-P and Fingolimod-P are the active phosphorylated metabolites of their respective parent compounds, Amiselimod and Fingolimod. They exert their primary pharmacological effects by acting as agonists at S1P receptors, particularly the S1P1 subtype, which plays a crucial role in lymphocyte trafficking. However, their interactions with the full spectrum of S1P receptor subtypes and their subsequent signaling consequences are not identical.

Quantitative Comparison of In Vitro Potency

The in vitro agonist activity of Amiselimod-P and Fingolimod-P at human S1P receptors has been quantified using GTPγS binding assays. The half-maximal effective concentration (EC50) values from these studies are summarized below, providing a direct comparison of their potency. A lower EC50 value indicates a higher potency.

CompoundS1P1 EC50 (nmol L⁻¹)S1P2 EC50 (nmol L⁻¹)S1P3 EC50 (nmol L⁻¹)S1P4 EC50 (nmol L⁻¹)S1P5 EC50 (nmol L⁻¹)
Amiselimod-P 0.075[1]>1000[1]>1000[1]13[1]0.28[1]
Fingolimod-P 0.12[1]>10000[1]0.89[1]6.1[1]0.58[1]

Data sourced from Sugahara K, et al. Br J Pharmacol. 2017.[1]

A key differentiator between the two compounds is their activity at the S1P3 receptor. Amiselimod-P shows no distinct agonist activity at S1P2 or S1P3 receptors, while Fingolimod-P is a potent agonist at the S1P3 receptor.[1] This distinction is significant as S1P3 receptor activation has been linked to certain side effects, such as bradycardia.

Further investigation into the functional consequences of S1P1 receptor activation in cardiac cells reveals another critical difference. Amiselimod-P demonstrates a significantly weaker activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in human atrial myocytes compared to Fingolimod-P.

CompoundGIRK Channel Activation
Amiselimod-P Approximately five-fold weaker than Fingolimod-P[1]
Fingolimod-P Potent activator

This reduced potential for GIRK channel activation by Amiselimod-P is thought to contribute to its more favorable cardiac safety profile, with a lower propensity to cause bradycardia.[1]

Additionally, in vitro studies using human cells have shown that the conversion of the prodrug Amiselimod to its active form, Amiselimod-P, is slower than the conversion of Fingolimod to Fingolimod-P. This could lead to a more gradual increase in the concentration of the active metabolite in vivo.

Signaling Pathways and Experimental Workflows

The interaction of Amiselimod-P and Fingolimod-P with the S1P1 receptor initiates a downstream signaling cascade. The following diagrams illustrate the generalized S1P1 receptor signaling pathway and the workflows of the key in vitro assays used to determine their potency.

S1P1_Signaling_Pathway cluster_membrane Cell Membrane S1P1 S1P1 Receptor G_protein Heterotrimeric G-protein (Gαi, Gβγ) S1P1->G_protein Activates GIRK GIRK Channel G_protein->GIRK Gβγ subunit activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Gαi subunit inhibits adenylyl cyclase Ligand Amiselimod-P or Fingolimod-P Ligand->S1P1 Binds to K_ion K+ Efflux GIRK->K_ion

S1P1 Receptor Signaling Pathway

GTP_gamma_S_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing S1P1 receptor Incubate Incubate membranes with Amiselimod-P or Fingolimod-P Membrane_Prep->Incubate Reagent_Prep Prepare assay buffer with GDP and [³⁵S]GTPγS Reagent_Prep->Incubate Filter Separate bound from free [³⁵S]GTPγS via filtration Incubate->Filter Measure Measure radioactivity of bound [³⁵S]GTPγS Filter->Measure Analyze Calculate EC50 values Measure->Analyze

GTPγS Binding Assay Workflow

GIRK_Channel_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Prep Isolate human atrial myocytes Patch_Clamp Establish whole-cell patch-clamp configuration Cell_Prep->Patch_Clamp Apply_Drug Apply Amiselimod-P or Fingolimod-P Patch_Clamp->Apply_Drug Measure_Current Measure GIRK channel current Apply_Drug->Measure_Current Analyze Compare current amplitudes Measure_Current->Analyze

References

Differential Effects of Amiselimod Hydrochloride on T-cell Subsets Compared to Other S1P Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amiselimod Hydrochloride, a selective sphingosine-1-phosphate (S1P) receptor modulator, with other S1P modulators, focusing on their differential effects on T-cell subsets. The information is supported by experimental data to aid in research and development decisions.

Introduction

Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral drugs effective in treating autoimmune diseases such as multiple sclerosis. Their primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes, which prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes, including autoreactive T-cells, that can mediate inflammation.[1][2][3] Amiselimod (MT-1303) is a novel, selective S1P1 receptor modulator.[4][5] This guide compares its effects on T-cell subsets to other S1P modulators like Fingolimod, Siponimod, Ozanimod, and Ponesimod.

Comparative Analysis of Effects on T-Cell Subsets

The following table summarizes the quantitative effects of Amiselimod and other S1P modulators on various T-cell subsets based on available clinical and preclinical data. The data highlights the differential impact of these drugs on the adaptive immune system.

DrugOverall T-cells (CD3+)CD4+ T-cellsCD8+ T-cellsNaïve T-cells (CCR7+)Central Memory T-cells (Tcm, CCR7+)Effector Memory T-cells (Tem, CCR7-)Key Findings & Citations
Amiselimod Marked reduction[4]Marked reduction in infiltrating Th1 and Th17 cells[6][7]Reduction---Potently inhibits the progression of lupus nephritis in murine models by reducing T-cell infiltration into kidneys.[4] A network meta-analysis suggested Amiselimod had the highest efficacy among evaluated S1P modulators in MS.[8]
Fingolimod Marked reduction[9]Predominantly affected[9][10]Reduced, but to a lesser extent than CD4+[9]Dramatic reduction[9]Dramatic reduction[9]Less pronounced reduction[9]Traps naïve and central memory T-cells in lymph nodes, while largely sparing effector memory T-cells, preserving immunosurveillance.[1]
Siponimod Reduction[11]Significant reduction[11][12][13]Reduced, but to a lesser degree than CD4+[13]Reduction in naïve T-cells[12][14]Reduction in central memory T-cells[12][14]Enriched relative to other subsets[12][14]Enriches for regulatory T and B lymphocytes.[12][14] The shift toward an anti-inflammatory state may contribute to its efficacy in secondary progressive MS.[13][14]
Ozanimod Reduced by >75% (1 mg)[15][16]Greater decrease than CD8+[15][16]ReductionReduction by ≥90%[15][16]Greater decrease than effector memory T-cells[15][16]Less affected than central memory T-cells[15][16]Shows dose-dependent reductions in circulating T and B-cells with minimal effects on monocytes, NK, and NKT cells.[15][16][17]
Ponesimod Dose-dependent reduction[18][19][20]More sensitive than CD8+[18][21]Less affected than CD4+[21][22]More sensitive than memory T-cells[18]Marked decrease in CD4+ T-central memory cells[22]Less significantly reduced than other subsets[21][22]Rapidly and reversibly reduces T and B-cell counts, with lymphocyte counts returning to normal within a week of discontinuation.[18][19][20]

Signaling Pathways and Experimental Workflow

To understand the mechanism and evaluation of these drugs, the following diagrams illustrate the S1P signaling pathway, the mechanism of S1P modulators, and a typical experimental workflow.

S1P_Signaling_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood/Lymph T_Cell T-Cell S1P1_receptor S1P1 Receptor T_Cell->S1P1_receptor expresses CCR7 CCR7 T_Cell->CCR7 expresses S1P S1P Gradient (High Concentration) S1P1_receptor->S1P CCR7->T_Cell Retention Signal S1P->T_Cell Egress Signal

Figure 1: S1P Signaling Pathway for T-Cell Egress.

S1P_Modulator_MoA cluster_lymph_node Lymph Node T_Cell T-Cell T_Cell->T_Cell S1P1_receptor S1P1 Receptor Internalized_S1P1 Internalized S1P1 Receptor S1P1_receptor->Internalized_S1P1 Internalized_S1P1->T_Cell Prevents Egress S1P_Modulator S1P Modulator (e.g., Amiselimod) S1P_Modulator->S1P1_receptor Binds & Blocks

Figure 2: Mechanism of Action of S1P Receptor Modulators.

Experimental_Workflow start Blood Sample Collection (Baseline & Post-Treatment) pbmc_isolation PBMC Isolation (Ficoll Density Gradient) start->pbmc_isolation cell_staining Cell Staining with Fluorochrome-conjugated Antibodies (e.g., CD3, CD4, CD8, CCR7, CD45RA) pbmc_isolation->cell_staining flow_cytometry Flow Cytometry Acquisition cell_staining->flow_cytometry data_analysis Data Analysis (Gating & Quantification of T-cell subsets) flow_cytometry->data_analysis comparison Comparison of T-cell Subset Frequencies and Absolute Counts data_analysis->comparison

Figure 3: Experimental Workflow for T-cell Subset Analysis.

Experimental Protocols

The following is a generalized protocol for the analysis of T-cell subsets in response to S1P modulator treatment, based on methodologies cited in the literature.

Objective: To quantify the changes in peripheral blood T-cell subsets (naïve, central memory, effector memory) following treatment with an S1P receptor modulator.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque or similar density gradient medium

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated monoclonal antibodies against: CD3, CD4, CD8, CD45RA, CCR7

  • Viability dye (e.g., 7-AAD or propidium iodide)

  • Fixation/Permeabilization buffers (if performing intracellular staining)

  • Flow cytometer

Methodology:

  • Peripheral Blood Mononuclear Cell (PBMC) Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer, and collect the buffy coat layer containing PBMCs.

    • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the cell pellet in FACS buffer and perform a cell count.

  • Antibody Staining:

    • Aliquot approximately 1 x 10^6 PBMCs per tube.

    • Add the pre-titrated cocktail of fluorochrome-conjugated antibodies to the cell suspension.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cells in FACS buffer containing a viability dye just before acquisition.

  • Flow Cytometry Acquisition:

    • Acquire the stained samples on a calibrated flow cytometer.

    • Collect a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate) for robust statistical analysis.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Exclude doublets and dead cells.

    • Identify T-cells (CD3+), and then further delineate CD4+ and CD8+ subsets.

    • Within the CD4+ and CD8+ populations, identify naïve (CD45RA+ CCR7+), central memory (CD45RA- CCR7+), and effector memory (CD45RA- CCR7-) T-cells.

    • Calculate the percentage and absolute counts of each T-cell subset.

Conclusion

This compound, a selective S1P1 receptor modulator, demonstrates potent effects on T-cell populations, comparable and in some analyses superior to other S1P modulators.[8] Its selectivity may offer a favorable safety profile. The differential impact of various S1P modulators on T-cell subsets, particularly the relative sparing of effector memory T-cells, is a key aspect of their immunomodulatory action. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of Amiselimod in various autoimmune conditions. The provided data and protocols serve as a valuable resource for researchers in the field of immunology and drug development.

References

Safety Operating Guide

Proper Disposal of Amiselimod Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Amiselimod Hydrochloride in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safety and regulatory compliance.

This compound is not classified as a hazardous substance according to supplied Safety Data Sheets (SDS).[1][2] However, proper disposal is crucial to maintain a safe laboratory environment and to prevent potential environmental contamination. Disposal procedures should always comply with local, state, and federal regulations.[3]

Step-by-Step Disposal Procedures

Personnel handling this compound should wear appropriate personal protective equipment (PPE), including lab coats, safety goggles, and gloves.[4] Disposal methods vary based on the physical state of the waste (solid or liquid) and the quantities involved.

Solid Waste Disposal

For small quantities of solid this compound, disposal in the household trash may be permissible, but it is crucial to check and adhere to local regulations.[5] For larger quantities or as a best practice in a laboratory setting, the following procedure is recommended:

  • Deactivation (if required by local regulations): While not specified for this compound, some institutional protocols may require the deactivation of any active pharmaceutical ingredient before disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Inert Mixture: Mix the solid this compound with an inert and non-combustible material, such as sand or vermiculite. This prevents the powder from becoming airborne.

  • Packaging: Place the mixture in a sealed, leak-proof, and clearly labeled container. The label should identify the contents as "Non-hazardous laboratory waste" and list the primary components.

  • Final Disposal: Dispose of the sealed container in the regular laboratory trash, unless otherwise directed by your institution's EHS guidelines.

Liquid Waste Disposal (Solutions containing this compound)

Disposal of liquid solutions containing this compound should be managed as follows:

  • pH Neutralization: If the solution is acidic or basic, neutralize it to a pH between 6.0 and 9.0.[6]

  • Small Quantities: For very dilute, small-volume aqueous solutions, drain disposal with copious amounts of water may be an option, provided it is permitted by local wastewater regulations and institutional policy.[7] It is imperative to confirm this with your EHS office before proceeding.

  • Large Quantities/Organic Solvents: If the solvent is not water-miscible or if the quantity is large, collect the waste in a designated, sealed, and properly labeled waste container. The label should specify all chemical components and their approximate concentrations.

  • Waste Collection: Arrange for pickup and disposal through your institution's hazardous waste management program. While this compound itself is not hazardous, the solvent may be.

Data Presentation: Disposal Method Summary

Waste TypeRecommended Disposal MethodKey Considerations
Small Quantities of Solid Mix with an inert material and dispose of in regular laboratory trash.Check local regulations. Container must be sealed and labeled.
Large Quantities of Solid Manage as chemical waste through your institution's EHS office.Follow institutional protocols for chemical waste disposal.
Aqueous Solutions (Dilute) Neutralize pH and potentially dispose of down the drain with copious water.Requires prior approval from local authorities and institutional EHS.
Solutions in Organic Solvents Collect in a designated solvent waste container.Dispose of through your institution's hazardous waste program.
Empty Containers Triple rinse with a suitable solvent. The first rinse should be collected as chemical waste. Deface the label before disposal.[7][8]Follow guidelines for the disposal of the solvent used for rinsing.

Experimental Protocols

The procedures outlined above are based on standard laboratory safety practices for non-hazardous chemical waste. No specific experimental protocols for the disposal of this compound were found in the provided search results. It is the user's responsibility to develop and validate specific disposal protocols in accordance with their research and local regulations.

Mandatory Visualization

This compound Disposal Workflow cluster_start cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste start Identify Amiselimod Hydrochloride Waste assess_form Solid or Liquid? start->assess_form solid_quant Small or Large Quantity? assess_form->solid_quant Solid liquid_type Aqueous or Organic Solvent? assess_form->liquid_type Liquid mix_solid Mix with Inert Material solid_quant->mix_solid Small ehs_solid Dispose via Institutional EHS solid_quant->ehs_solid Large trash_solid Dispose in Labeled, Sealed Container in Regular Trash mix_solid->trash_solid neutralize Neutralize pH (if necessary) liquid_type->neutralize Aqueous ehs_liquid Collect for EHS Disposal liquid_type->ehs_liquid Organic Solvent drain_disposal Drain Disposal with Copious Water (with EHS approval) neutralize->drain_disposal neutralize->ehs_liquid Large Volume

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Amiselimod Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Amiselimod Hydrochloride. The following procedures are designed to ensure safe handling, use, and disposal of this potent immunomodulatory compound.

This compound is a sphingosine 1-phosphate receptor-1 (S1P1) modulator intended for research use only.[1][2] While some Safety Data Sheets (SDS) state that it is not classified as a hazardous substance or mixture, the toxicological properties have not been exhaustively investigated.[3] Therefore, it is imperative to handle this compound with a high degree of caution, adhering to the safety protocols outlined below.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE Category Specification Purpose Source
Hand Protection Nitrile or latex gloves, double-gloving recommended.Prevents skin contact.[4]
Body Protection Disposable gown or lab coat. Poly-coated gowns offer additional protection against permeation.Protects skin and clothing from contamination.[4]
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from dust particles and splashes.[4][5]
Respiratory Protection N95 respirator or higher, particularly when handling powder outside of a ventilated enclosure.Prevents inhalation of fine particles.[5]
Foot Protection Closed-toe shoes. Shoe covers should be considered in controlled environments.Protects against spills.[5]

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (e.g., chemical fume hood, glove box) gather_ppe Assemble and Don PPE prep_area->gather_ppe gather_materials Gather All Necessary Equipment (spatulas, weigh boats, solvents, etc.) gather_ppe->gather_materials weigh Weigh this compound (preferably in a ventilated enclosure) gather_materials->weigh Proceed to handling dissolve Prepare Solution (if applicable, add powder to solvent) weigh->dissolve decontaminate_tools Decontaminate Non-Disposable Equipment dissolve->decontaminate_tools After experiment dispose_waste Segregate and Dispose of Waste decontaminate_tools->dispose_waste remove_ppe Remove PPE in Correct Order dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Standard operational workflow for handling this compound.

Experimental Protocols: Weighing and Solution Preparation

Objective: To accurately weigh and dissolve this compound powder while minimizing exposure.

Materials:

  • This compound powder

  • Analytical balance

  • Weigh paper or boat

  • Spatula

  • Appropriate solvent (e.g., DMSO)[1]

  • Vortex mixer or sonicator

  • Calibrated pipettes

  • Volumetric flask

Protocol:

  • Preparation:

    • Ensure the analytical balance is clean and calibrated.

    • Perform all powder handling within a certified chemical fume hood or a glove box to contain any airborne particles.

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Place a clean weigh boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.

    • Record the final weight.

  • Dissolution:

    • Carefully transfer the weighed powder into a volumetric flask.

    • Add a small amount of the appropriate solvent (e.g., DMSO) to the weigh boat to rinse any remaining powder and transfer the rinse to the flask.

    • Add the remaining solvent to the flask to the desired final volume.

    • Cap the flask and mix using a vortex mixer or sonicator until the solid is completely dissolved.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Pathway:

cluster_waste Waste Generation cluster_disposal Disposal Containers cluster_final Final Disposal solid_waste Solid Waste (gloves, weigh boats, pipette tips) solid_container Labeled Hazardous Waste Bag solid_waste->solid_container liquid_waste Liquid Waste (unused solutions, solvent rinses) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (needles, contaminated glass) sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container waste_pickup Arrange for Professional Hazardous Waste Disposal solid_container->waste_pickup liquid_container->waste_pickup sharps_container->waste_pickup

Caption: Waste disposal pathway for this compound.

Disposal Procedures:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be placed in a clearly labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Decontamination: All non-disposable equipment should be thoroughly rinsed with an appropriate solvent, and the rinse should be collected as hazardous liquid waste.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[3] For smaller quantities, some guidelines suggest disposal with household waste after mixing with an unappealing substance, however, given the incomplete toxicological data, treating it as chemical waste is a more prudent approach.[6]

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal and environmental risks. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before beginning any work.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。